molecular formula C7H6BrClO B1266378 4-Bromo-2-chloro-6-methylphenol CAS No. 7530-27-0

4-Bromo-2-chloro-6-methylphenol

Cat. No.: B1266378
CAS No.: 7530-27-0
M. Wt: 221.48 g/mol
InChI Key: IDDUDPYBPXKGCP-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-methylphenol is a useful research compound. Its molecular formula is C7H6BrClO and its molecular weight is 221.48 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96968. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-chloro-6-methylphenol
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InChI

InChI=1S/C7H6BrClO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IDDUDPYBPXKGCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00226263
Record name 4-Bromo-6-chloro-o-cresol
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Molecular Weight

221.48 g/mol
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CAS No.

7530-27-0
Record name 4-Bromo-6-chloro-2-cresol
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Record name 7530-27-0
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Record name 4-BROMO-6-CHLORO-O-CRESOL
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-chloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 4-Bromo-2-chloro-6-methylphenol (CAS Number: 7530-27-0). Due to the limited availability of experimentally determined data in peer-reviewed literature and public databases, this guide also highlights areas where information is currently unavailable, presenting a clear picture of the current state of knowledge for this specific chemical entity.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₆BrClO[1][2][3]
Molecular Weight 221.48 g/mol [1][3]
CAS Number 7530-27-0[1][2][3][4]
Appearance Light cream solid[5]
Melting Point No experimental data available
Boiling Point No experimental data available
pKa No experimental data available
Water Solubility Insoluble[5]
Solubility in Organic Solvents No specific data available

Experimental Protocols

A key aspect of understanding a chemical compound is the methodology of its synthesis. The following section details an experimental protocol for the preparation of this compound.

Synthesis of this compound[6]

Objective: To synthesize this compound via the bromination of 2-Chloro-6-methylphenol.

Materials:

  • 2-Chloro-6-methylphenol (5 g, 35 mmol)

  • N-bromosuccinimide (NBS) (6.2 g, 35 mmol)

  • Acetic acid (70 mL)

  • Ethyl acetate

  • Saturated sodium carbonate solution

  • Sodium sulfate

Procedure:

  • Dissolve 2-Chloro-6-methylphenol (5 g, 35 mmol) in acetic acid (70 mL).

  • Add N-bromosuccinimide (NBS) (6.2 g, 35 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • After the reaction is complete, remove the acetic acid by distillation under reduced pressure.

  • Dilute the residue with ethyl acetate.

  • Wash the organic layer sequentially with a saturated sodium carbonate solution.

  • Dry the organic layer over sodium sulfate.

  • Remove the solvent by reduced pressure distillation to yield the target product, this compound (4 g, 52% yield). The product can be used in subsequent reactions without further purification.[6]

Visualized Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound as described in the experimental protocol.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product 2_Chloro_6_methylphenol 2-Chloro-6-methylphenol Reaction_Mixture Dissolve & Mix 2_Chloro_6_methylphenol->Reaction_Mixture NBS N-bromosuccinimide (NBS) NBS->Reaction_Mixture Acetic_Acid Acetic Acid Acetic_Acid->Reaction_Mixture Stirring Stir at RT for 12h Reaction_Mixture->Stirring Distillation1 Remove Acetic Acid (Reduced Pressure) Stirring->Distillation1 Dilution Dilute with Ethyl Acetate Distillation1->Dilution Washing Wash with Na₂CO₃ (aq) Dilution->Washing Drying Dry over Na₂SO₄ Washing->Drying Distillation2 Remove Ethyl Acetate (Reduced Pressure) Drying->Distillation2 Final_Product This compound Distillation2->Final_Product

Synthesis workflow for this compound.

Discussion and Future Research

The lack of comprehensive, publicly available experimental data for this compound presents a challenge for researchers and drug development professionals. While its synthesis is documented, a full physicochemical profile is necessary for applications in areas such as medicinal chemistry, materials science, and toxicology.

Future research should focus on the experimental determination of the melting point, boiling point, and pKa of this compound. Furthermore, studies on its solubility in a range of common organic solvents would be highly beneficial. The development of analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), for the quantification of this compound would also be a valuable contribution to the field.

Given that no information was found regarding its interaction with biological signaling pathways, this could be an area of novel investigation, particularly in the context of drug discovery and development.

References

Technical Guide: Spectral Analysis of 4-Bromo-2-chloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 4-Bromo-2-chloro-6-methylphenol (CAS Number: 7530-27-0). The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for acquiring such spectra are also included, alongside a logical workflow diagram for spectral analysis.

Core Data Presentation

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available---
Data not available---
Data not available---

¹³C NMR (Carbon-13 NMR) Spectral Data (CDCl₃)

Chemical Shift (δ) ppmAssignment
Data not availableC-CH₃
Data not availableAromatic C-H
Data not availableAromatic C-H
Data not availableAromatic C-Cl
Data not availableAromatic C-Br
Data not availableAromatic C-OH
Data not availableAromatic C-CH₃
Infrared (IR) Spectroscopy

Key IR Absorption Bands (KBr Disc/Nujol Mull)

Wavenumber (cm⁻¹)Functional Group Assignment
Data not availableO-H stretch (phenol)
Data not availableC-H stretch (aromatic)
Data not availableC-H stretch (methyl)
Data not availableC=C stretch (aromatic)
Data not availableC-O stretch (phenol)
Data not availableC-Cl stretch
Data not availableC-Br stretch

Note: While the availability of IR spectra is indicated in some databases, the specific peak values are not publicly accessible. The table indicates the expected regions of absorption for the functional groups present in the molecule.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) Data

m/z RatioProposed FragmentRelative Intensity (%)
Data not available[M]⁺ (Molecular Ion)-
Data not available[M-CH₃]⁺-
Data not available[M-Cl]⁺-
Data not available[M-Br]⁺-
Data not available[M-CO]⁺-

Note: The mass spectrum for this compound is available in select databases, but the fragmentation pattern and relative intensities are not publicly detailed. The table lists plausible fragments based on the structure.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a solid organic compound like this compound.

Spectral_Analysis_Workflow Figure 1: General Workflow for Spectral Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Solid Sample (this compound) Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Dissolve Prep_IR Prepare as Thin Film or KBr Pellet Sample->Prep_IR Prep_MS Prepare for MS Inlet Sample->Prep_MS Acquire_NMR Acquire 1H & 13C NMR Spectra Dissolve->Acquire_NMR Acquire_IR Acquire IR Spectrum Prep_IR->Acquire_IR Acquire_MS Acquire Mass Spectrum Prep_MS->Acquire_MS Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) Acquire_NMR->Process_NMR Process_IR Analyze Absorption Bands Acquire_IR->Process_IR Process_MS Analyze Molecular Ion & Fragmentation Pattern Acquire_MS->Process_MS Analyze_NMR Analyze Chemical Shifts, Coupling, Integration Process_NMR->Analyze_NMR Structure_Elucidation Structure Elucidation / Confirmation Analyze_NMR->Structure_Elucidation Process_IR->Structure_Elucidation Process_MS->Structure_Elucidation

Caption: General Workflow for Spectral Analysis

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbon atoms in the molecule.

Materials:

  • This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tubes

  • Pasteur pipette with a cotton plug

  • Vial

Procedure:

  • Sample Preparation: Weigh approximately 5-25 mg of this compound into a clean, dry vial for ¹H NMR (50-100 mg for ¹³C NMR).

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial to dissolve the solid.

  • Filter the solution through a Pasteur pipette containing a small cotton plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

  • Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 12-16 ppm.

    • Use a 30-45 degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 200-220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak of CHCl₃ at 7.26 ppm for ¹H NMR and the CDCl₃ triplet at 77.16 ppm for ¹³C NMR.

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Method 1: Thin Solid Film

Materials:

  • This compound (~10 mg)

  • Volatile solvent (e.g., dichloromethane or acetone)

  • Salt plates (KBr or NaCl)

  • Vial

  • Pasteur pipette

Procedure:

  • Sample Preparation: Dissolve a small amount (~10 mg) of the solid sample in a few drops of a volatile solvent in a vial.

  • Place a single, clean salt plate on a clean surface.

  • Using a Pasteur pipette, apply one or two drops of the solution to the surface of the salt plate.

  • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Clean the salt plate thoroughly with an appropriate solvent (e.g., acetone) and return it to the desiccator.

Method 2: KBr Pellet

Materials:

  • This compound (1-2 mg)

  • Dry, spectroscopic grade potassium bromide (KBr) (100-200 mg)

  • Agate mortar and pestle

  • Pellet press

Procedure:

  • Sample Preparation: Add 1-2 mg of the solid sample and approximately 100-200 mg of dry KBr powder to an agate mortar.

  • Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.

  • Transfer the powder to the die of a pellet press.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum.

    • Acquire the sample spectrum as described above.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound (~1 mg)

  • Volatile solvent (e.g., methanol or dichloromethane)

  • Vial

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.

  • Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, a direct insertion probe is often used. The sample is placed in a capillary tube at the end of the probe.

  • Instrumental Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 200-250 °C.

    • Mass Range: Scan a suitable mass range, for example, m/z 40-400.

  • Data Acquisition:

    • The sample is vaporized by heating the probe, and the gaseous molecules enter the ion source.

    • In the ion source, the molecules are bombarded with a beam of 70 eV electrons, causing ionization and fragmentation.

    • The resulting positive ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

    • The detector records the abundance of each ion.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. The isotopic pattern for bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in characteristic M, M+2, and M+4 peaks.

    • Analyze the fragmentation pattern to identify major fragment ions, which provides structural information.

synthesis of 4-Bromo-2-chloro-6-methylphenol from 2-chloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-Bromo-2-chloro-6-methylphenol from its precursor, 2-chloro-6-methylphenol. This transformation is a key step in the preparation of various compounds of interest in medicinal chemistry and materials science. This document provides a comprehensive overview of the synthetic methodologies, including detailed experimental protocols, a comparison of reaction conditions, and a discussion of the underlying reaction mechanism.

Introduction

This compound is a substituted aromatic compound with a versatile functional group array, making it a valuable intermediate in organic synthesis. The strategic placement of the bromo, chloro, and methyl substituents on the phenolic ring allows for selective downstream modifications, rendering it a crucial building block in the development of novel pharmaceutical agents and functional materials. The synthesis primarily involves the regioselective bromination of 2-chloro-6-methylphenol, an electrophilic aromatic substitution reaction. The choice of brominating agent and reaction conditions is critical to achieving high yield and selectivity, favoring the introduction of the bromine atom at the para-position to the hydroxyl group.

Synthetic Methodologies

The primary method for the synthesis of this compound involves the direct bromination of 2-chloro-6-methylphenol. Two effective protocols are presented below, utilizing different brominating agents: N-Bromosuccinimide (NBS) and elemental bromine.

Method 1: Bromination using N-Bromosuccinimide (NBS)

This method employs N-Bromosuccinimide as the bromine source in an acetic acid solvent system. NBS is a convenient and milder alternative to elemental bromine, often leading to higher selectivity.

Method 2: Bromination using Elemental Bromine

This protocol utilizes elemental bromine in the presence of a non-polar solvent, chlorobenzene. This classic approach can achieve high yields but requires careful handling of the corrosive and volatile bromine.

Data Presentation

The following tables summarize the quantitative data for the two primary synthetic methods.

Table 1: Comparison of Synthetic Protocols for the Synthesis of this compound

ParameterMethod 1: NBS/Acetic AcidMethod 2: Bromine/Chlorobenzene
Starting Material 2-chloro-6-methylphenol2-chlorophenol (as a close analog)
Brominating Agent N-Bromosuccinimide (NBS)Elemental Bromine (Br₂)
Solvent Acetic AcidChlorobenzene
Reaction Temperature Room TemperatureNot explicitly stated, but bromination of 2-chlorophenol is at 0-20 °C[1]
Reaction Time 12 hoursNot explicitly stated, but addition of bromine is over 3 hours with 1 hour of stirring[1]
Reported Yield 52%99.1% (for 4-bromo-2-chlorophenol)[1]
Work-up Procedure Distillation, Extraction, WashingDistillation
Purification Not required for subsequent stepsNot required for subsequent steps

Table 2: Spectroscopic Data for Product Characterization (this compound)

Spectroscopic TechniqueExpected Data
¹H NMR Phenolic -OH: ~5.0-6.0 ppm (singlet, broad); Aromatic protons: Two singlets or two doublets in the range of 6.8-7.5 ppm; Methyl protons: ~2.2-2.4 ppm (singlet).
¹³C NMR Aromatic carbons: ~110-155 ppm (including quaternary carbons for C-OH, C-Cl, C-Br, and C-CH₃); Methyl carbon: ~15-20 ppm.
IR Spectroscopy (cm⁻¹) O-H stretch (broad): ~3200-3600; C-H stretch (aromatic): ~3000-3100; C-H stretch (aliphatic): ~2850-3000; C=C stretch (aromatic): ~1450-1600; C-O stretch: ~1200-1300; C-Br stretch: ~500-600; C-Cl stretch: ~600-800.
Mass Spectrometry (m/z) Molecular ion (M⁺) peak with characteristic isotopic pattern for Br and Cl. Expected [M]⁺ at ~220, [M+2]⁺ at ~222, and [M+4]⁺ at ~224.

Experimental Protocols

Detailed Experimental Protocol for Method 1 (NBS/Acetic Acid)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-6-methylphenol (1.0 equivalent) in glacial acetic acid.

  • Addition of Reagent: To the stirred solution, add N-bromosuccinimide (1.0 equivalent) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Remove the acetic acid by distillation under reduced pressure.

    • Dilute the residue with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield this compound. The product can often be used in subsequent reactions without further purification.

Detailed Experimental Protocol for Method 2 (Bromine/Chlorobenzene)

Note: This protocol is adapted from the synthesis of the closely related 4-bromo-2-chlorophenol and may require optimization for 2-chloro-6-methylphenol.

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a condenser connected to a gas trap (for HBr), dissolve 2-chloro-6-methylphenol (1.0 equivalent) in chlorobenzene.

  • Addition of Reagent: Cool the solution to 0-5 °C using an ice bath. Add a solution of elemental bromine (1.0 equivalent) in chlorobenzene dropwise from the dropping funnel over a period of 3 hours, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Monitor the reaction by TLC.

  • Work-up:

    • Remove the chlorobenzene by distillation under reduced pressure.

  • Isolation: The residue is this compound.

Reaction Mechanism and Regioselectivity

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group of the phenol is a strong activating group, directing the incoming electrophile (bromonium ion, Br⁺, or its equivalent) to the ortho and para positions.

G cluster_activation Activation of Brominating Agent cluster_substitution Electrophilic Aromatic Substitution NBS N-Bromosuccinimide (NBS) NBS_H Protonated NBS NBS->NBS_H Protonation H_plus H⁺ (from Acetic Acid) Br_plus Br⁺ (Electrophile) NBS_H->Br_plus Generates Phenol 2-chloro-6-methylphenol Sigma_complex Arenium Ion Intermediate (Sigma Complex) Phenol->Sigma_complex Nucleophilic Attack on Br⁺ Product This compound Sigma_complex->Product Deprotonation (Restores Aromaticity)

Caption: Electrophilic bromination of 2-chloro-6-methylphenol.

The regioselectivity of the reaction is governed by both electronic and steric factors. The hydroxyl group strongly directs the substitution to the para position. The ortho positions are also electronically activated, but the presence of the adjacent chloro and methyl groups provides significant steric hindrance, thus favoring the formation of the 4-bromo isomer.

Workflow for Synthesis and Characterization

The overall process from starting material to the characterized final product follows a logical workflow.

G Start Start: 2-chloro-6-methylphenol Reaction Bromination Reaction (e.g., NBS/Acetic Acid) Start->Reaction Workup Reaction Work-up (Quenching, Extraction, Washing) Reaction->Workup Isolation Isolation of Crude Product (Solvent Removal) Workup->Isolation Purification Purification (Optional) (e.g., Recrystallization, Chromatography) Isolation->Purification Characterization Product Characterization (NMR, IR, MS) Isolation->Characterization If pure enough Purification->Characterization FinalProduct Final Product: This compound Characterization->FinalProduct

Caption: General workflow for the synthesis and analysis.

Conclusion

The synthesis of this compound from 2-chloro-6-methylphenol is a robust and well-established transformation. The use of N-Bromosuccinimide in acetic acid offers a safe and selective method, while the use of elemental bromine in chlorobenzene can provide higher yields. The choice of method will depend on the specific requirements of the synthesis, including scale, safety considerations, and desired purity. The provided protocols and data serve as a comprehensive guide for researchers in the successful preparation and characterization of this valuable synthetic intermediate.

References

Electrophilic Bromination of 2-Chloro-6-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of 2-chloro-6-methylphenol, a key transformation in the synthesis of various high-value chemical intermediates. The document outlines the underlying chemical principles, detailed experimental protocols, and expected outcomes of this important reaction.

Introduction

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. In the case of phenols, the hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. For 2-chloro-6-methylphenol, the substitution pattern is influenced by the directing effects of the hydroxyl, chloro, and methyl groups. The primary product expected from the electrophilic bromination of 2-chloro-6-methylphenol is 4-bromo-2-chloro-6-methylphenol, a versatile building block in medicinal chemistry and materials science.

Reaction Mechanism and Regioselectivity

The electrophilic bromination of 2-chloro-6-methylphenol proceeds via a classic electrophilic aromatic substitution mechanism. The hydroxyl group is a powerful activating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. The chloro and methyl groups also influence the regioselectivity of the reaction.

The reaction is highly regioselective due to the steric hindrance at the positions ortho to the bulky chloro and methyl groups, and the strong activating and para-directing effect of the hydroxyl group. This leads to the preferential formation of the this compound isomer.

Caption: General mechanism of electrophilic bromination.

Experimental Protocol

The following is a representative protocol for the electrophilic bromination of 2-chloro-6-methylphenol, based on established methods for similar phenolic substrates.

Materials:

  • 2-Chloro-6-methylphenol

  • Elemental Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂) or Acetic Acid

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloro-6-methylphenol in a suitable solvent such as dichloromethane or acetic acid. Cool the solution in an ice bath to 0-5 °C.

  • Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., elemental bromine in the same solvent) to the cooled solution of the phenol over a period of 30-60 minutes, while maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and wash sequentially with a saturated solution of sodium bicarbonate, water, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve 2-chloro-6-methylphenol in solvent prep2 Cool solution to 0-5 °C prep1->prep2 react1 Slowly add brominating agent prep2->react1 react2 Monitor reaction by TLC react1->react2 workup1 Quench with Na₂S₂O₃ react2->workup1 workup2 Wash with NaHCO₃, water, and brine workup1->workup2 workup3 Dry organic layer workup2->workup3 workup4 Concentrate and purify workup3->workup4

Caption: A typical experimental workflow for bromination.

Quantitative Data

The following table summarizes representative quantitative data for the electrophilic bromination of various substituted phenols. While specific data for 2-chloro-6-methylphenol is not extensively published, these examples provide an expected range for reaction parameters and outcomes.

SubstrateBrominating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
2-ChlorophenolBr₂Chlorobenzene5-20499.1[1]
p-CresolBr₂Chloroform-5 to 0799.3[2]
2-NaphtholPIDA/AlBr₃MeCN23-93[3]
PhenolTMSBr/(4-ClC₆H₄)₂SOAcetonitrileRoom Temp-High Selectivity[4]

Note: PIDA = (Diacetoxyiodo)benzene, TMSBr = Trimethylsilyl bromide, MeCN = Acetonitrile.

Product Characterization

The primary product, this compound, can be characterized using various spectroscopic techniques.

PropertyValue
Molecular Formula C₇H₆BrClO
Molecular Weight 221.48 g/mol [5]
Appearance Off-white to pale yellow solid
IUPAC Name This compound

Spectroscopic data for the expected product:

  • ¹H NMR: Signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons will show a characteristic splitting pattern.

  • ¹³C NMR: Resonances for the seven carbon atoms, with chemical shifts influenced by the attached functional groups.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the mass of the product, showing a characteristic isotopic pattern for bromine and chlorine.[5]

  • Infrared (IR) Spectroscopy: A broad absorption band for the hydroxyl group (O-H stretch) and characteristic peaks for the aromatic C-H and C-Br/C-Cl bonds.

Safety Considerations

  • Elemental bromine is highly corrosive, toxic, and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Chlorinated solvents are harmful and should be handled with care.

  • The reaction can be exothermic; therefore, slow addition of the brominating agent and temperature control are crucial.

Conclusion

The electrophilic bromination of 2-chloro-6-methylphenol is a highly regioselective and efficient reaction for the synthesis of this compound. The reaction proceeds under mild conditions and can be achieved using various brominating agents. The resulting product is a valuable intermediate for the development of new pharmaceuticals and functional materials. This guide provides a solid foundation for researchers to successfully perform and optimize this important chemical transformation.

References

An In-depth Technical Guide on the Solubility of 4-Bromo-2-chloro-6-methylphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-chloro-6-methylphenol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information inferred from synthetic procedures and the general principles of chemical solubility. It also includes a standardized experimental protocol for determining solubility and a workflow diagram to guide researchers in their laboratory practices.

Core Compound: this compound
  • Chemical Structure:

    Chemical structure of this compound

  • CAS Number: 7530-27-0

  • Molecular Formula: C₇H₆BrClO

  • Molecular Weight: 221.48 g/mol

Solubility Profile

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected SolubilityRationale & Citations
Polar Protic WaterInsolubleA safety data sheet for the similar compound 4-bromo-2-chlorophenol indicates insolubility in water.[1] The hydrophobic nature of the halogenated aromatic ring likely outweighs the hydrophilic character of the single hydroxyl group.
Acetic AcidSolubleThe synthesis of this compound utilizes acetic acid as a solvent for the starting material, 2-chloro-6-methylphenol, suggesting good solubility.[2]
Polar Aprotic Ethyl AcetateSolubleDuring the workup phase of its synthesis, the residue is diluted with ethyl acetate, indicating solubility.[2]
Acetone, AcetonitrileLikely SolubleThese solvents are generally effective at dissolving compounds with moderate polarity.
Non-Polar Toluene, HexaneSparingly Soluble to InsolubleThe presence of the polar hydroxyl group is expected to limit solubility in non-polar hydrocarbon solvents.
Chlorinated Dichloromethane (DCM), ChloroformLikely SolubleChlorinated solvents are often effective for dissolving halogenated organic compounds.

Experimental Protocol for Solubility Determination

The following is a standardized gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum desiccator

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the selected organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Allow the vial to stand undisturbed at the controlled temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a syringe.

    • Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish. Record the exact volume transferred.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of the compound, or use a vacuum desiccator to evaporate the solvent completely.

    • Once the solvent has fully evaporated, allow the evaporation dish to cool to room temperature in a desiccator.

    • Weigh the evaporation dish containing the dried solute on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial mass of the empty evaporation dish from the final mass.

    • Solubility is typically expressed in g/100 mL or mol/L.

      • Solubility ( g/100 mL) = (Mass of solute (g) / Volume of solvent withdrawn (mL)) * 100

      • Solubility (mol/L) = (Mass of solute (g) / Molecular weight of solute ( g/mol )) / Volume of solvent withdrawn (L)

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol described above.

G A 1. Preparation of Saturated Solution - Add excess solute to a known volume of solvent. - Equilibrate at constant temperature with agitation. B 2. Sample Collection - Allow excess solid to settle. - Withdraw a precise volume of the supernatant. A->B C 3. Filtration - Filter the collected supernatant to remove any undissolved solid. B->C D 4. Solvent Evaporation - Transfer the clear filtrate to a pre-weighed dish. - Evaporate the solvent completely. C->D E 5. Mass Measurement - Weigh the dish with the dried solute. D->E F 6. Calculation - Determine the mass of the dissolved solute. - Calculate solubility in desired units (g/100 mL or mol/L). E->F

Caption: Workflow for Gravimetric Solubility Determination.

References

An In-depth Technical Guide to 4-Bromo-2-chloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 4-Bromo-2-chloro-6-methylphenol

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and potential biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development. While experimental data on this specific compound is limited, this guide extrapolates potential biological activities and proposes detailed experimental protocols based on structurally related halogenated phenols.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 7530-27-0[1][2]
Molecular Formula C₇H₆BrClO[1][2]
Molecular Weight 221.48 g/mol [1]
Preferred IUPAC Name This compound[1]
SMILES CC1=C(O)C(Cl)=CC(Br)=C1[1]
InChIKey IDDUDPYBPXKGCP-UHFFFAOYSA-N[1]
Purity ≥97% (commercially available)[2]

Synthesis Protocol

A common method for the synthesis of this compound involves the bromination of 2-chloro-6-methylphenol.

Experimental Protocol: Synthesis of this compound

  • Starting Material: 2-Chloro-6-methylphenol

  • Reagents: N-bromosuccinimide (NBS), Acetic acid, Ethyl acetate, Saturated sodium carbonate solution, Sodium sulfate.

Procedure:

  • Dissolve 2-Chloro-6-methylphenol (1 equivalent) in acetic acid.

  • Add N-bromosuccinimide (NBS) (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction completion using an appropriate method (e.g., TLC).

  • Upon completion, remove the acetic acid by distillation under reduced pressure.

  • Dilute the residue with ethyl acetate.

  • Wash the organic layer sequentially with a saturated sodium carbonate solution.

  • Dry the organic layer over sodium sulfate.

  • Remove the solvent by reduced pressure distillation to yield the product, this compound.

Potential Biological Activities and Proposed Experimental Investigations

Halogenated phenols are known to exhibit a range of biological activities, including antimicrobial and cytotoxic effects.[3][4] The presence of bromine and chlorine atoms on the phenol ring of this compound suggests it may possess similar properties.

1. Potential Antimicrobial Activity

The halogenation of phenols can enhance their antimicrobial properties.[4] It is plausible that this compound could be effective against various bacterial and fungal strains.

Proposed Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against selected bacterial and fungal strains.

  • Materials: this compound, Mueller-Hinton Broth (for bacteria), RPMI-1640 medium (for fungi), 96-well microtiter plates, bacterial and fungal inoculums (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate growth medium in a 96-well plate.

  • Prepare standardized inoculums of the test microorganisms.

  • Add the microbial suspension to each well.

  • Include positive (microbes in medium) and negative (medium only) controls.

  • Incubate the plates at the optimal temperature and duration for each microorganism.

  • Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

2. Potential Cytotoxic Activity

Several bromophenol derivatives have demonstrated cytotoxic activity against various cancer cell lines, often by inducing apoptosis.[5]

Proposed Experimental Protocol: MTT Assay for Cytotoxicity

  • Objective: To evaluate the cytotoxic effect of this compound on a panel of human cancer cell lines.

  • Materials: this compound, human cancer cell lines (e.g., HeLa, MCF-7), complete cell culture medium, 96-well cell culture plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Workflow for Synthesis and Biological Screening

The following diagram illustrates a logical workflow for the synthesis and subsequent biological evaluation of this compound.

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Start: 2-Chloro-6-methylphenol reaction Bromination with NBS in Acetic Acid start->reaction workup Workup: Extraction & Purification reaction->workup product Product: This compound workup->product antimicrobial Antimicrobial Assays (e.g., MIC determination) product->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cells) product->cytotoxicity data_analysis Data Analysis: IC50 & MIC Calculation antimicrobial->data_analysis cytotoxicity->data_analysis

Caption: Workflow for the synthesis and biological screening of this compound.

This guide provides a foundational understanding of this compound for research and development purposes. The proposed experimental protocols offer a starting point for the systematic evaluation of its potential biological activities.

References

A Technical Guide to Sourcing 4-Bromo-2-chloro-6-methylphenol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the commercial suppliers, product specifications, and synthesis protocols for 4-Bromo-2-chloro-6-methylphenol (CAS No. 7530-27-0). This halogenated phenol is a valuable intermediate in organic synthesis, particularly in the development of new pharmaceutical and agrochemical compounds.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound for research and development purposes. The available purity levels and quantities vary by supplier, allowing researchers to select a product that meets the specific needs of their experimental scale and sensitivity. Below is a summary of offerings from several prominent suppliers.

SupplierPurityAvailable QuantitiesNotes
Santa Cruz Biotechnology97%[1]Inquire for detailsFor Research Use Only. Not for diagnostic or therapeutic use.[1]
Thermo Scientific (via Fisher Scientific)97%[2]1 g-
Shanghai Minstar Chemical Co., Ltd.98%[3]Grams to 100 Kilogram/Month[3]Offers Industrial and Pharma Grade.[3]
ChemicalBook99% (from some vendors)[4]Kilogram quantities mentioned.[4]A platform listing multiple manufacturers.[4]
Matrix Fine ChemicalsInquire for detailsSmall and large quantities.[5]-
AK Scientific, Inc. (for 2-Bromo-4-chloro-6-methylphenol)95%1g, 5g, 10g, 25gNote: This is a related isomer (CAS 54852-68-5).[6]

It is important for researchers to request a certificate of analysis from the supplier to obtain lot-specific data on purity and impurities.[1]

Experimental Protocols: Synthesis of this compound

Understanding the synthesis of this compound can be crucial for process development or for researchers who may need to prepare derivatives. A common laboratory-scale synthesis involves the bromination of 2-chloro-6-methylphenol.

Method 1: Bromination using N-Bromosuccinimide (NBS)

This method utilizes N-Bromosuccinimide as the brominating agent in an acetic acid solvent.

  • Materials:

    • 2-Chloro-6-methylphenol

    • N-Bromosuccinimide (NBS)

    • Acetic Acid

    • Ethyl acetate

    • Saturated sodium carbonate solution

    • Sodium sulfate

  • Procedure:

    • Dissolve 2-Chloro-6-methylphenol (e.g., 5 g, 35 mmol) in acetic acid (70 mL).[4]

    • Add N-Bromosuccinimide (NBS) (e.g., 6.2 g, 35 mmol) to the solution.[4]

    • Stir the reaction mixture at room temperature for 12 hours.[4]

    • After the reaction is complete, remove the acetic acid by distillation under reduced pressure.[4]

    • Dilute the residue with ethyl acetate.[4]

    • Wash the organic layer sequentially with a saturated sodium carbonate solution.[4]

    • Dry the organic layer over sodium sulfate.[4]

    • Remove the solvent by reduced pressure distillation to yield the final product, this compound.[4] A reported yield for this method is 52%.[4] The product can often be used in subsequent reactions without further purification.[4]

Method 2: Industrial Production via Bromination

A patented process describes a method for producing 4-bromo-2-chlorophenols with high purity by minimizing the formation of undesired isomers.[7] This process is suitable for larger scale production.

  • Materials:

    • 2-Chlorophenol

    • An inert solvent (e.g., chlorobenzene or 1,1,1-trichloroethane)

    • Bromine

    • A catalyst, such as triethylamine hydrochloride[7]

  • Procedure:

    • Dissolve 2-chlorophenol in an inert solvent like chlorobenzene.[7]

    • Add a catalyst, for example, triethylamine hydrochloride.[7]

    • Cool the mixture (e.g., to 5°C).[7]

    • Slowly add bromine to the reaction mixture over several hours while maintaining a low temperature.[7]

    • Allow the reaction mixture to stir and the temperature to rise slightly after the bromine addition is complete.[7]

    • The solvent is then distilled off under vacuum to yield the product.[7] This process reports a high yield (over 98%) and results in a product with low levels of the 6-bromo-2-chlorophenol isomer.[7]

Visualizations

The following diagrams illustrate the synthesis workflow and a typical procurement process for acquiring research chemicals.

G cluster_synthesis Synthesis Workflow: this compound start Start: 2-Chloro-6-methylphenol dissolve Dissolve in Acetic Acid start->dissolve add_nbs Add N-Bromosuccinimide (NBS) dissolve->add_nbs react Stir at Room Temperature (12h) add_nbs->react distill Remove Acetic Acid (Reduced Pressure) react->distill extract Dilute with Ethyl Acetate distill->extract wash Wash with Na2CO3 Solution extract->wash dry Dry over Na2SO4 wash->dry final_distill Remove Ethyl Acetate (Reduced Pressure) dry->final_distill product Product: this compound final_distill->product

Caption: Laboratory synthesis workflow for this compound.

G cluster_procurement Procurement Workflow for Research Chemicals identify_need Identify Research Need for Compound search_suppliers Search for Commercial Suppliers identify_need->search_suppliers compare_specs Compare Purity, Quantity, and Price search_suppliers->compare_specs request_coa Request Certificate of Analysis (CoA) compare_specs->request_coa select_supplier Select Supplier and Place Order request_coa->select_supplier receive_shipment Receive and Log Compound select_supplier->receive_shipment verify Verify Identity and Purity (Optional) receive_shipment->verify store Store According to SDS Guidelines verify->store

Caption: A typical procurement workflow for acquiring research-grade chemicals.

Applications in Research

This compound serves as a key building block in organic synthesis. Its utility stems from the presence of multiple reactive sites on the phenol ring, which allow for a variety of chemical transformations. It is often used in the synthesis of more complex molecules with potential biological activity, making it a compound of interest in pharmaceutical and agrochemical research.[8] For instance, halogenated phenols are precursors in the development of certain herbicides and fungicides.[8] The compound is also valuable as an intermediate for producing insecticidal phosphoric acid esters.[7]

This guide provides a foundational understanding for researchers looking to source and utilize this compound. By summarizing available commercial options and providing insight into its synthesis, it aims to facilitate the efficient procurement and application of this versatile chemical intermediate in a research setting.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-2-chloro-6-methylphenol with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in drug candidates.[2] This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of 4-Bromo-2-chloro-6-methylphenol with various arylboronic acids. This challenging substrate features a sterically hindered and electronically deactivated phenolic ring, presenting unique considerations for successful cross-coupling.

The target transformation is the selective coupling at the bromo-position to yield 3-aryl-2-chloro-6-methylphenol derivatives, which are valuable intermediates in the synthesis of complex organic molecules for drug discovery and materials science.

Reaction Scheme

The general reaction for the Suzuki-Miyaura coupling of this compound is depicted below:

G cluster_reactants Reactants cluster_reagents Reaction Conditions cluster_products Products r1 This compound p1 3-Aryl-2-chloro-6-methylphenol r1->p1 + Ar-B(OH)2 r2 Arylboronic Acid (Ar-B(OH)2) r2->p1 cat Palladium Catalyst cat->p1 base Base base->p1 sol Solvent sol->p1 p2 Byproducts

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Key Challenges and Considerations

The successful Suzuki-Miyaura coupling of this compound is challenging due to a combination of steric and electronic factors:

  • Steric Hindrance: The presence of a chloro and a methyl group ortho to the phenolic hydroxyl group creates significant steric bulk around the reaction center. This can hinder the approach of the palladium catalyst to the C-Br bond for oxidative addition, which is often the rate-limiting step.[1]

  • Electronic Deactivation: The electron-donating nature of the hydroxyl and methyl groups can decrease the reactivity of the aryl bromide towards oxidative addition.

  • Catalyst Selection: Standard palladium catalysts may prove ineffective for this substrate. The use of catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is often necessary to overcome the steric and electronic hurdles.[3][4] These ligands promote the formation of the active catalytic species and facilitate the oxidative addition and reductive elimination steps.

  • Base and Solvent Choice: The choice of base and solvent is critical for the reaction's success. A variety of bases, including carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄), are commonly used. The solvent system often consists of an organic solvent such as dioxane, toluene, or DMF, frequently with the addition of water to aid in the dissolution of the base and facilitate transmetalation.[5]

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for each specific arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst)

  • Ligand (if required, e.g., SPhos, XPhos, or an NHC ligand)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • If using a solid catalyst and ligand, add them to the flask at this stage (Palladium source: 1-5 mol%; Ligand: 2-10 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (repeat this cycle three times).

  • Add the degassed organic solvent, followed by degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • If using a catalyst precursor that is added as a solution, inject it at this point.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes representative reaction conditions and hypothetical yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on protocols for structurally similar and sterically hindered substrates.[6] Actual yields may vary and require optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O (4:1)1001275-85
24-Methoxyphenylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃1,4-Dioxane/H₂O (5:1)1101670-80
33,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DMF/H₂O (10:1)902460-70
42-Thienylboronic acid[Pd(IPr)Cl₂]₂ (1)-K₃PO₄1,4-Dioxane/H₂O (4:1)100880-90

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

G pd0 Pd(0)L_n oa Oxidative Addition pd0->oa R-X pd2_rx R-Pd(II)L_n-X oa->pd2_rx tm Transmetalation pd2_rx->tm Ar-B(OH)2 + Base pd2_r_ar R-Pd(II)L_n-Ar tm->pd2_r_ar re Reductive Elimination pd2_r_ar->re re->pd0 Regeneration product R-Ar re->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

G start Start reagents Combine Reactants, Base, Catalyst, Ligand start->reagents inert Inert Atmosphere (Ar or N2) reagents->inert solvent Add Degassed Solvent System inert->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Column Chromatography workup->purification product Pure Product purification->product

Caption: A general experimental workflow for the Suzuki-Miyaura coupling.

Logical Relationships of Key Reaction Components

G substrate This compound (Aryl Halide) product 3-Aryl-2-chloro-6-methylphenol (Coupled Product) substrate->product boronic_acid Arylboronic Acid (Organoboron Reagent) boronic_acid->product catalyst Palladium Catalyst (e.g., Pd(PPh3)4) catalyst->product Catalyzes ligand Ligand (e.g., SPhos, NHC) ligand->catalyst Stabilizes & Activates base Base (e.g., K3PO4) base->product Activates Boronic Acid & Facilitates Transmetalation solvent Solvent (e.g., Dioxane/H2O) solvent->product Reaction Medium

Caption: Logical relationships of key components in the Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura coupling of this compound with arylboronic acids presents a viable route to novel 3-aryl-2-chloro-6-methylphenol derivatives. Success in this transformation hinges on the careful selection of a robust catalytic system capable of overcoming the steric and electronic challenges posed by the substrate. The use of bulky, electron-rich phosphine or N-heterocyclic carbene ligands is highly recommended. The provided protocol serves as a strong starting point for optimization, and with careful execution, this methodology can be a valuable tool for the synthesis of complex molecules in drug discovery and development.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a transformation of paramount importance in medicinal chemistry and materials science.[1] This document provides detailed application notes and protocols for the chemoselective Buchwald-Hartwig amination of 4-Bromo-2-chloro-6-methylphenol. This substrate presents a unique challenge due to the presence of multiple reactive sites: a bromo group, a chloro group, and a phenolic hydroxyl group. The presented protocol focuses on the selective amination at the more reactive carbon-bromine bond while preserving the chloro and hydroxyl functionalities for subsequent transformations.

The successful execution of this reaction hinges on the judicious selection of the catalyst, ligand, and base to control chemoselectivity and minimize side reactions, such as amination at the C-Cl bond or O-arylation of the phenol.[2][3] Modern bulky biarylmonophosphine ligands have shown remarkable efficacy in promoting the desired C-N bond formation with high selectivity and functional group tolerance.[4] Specifically, ligands like BrettPhos have been shown to be effective for the N-arylation of substrates bearing free hydroxyl groups.[2][5]

Reaction Scheme

The general scheme for the selective Buchwald-Hartwig amination of this compound with a primary or secondary amine is depicted below:

Data Presentation: Representative Reaction Conditions and Expected Outcomes

The following table summarizes representative reaction conditions and expected outcomes for the Buchwald-Hartwig amination of this compound with a model primary amine (e.g., n-butylamine). These conditions are based on literature precedents for similar chemoselective aminations of dihaloarenes and reactions involving unprotected phenols.[2][3]

ParameterCondition 1Condition 2Condition 3
Pd-Catalyst Pd₂(dba)₃Pd(OAc)₂BrettPhos Pd G3 Precatalyst
Catalyst Loading (mol%) 1-21-21-2
Ligand BrettPhosXPhos(none)
Ligand Loading (mol%) 2-42-4(part of precatalyst)
Base K₃PO₄Cs₂CO₃LHMDS
Base Equivalents 2.02.02.0
Solvent Toluene1,4-DioxaneTHF
Temperature (°C) 10011080
Reaction Time (h) 12-2412-248-16
Expected Yield (%) >80>85>90
Selectivity (C-Br vs C-Cl) HighHighHigh
O-Arylation Byproduct MinimalMinimalMinimal

Experimental Protocols

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a precatalyst like BrettPhos Pd G3)

  • Phosphine ligand (e.g., BrettPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃, LHMDS)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or glovebox)

  • Magnetic stirrer and heating mantle/oil bath

  • Celite or silica gel for filtration

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

This protocol is a general guideline and may require optimization for specific amines. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., BrettPhos, 2-4 mol%). If using a precatalyst, add it directly (1-2 mol%).

  • Addition of Base and Amine: Add the base (e.g., K₃PO₄, 2.0 equiv.). Seal the flask with a septum.

  • Solvent and Amine Addition: Evacuate and backfill the flask with inert gas (repeat three times). Add the anhydrous, degassed solvent (e.g., Toluene) via syringe, followed by the amine (1.1-1.5 equiv.) via syringe.

  • Reaction: Place the flask in a preheated oil bath or heating mantle set to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite or a short plug of silica gel to remove the palladium catalyst and inorganic salts. Wash the pad with the same solvent.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Pd Catalyst & Ligand - Base inert_atm Establish Inert Atmosphere (Evacuate/Backfill) reagents->inert_atm add_solv_amine Add Degassed Solvent & Amine inert_atm->add_solv_amine heating Heat and Stir (e.g., 100 °C) add_solv_amine->heating monitoring Monitor Reaction (TLC/LC-MS) heating->monitoring quench_filter Cool, Dilute, & Filter monitoring->quench_filter extraction Aqueous Work-up (Wash with H₂O, Brine) quench_filter->extraction dry_conc Dry & Concentrate extraction->dry_conc purification Column Chromatography dry_conc->purification final_product Pure N-Arylated Phenol purification->final_product Isolated Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)Lₙ oa_complex Ar(Br)Pd(II)Lₙ pd0->oa_complex Oxidative Addition (Ar-Br) amine_complex [ArPd(II)(HNR₁R₂)Lₙ]⁺Br⁻ oa_complex->amine_complex + HNR₁R₂ amido_complex ArPd(II)(NR₁R₂)Lₙ amine_complex->amido_complex - H-Base⁺Br⁻ (+ Base) amido_complex->pd0 Reductive Elimination product Ar-NR₁R₂ amido_complex->product

Caption: Simplified catalytic cycle of Buchwald-Hartwig amination.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-2-chloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective palladium-catalyzed cross-coupling of 4-bromo-2-chloro-6-methylphenol. This versatile building block, containing both a bromine and a chlorine substituent, allows for chemoselective functionalization, primarily at the more reactive C-Br bond. The methodologies described herein are foundational for the synthesis of complex substituted phenols, which are valuable intermediates in pharmaceutical and materials science research.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For substrates containing multiple halogen atoms of differing reactivity, such as this compound, selective coupling can be achieved. The reactivity of halogens in palladium-catalyzed reactions generally follows the trend I > Br > OTf > Cl. This differential reactivity allows for the selective coupling at the C-Br bond of this compound, leaving the C-Cl bond intact for potential subsequent transformations.

This document outlines protocols for three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Data Presentation

The following tables summarize representative reaction conditions and yields for the palladium-catalyzed cross-coupling reactions of this compound.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-Cyanobenzeneboronic acidPdCl₂ (1)NoneK₂CO₃PEG400/H₂ORT15~95% (Reported)[1][2]
2Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O851285-95 (Estimated)
34-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane1001680-90 (Estimated)

Table 2: Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001880-90 (Estimated)
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1102475-85 (Estimated)
3n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄sec-Butanol1001670-80 (Estimated)

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF601285-95 (Estimated)
21-HexynePd(PPh₃)₄ (3)CuI (5)DIPADMF501680-90 (Estimated)
3(Trimethylsilyl)acetylenePd(OAc)₂ (2) / XPhos (4)- (Copper-free)Cs₂CO₃1,4-Dioxane802470-80 (Estimated)

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-cyanobenzeneboronic acid)

  • Palladium(II) chloride (PdCl₂)

  • Potassium carbonate (K₂CO₃)

  • Polyethylene glycol 400 (PEG400)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Add a 1:1 mixture of PEG400 and water (e.g., 4 mL each for a 1 mmol scale reaction).

  • Stir the suspension at room temperature for 15 minutes.

  • Add palladium(II) chloride (0.01 equiv.).

  • Continue stirring at room temperature for 15 hours or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of this compound.

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating plate

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 equiv.) and XPhos (0.04 equiv.) to a Schlenk tube or a sealable vial.

  • Add sodium tert-butoxide (1.4 equiv.).

  • Outside the glovebox, add this compound (1.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (5 mL per mmol of substrate) followed by the amine (1.2 equiv.) via syringe.

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. After completion (typically 12-24 hours), cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

This protocol details the coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (5 mL per mmol of substrate) and triethylamine (2.0 equiv.) via syringe.

  • Add the terminal alkyne (1.2 equiv.) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12 hours or until completion as monitored by TLC.

  • Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired alkynylated phenol.

Visualizations

Palladium_Catalyzed_Cross_Coupling_Cycle cluster_main General Catalytic Cycle cluster_key Key Pd0 Pd(0)L₂ (Active Catalyst) OxiAdd Oxidative Addition Pd0->OxiAdd R-X PdII R-Pd(II)(X)L₂ OxiAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M DiOrganoPd R-Pd(II)(R')L₂ Transmetal->DiOrganoPd ReductElim Reductive Elimination DiOrganoPd->ReductElim ReductElim->Pd0 R-R' R_X R-X = this compound R_M R'-M = Coupling Partner (Boronic Acid, Amine, Alkyne)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow start Start: Assemble Reactants reagents This compound, Coupling Partner, Base start->reagents catalyst Palladium Pre-catalyst & Ligand start->catalyst reaction Reaction under Inert Atmosphere (Heat as required) reagents->reaction catalyst->reaction solvent Degassed Anhydrous Solvent solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Column Chromatography workup->purification product Characterize Pure Product purification->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Caption: Logical diagram illustrating the chemoselectivity of the coupling reaction.

References

etherification reactions of the phenolic hydroxyl group in 4-Bromo-2-chloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the etherification of the phenolic hydroxyl group in 4-Bromo-2-chloro-6-methylphenol. This compound serves as a versatile building block in medicinal chemistry and materials science, and the derivatization of its phenolic hydroxyl group into an ether linkage is a key transformation for modulating its biological activity and physicochemical properties. The primary method described is the Williamson ether synthesis, a robust and widely applicable method for the preparation of ethers.

Introduction

This compound is a halogenated and alkylated phenol with potential applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The phenolic hydroxyl group is a key functional handle that can be readily modified. Etherification of this group can lead to derivatives with altered solubility, lipophilicity, and target-binding interactions, which are critical parameters in drug design. The Williamson ether synthesis is a reliable SN2 reaction involving a phenoxide nucleophile and an alkyl halide electrophile. This method is well-suited for the etherification of substituted phenols like this compound.

Key Applications of Phenolic Ethers

The ether derivatives of substituted phenols are integral to various fields:

  • Pharmaceuticals: Many blockbuster drugs contain aryl ether moieties. These groups can improve oral bioavailability and metabolic stability.

  • Agrochemicals: Phenolic ethers are found in numerous herbicides and fungicides. For instance, compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) are well-known herbicides.[1]

  • Material Science: Poly(arylene ether)s are high-performance thermoplastics with excellent thermal stability.

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a two-step process. First, the phenol is deprotonated by a suitable base to form a more nucleophilic phenoxide. This phenoxide then reacts with an alkyl halide (or other electrophile with a good leaving group) in a nucleophilic substitution reaction to form the ether.[2][3][4]

General Reaction Scheme:

  • Deprotonation: Ar-OH + Base → Ar-O⁻ + [Base-H]⁺

  • Nucleophilic Substitution: Ar-O⁻ + R-X → Ar-O-R + X⁻ (Where Ar = 4-Bromo-2-chloro-6-methylphenyl, R = alkyl group, X = halide)

Experimental Protocol: Synthesis of 4-Bromo-2-chloro-6-(methoxymethyl)phenol

This protocol details the synthesis of the methyl ether of this compound as a representative example.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Septum

  • Nitrogen or Argon gas inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the phenol.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. The reaction mixture may bubble as hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Slowly add methyl iodide (1.2 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess sodium hydride.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure 4-Bromo-2-chloro-6-(methoxymethyl)phenol.

Data Presentation: Hypothetical Etherification Reactions

The following table summarizes hypothetical reaction conditions and expected outcomes for the etherification of this compound with various alkylating agents based on the general principles of the Williamson ether synthesis.

EntryAlkylating Agent (R-X)BaseSolventTemperature (°C)Time (h)Expected Yield (%)
1Methyl iodide (CH₃I)NaHDMFRT1285-95
2Ethyl bromide (CH₃CH₂Br)K₂CO₃AcetoneReflux2470-85
3Benzyl bromide (BnBr)Cs₂CO₃Acetonitrile601880-90
4Isopropyl bromide ((CH₃)₂CHBr)NaHDMF504840-60
5tert-Butyl bromide ((CH₃)₃CBr)KOBut-BuOHReflux72<10 (Elimination likely)

Note: Yields are hypothetical and will vary based on specific experimental conditions and optimization. Reactions with secondary and tertiary alkyl halides are less efficient due to competing elimination reactions.[2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Williamson ether synthesis of this compound derivatives.

Etherification_Workflow Start Start Phenol 4-Bromo-2-chloro- 6-methylphenol Start->Phenol Deprotonation Deprotonation (Formation of Phenoxide) Phenol->Deprotonation Base Base (e.g., NaH) Base->Deprotonation Solvent Anhydrous Solvent (e.g., DMF) Solvent->Deprotonation Alkylation Nucleophilic Substitution (SN2 Reaction) Deprotonation->Alkylation Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Alkylation Workup Aqueous Workup & Extraction Alkylation->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Aryl Ether Product Purification->Product End End Product->End

Caption: General workflow for the Williamson ether synthesis.

Safety Precautions

  • Sodium hydride is a highly flammable solid and reacts violently with water. It should be handled under an inert atmosphere and away from moisture.

  • Methyl iodide is a toxic and carcinogenic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Anhydrous solvents are flammable and should be handled with care.

  • Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these experiments.

References

Application Notes and Protocols: 4-Bromo-2-chloro-6-methylphenol as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Bromo-2-chloro-6-methylphenol is a valuable halogenated aromatic compound that serves as a versatile intermediate in the synthesis of a wide array of more complex molecules. Its trifunctional nature, featuring a hydroxyl group, a bromine atom, and a chlorine atom, allows for selective and sequential chemical modifications. This makes it a key building block in the development of novel pharmaceuticals, agrochemicals, and functional materials.

This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations, including its synthesis and subsequent use in carbon-carbon and carbon-oxygen bond-forming reactions.

Synthesis of this compound

The synthesis of this compound is readily achieved through the electrophilic bromination of 2-chloro-6-methylphenol. The ortho- and para-directing effects of the hydroxyl and methyl groups, combined with the steric hindrance from the ortho-methyl and chloro groups, favor bromination at the C4 position.

Experimental Protocol: Synthesis of this compound

A solution of 2-chloro-6-methylphenol (5.0 g, 35 mmol) in acetic acid (70 mL) is prepared in a round-bottom flask. To this solution, N-bromosuccinimide (NBS) (6.2 g, 35 mmol) is added in one portion. The reaction mixture is stirred at room temperature for 12 hours. After completion of the reaction, the acetic acid is removed under reduced pressure. The residue is then diluted with ethyl acetate and washed sequentially with a saturated sodium carbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.[1]

Quantitative Data:

Starting MaterialReagentSolventReaction TimeTemperatureYieldPurity
2-Chloro-6-methylphenolN-BromosuccinimideAcetic Acid12 hRoom Temp.52%>97%

Diagram of Synthesis Workflow:

G start Start: 2-Chloro-6-methylphenol reagents Add NBS in Acetic Acid start->reagents reaction Stir at Room Temperature for 12h reagents->reaction workup Workup: - Remove Acetic Acid - EtOAc extraction - Na2CO3 wash - Brine wash - Dry over Na2SO4 reaction->workup product Product: this compound workup->product

Caption: Synthetic workflow for the preparation of this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the C4 position of this compound is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the formation of a new carbon-carbon bond, leading to the synthesis of biaryl compounds. The phenolic hydroxyl group can be protected prior to the coupling reaction if necessary, but in many cases, the reaction can proceed with the free phenol.

Experimental Protocol: Synthesis of 2-Chloro-6-methyl-4-phenylphenol

In a Schlenk flask, this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) are combined. A base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 mmol) or K₃PO₄ (2.0 mmol), is added, followed by a suitable solvent system like a 3:1 mixture of toluene and ethanol (10 mL). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The reaction mixture is then heated to 80-100 °C and stirred for 12-24 hours, with the progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford 2-chloro-6-methyl-4-phenylphenol.

Quantitative Data (Representative):

Aryl HalideBoronic AcidCatalystBaseSolventTemperatureYield
This compoundPhenylboronic acidPd(PPh₃)₄K₃PO₄Toluene/Ethanol90 °C85-95%
This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O100 °C80-90%

Diagram of Suzuki-Miyaura Coupling Pathway:

G start This compound reaction Suzuki-Miyaura Coupling (80-100 °C) start->reaction coupling_partner Arylboronic Acid (e.g., Phenylboronic acid) coupling_partner->reaction catalyst_base Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K3PO4) catalyst_base->reaction product 2-Chloro-4-aryl-6-methylphenol reaction->product

Caption: General pathway for the Suzuki-Miyaura coupling of this compound.

Application in Williamson Ether Synthesis

The hydroxyl group of this compound can be readily converted into an ether through the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This method is highly effective for introducing a variety of alkyl and benzyl groups.

Experimental Protocol: Synthesis of 4-(Benzyloxy)-1-bromo-3-chloro-5-methylbenzene

To a solution of this compound (1.0 mmol) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone (10 mL), a base like potassium carbonate (K₂CO₃, 1.5 mmol) or sodium hydride (NaH, 1.2 mmol) is added, and the mixture is stirred for 30 minutes at room temperature. Benzyl bromide (1.2 mmol) is then added dropwise, and the reaction mixture is stirred at room temperature or heated to 50-60 °C for 4-12 hours until TLC analysis indicates the consumption of the starting material. The reaction is then quenched with water and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield 4-(benzyloxy)-1-bromo-3-chloro-5-methylbenzene.

Quantitative Data (Representative):

PhenolAlkyl HalideBaseSolventTemperatureYield
This compoundBenzyl bromideK₂CO₃Acetone60 °C>90%
This compoundEthyl iodideNaHDMFRoom Temp.85-95%

Diagram of Williamson Ether Synthesis Workflow:

G start This compound deprotonation Add Base (e.g., K2CO3) in Solvent (e.g., Acetone) start->deprotonation phenoxide Formation of Phenoxide deprotonation->phenoxide alkylation Add Alkyl Halide (e.g., Benzyl bromide) phenoxide->alkylation reaction Stir at RT or Heat alkylation->reaction workup Workup and Purification reaction->workup product Aryl Ether Product workup->product

Caption: Workflow for the Williamson ether synthesis using this compound.

Application in Ullmann Condensation

The Ullmann condensation provides a method for the formation of diaryl ethers or N-aryl amines by coupling an aryl halide with an alcohol or an amine in the presence of a copper catalyst. This compound can participate in this reaction, typically at the more reactive C-Br bond, to form carbon-oxygen or carbon-nitrogen bonds.

Experimental Protocol: Synthesis of 2-Chloro-6-methyl-4-phenoxyphenol

In a sealed tube, this compound (1.0 mmol), phenol (1.2 mmol), a copper(I) catalyst such as CuI (0.1 mmol), a ligand like 1,10-phenanthroline (0.2 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol) are combined in a high-boiling polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (5 mL). The tube is sealed, and the mixture is heated to 120-150 °C for 24-48 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove insoluble copper salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to give 2-chloro-6-methyl-4-phenoxyphenol.

Quantitative Data (Representative):

Aryl HalideNucleophileCatalystLigandBaseSolventTemperatureYield
This compoundPhenolCuI1,10-PhenanthrolineCs₂CO₃DMF140 °C60-75%
This compoundAnilineCu₂OSalicylaldoximeK₃PO₄DMSO130 °C55-70%

Diagram of Ullmann Condensation Logical Relationship:

G A This compound F C-O or C-N Bond Formation A->F B Nucleophile (Alcohol or Amine) B->F C Copper Catalyst (e.g., CuI) C->F D Base (e.g., Cs2CO3) D->F E High Temperature (120-150 °C) E->F G Diaryl Ether or N-Aryl Amine Product F->G

Caption: Key components and outcome of the Ullmann condensation with this compound.

These protocols and application notes demonstrate the utility of this compound as a versatile intermediate in organic synthesis. The ability to selectively functionalize its different reactive sites makes it a valuable tool for the construction of complex molecular architectures for various applications in research and development.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 4-Bromo-2-chloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel benzofuran and benzoxazine derivatives starting from 4-bromo-2-chloro-6-methylphenol. This versatile starting material offers a scaffold for the generation of heterocyclic compounds with potential applications in medicinal chemistry, particularly in the development of new antimicrobial agents. The protocols provided are based on established synthetic methodologies for similar phenolic compounds.

Application Note 1: Synthesis of Substituted Benzofurans via Alkylation and Cyclodehydration

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] A common and effective method for the synthesis of benzofurans is the reaction of a phenol with an α-haloketone, followed by intramolecular cyclization.[1][4][5] This protocol outlines a proposed one-pot synthesis of a novel 5-bromo-7-chloro-3-methyl-2-arylbenzofuran from this compound.

Proposed Synthetic Pathway

The proposed reaction involves the O-alkylation of this compound with an α-haloketone (e.g., 2-bromo-1-phenylethan-1-one) followed by an intramolecular cyclodehydration to yield the corresponding benzofuran derivative.

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A This compound C K2CO3, Acetone A->C + B α-Bromoacetophenone B->C + D 5-Bromo-7-chloro-3-methyl-2-phenylbenzofuran C->D Reflux

Figure 1: Proposed synthesis of a substituted benzofuran.

Experimental Protocol: Synthesis of 5-Bromo-7-chloro-3-methyl-2-phenylbenzofuran

This protocol is a generalized procedure and may require optimization.

Materials:

  • This compound

  • 2-Bromo-1-phenylethan-1-one (α-bromoacetophenone)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).

  • To this suspension, add a solution of 2-bromo-1-phenylethan-1-one (1.1 eq) in anhydrous acetone dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in ethyl acetate and wash with water and then with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 5-bromo-7-chloro-3-methyl-2-phenylbenzofuran.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data Summary
Reactant/ReagentMolar Eq.Molecular Weight ( g/mol )Sample Mass (for 10 mmol scale)
This compound1.0221.472.21 g
2-Bromo-1-phenylethan-1-one1.1199.052.19 g
Potassium Carbonate2.5138.213.45 g
Product (Theoretical) 1.0 321.61 3.22 g

Table 1: Reactant and product information for the proposed synthesis of 5-Bromo-7-chloro-3-methyl-2-phenylbenzofuran.

Application Note 2: Synthesis of Substituted Benzoxazines via Mannich Reaction

Introduction

1,3-Benzoxazines are a class of heterocyclic compounds that have garnered significant interest due to their wide range of applications, including as polymer precursors and as scaffolds in medicinal chemistry.[6] Several benzoxazine derivatives have been reported to possess antimicrobial, antimycobacterial, and other pharmacological activities.[7][8] The most common synthetic route to 3,4-dihydro-2H-1,3-benzoxazines is the Mannich-type condensation of a phenol, a primary amine, and formaldehyde.[9][10][11] This protocol describes a proposed synthesis of a novel 6-bromo-8-chloro-4-methyl-3-phenyl-3,4-dihydro-2H-benzo[e][1][4]oxazine.

Proposed Synthetic Pathway

The reaction involves the condensation of this compound, a primary amine (e.g., aniline), and formaldehyde in a suitable solvent to yield the corresponding benzoxazine derivative.

cluster_reactants Reactants cluster_reagents Solvent cluster_product Product A This compound D 1,4-Dioxane A->D + B Aniline B->D + C Formaldehyde C->D + E 6-Bromo-8-chloro-4-methyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazine D->E Reflux

Figure 2: Proposed synthesis of a substituted benzoxazine.

Experimental Protocol: Synthesis of 6-Bromo-8-chloro-4-methyl-3-phenyl-3,4-dihydro-2H-benzo[e][1][4]oxazine

This protocol is a generalized procedure and may require optimization.

Materials:

  • This compound

  • Aniline

  • Paraformaldehyde

  • 1,4-Dioxane

  • Sodium hydroxide (1N solution)

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and aniline (1.0 eq) in 1,4-dioxane.

  • Add paraformaldehyde (2.2 eq) to the solution.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Wash the organic solution successively with 1N sodium hydroxide solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure 6-bromo-8-chloro-4-methyl-3-phenyl-3,4-dihydro-2H-benzo[e][1][4]oxazine.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data Summary
Reactant/ReagentMolar Eq.Molecular Weight ( g/mol )Sample Mass (for 10 mmol scale)
This compound1.0221.472.21 g
Aniline1.093.130.93 g
Paraformaldehyde2.2(30.03)n0.66 g
Product (Theoretical) 1.0 338.63 3.39 g

Table 2: Reactant and product information for the proposed synthesis of a substituted benzoxazine.

Application Note 3: Evaluation of Antimicrobial Activity

Introduction

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Heterocyclic compounds, including benzofurans and benzoxazines, are known to exhibit a broad spectrum of antimicrobial activities.[12][13][14][15] The synthesized derivatives from this compound, with their unique substitution pattern, are promising candidates for antimicrobial screening.

Hypothesized Mechanism of Action

The antimicrobial activity of heterocyclic compounds can arise from various mechanisms, including the inhibition of essential enzymes, disruption of cell membranes, or interference with nucleic acid synthesis. For instance, some heterocyclic compounds are known to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication. The planar aromatic structure of the synthesized benzofurans and benzoxazines could potentially intercalate with DNA or bind to the active site of enzymes like DNA gyrase.

cluster_cell Bacterial Cell cluster_compound Synthesized Compound DNA_replication DNA Replication DNA_gyrase DNA Gyrase DNA_gyrase->DNA_replication catalyzes DNA Bacterial DNA DNA->DNA_gyrase Compound Benzofuran/ Benzoxazine Derivative Compound->DNA_gyrase Inhibits

Figure 3: Hypothesized inhibition of bacterial DNA gyrase.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized heterocyclic compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of each synthesized compound in DMSO (e.g., 10 mg/mL).

  • Perform serial two-fold dilutions of the compound stock solutions in the appropriate broth in a 96-well plate to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Prepare a bacterial or fungal inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Add the inoculum to each well of the microtiter plate.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, test the standard antimicrobial agents as a reference.

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation for Antimicrobial Screening
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)
Benzofuran Derivative
Benzoxazine Derivative
CiprofloxacinN/A
FluconazoleN/AN/AN/A

Table 3: Template for recording Minimum Inhibitory Concentration (MIC) values.

Conclusion

This compound is a promising and readily available starting material for the synthesis of a variety of novel benzofuran and benzoxazine derivatives. The synthetic protocols outlined provide a foundation for the exploration of these new chemical entities. Subsequent screening for biological activity, particularly antimicrobial efficacy, could lead to the identification of new lead compounds for drug development. Further derivatization of the synthesized heterocyclic cores could also be explored to optimize their pharmacological properties.

References

Application of 4-Bromo-2-chloro-6-methylphenol in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloro-6-methylphenol is a halogenated aromatic compound with significant potential as a key intermediate in the synthesis of novel agrochemicals. Its substituted phenolic structure makes it a valuable building block for creating a diverse range of molecules with potential insecticidal, fungicidal, and herbicidal activities. The presence of bromine, chlorine, and a methyl group on the phenol ring allows for fine-tuning of the physicochemical properties and biological efficacy of the resulting agrochemical candidates. This document outlines the application of this compound in the synthesis of a representative organothiophosphate insecticide, provides detailed experimental protocols, and discusses the likely mode of action.

Key Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical synthesis is as a precursor for organophosphate and organothiophosphate insecticides. This is analogous to the well-established use of the related compound, 4-bromo-2-chlorophenol, in the production of the commercial insecticide profenofos.[1][2] The structural similarity suggests that this compound can be utilized to synthesize potent acetylcholinesterase (AChE) inhibitors.

Additionally, halogenated phenols are known precursors for other classes of agrochemicals, including herbicides. For instance, bromoxynil, a nitrile herbicide, is synthesized from a brominated phenol.[3] This suggests a potential, albeit less explored, application of this compound in the development of new herbicides that inhibit photosynthesis at photosystem II.[4][5]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 7530-27-0[6][7]
Molecular Formula C₇H₆BrClO[7]
Molecular Weight 221.47 g/mol [7]
Appearance Solid
Purity Typically >97%[7]

Experimental Protocols

Synthesis of the Intermediate: this compound

A common method for the synthesis of this compound involves the bromination of 2-chloro-6-methylphenol.[6]

Materials:

  • 2-Chloro-6-methylphenol

  • N-bromosuccinimide (NBS)

  • Acetic acid

  • Ethyl acetate

  • Saturated sodium carbonate solution

  • Sodium sulfate

Procedure:

  • Dissolve 2-chloro-6-methylphenol (e.g., 5 g, 35 mmol) in acetic acid (e.g., 70 mL).[6]

  • Add N-bromosuccinimide (NBS) (e.g., 6.2 g, 35 mmol) to the solution.[6]

  • Stir the reaction mixture at room temperature for 12 hours.[6]

  • After the reaction is complete, remove the acetic acid by distillation under reduced pressure.[6]

  • Dilute the residue with ethyl acetate and wash sequentially with saturated sodium carbonate solution.[6]

  • Dry the organic layer over sodium sulfate.[6]

  • Remove the solvent by distillation under reduced pressure to obtain the target product, this compound.[6]

Quantitative Data:

  • Yield: Approximately 52%[6]

  • Purity: The product can often be used in subsequent reactions without further purification.[6]

Synthesis of a Hypothetical Organothiophosphate Insecticide

This protocol describes the synthesis of an O-ethyl-S-propyl-O-(4-bromo-2-chloro-6-methylphenyl) phosphorodithioate, an analogue of the commercial insecticide profenofos.

Materials:

  • This compound

  • O-Ethyl S-propyl phosphorodithioic acid chloride

  • Triethylamine or other suitable base

  • Inert solvent (e.g., toluene, chlorobenzene)

Procedure:

  • Dissolve this compound in an inert solvent such as toluene in a reaction vessel equipped with a stirrer and a thermometer.

  • Add a stoichiometric amount of a base, such as triethylamine, to the solution to act as a hydrogen chloride scavenger.

  • Cool the mixture to 0-5 °C.

  • Slowly add O-Ethyl S-propyl phosphorodithioic acid chloride to the reaction mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water and then with a dilute sodium carbonate solution to remove any unreacted starting materials and acidic byproducts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude organothiophosphate insecticide.

  • The crude product can be further purified by column chromatography if necessary.

Quantitative Data (Hypothetical):

  • Yield: 85-95% (based on analogous reactions for profenofos)

  • Purity: >95% after purification

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of this compound cluster_agrochemical Synthesis of Organothiophosphate Insecticide start 2-Chloro-6-methylphenol reagent1 NBS, Acetic Acid reaction1 Bromination (Room Temp, 12h) start->reaction1 reagent1->reaction1 workup1 Workup (Distillation, Extraction, Drying) reaction1->workup1 product1 This compound workup1->product1 reaction2 Phosphorylation (0-10°C) product1->reaction2 product1->reaction2 reagent2 O-Ethyl S-propyl phosphorodithioic acid chloride reagent2->reaction2 base Triethylamine base->reaction2 workup2 Workup (Filtration, Washing, Drying) reaction2->workup2 product2 Organothiophosphate Insecticide workup2->product2

Caption: Synthetic workflow for an organothiophosphate insecticide.

signaling_pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE AChR Acetylcholine Receptor ACh->AChR Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Postsynaptic Postsynaptic Neuron AChR->Postsynaptic Signal Transduction Effect Continuous Nerve Stimulation Postsynaptic->Effect Insecticide Organothiophosphate Insecticide Insecticide->Inhibition Inhibition->AChE

Caption: Mode of action: AChE inhibition.

References

Application Notes and Protocols: 4-Bromo-2-chloro-6-methylphenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-2-chloro-6-methylphenol is a halogenated phenolic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its substituted aromatic ring, featuring bromine, chlorine, and methyl groups, alongside a reactive hydroxyl group, provides a scaffold for the synthesis of a diverse range of derivatives. While direct biological activity of this compound is not extensively documented, its utility as a synthetic intermediate is paramount for developing novel therapeutic agents. This document outlines its applications and provides detailed protocols for the synthesis and evaluation of its derivatives, drawing parallels from structurally related compounds.

Application Notes

1. A Versatile Scaffold for Bioactive Molecules

The chemical structure of this compound makes it an attractive starting material for creating libraries of compounds for high-throughput screening. The presence of both electron-donating (-OH, -CH₃) and electron-withdrawing (-Br, -Cl) groups influences the reactivity of the aromatic ring, allowing for various chemical modifications.[1][2] Its derivatives have been explored for a range of biological activities, including anticancer and antimicrobial properties.

2. Intermediate in the Synthesis of Agrochemicals

Halogenated phenols are crucial intermediates in the production of agrochemicals. For instance, 4-bromo-2-chlorophenols are valuable precursors for insecticides and acaricides.[3] The specific substitution pattern of this compound makes it a candidate for the development of new pesticides and herbicides.[4]

3. Precursor for Anticancer Agents

Bromophenol derivatives have shown significant potential in cancer research.[5][6][7] Studies on similar molecules, such as derivatives of 4-bromo-2-methoxyphenol, have demonstrated cytotoxic activity against various cancer cell lines, often by inducing apoptosis.[8] this compound can be utilized to synthesize novel compounds with potential anticancer efficacy.

4. Foundation for Novel Antimicrobial Compounds

The increasing threat of antibiotic resistance necessitates the development of new antimicrobial agents. Schiff bases and other derivatives of halogenated phenols have been shown to possess significant antibacterial and antifungal properties.[9][10][11] The this compound core can be functionalized to produce novel compounds aimed at combating microbial infections.

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Derivatives from this compound

This protocol describes the synthesis of Schiff base derivatives, which are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. The initial step involves the formylation of this compound to create the corresponding aldehyde.

Part A: Synthesis of 5-Bromo-3-chloro-2-hydroxy-4-methylbenzaldehyde

  • Materials: this compound, hexamethylenetetramine, trifluoroacetic acid, dichloromethane.

  • Procedure:

    • Dissolve this compound (1 mmol) in trifluoroacetic acid (10 mL).

    • Add hexamethylenetetramine (2 mmol) in portions to the solution under stirring at room temperature.

    • Heat the reaction mixture to 80°C and maintain for 6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, pour the mixture into a beaker of ice water and stir for 30 minutes.

    • Extract the product with dichloromethane (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 5-Bromo-3-chloro-2-hydroxy-4-methylbenzaldehyde.

Part B: Synthesis of Schiff Base (e.g., with Aniline)

  • Materials: 5-Bromo-3-chloro-2-hydroxy-4-methylbenzaldehyde, aniline, ethanol.

  • Procedure:

    • Dissolve 5-Bromo-3-chloro-2-hydroxy-4-methylbenzaldehyde (1 mmol) in ethanol (20 mL).

    • Add a solution of aniline (1 mmol) in ethanol (10 mL) to the aldehyde solution.

    • Reflux the reaction mixture for 4 hours.[12]

    • Monitor the formation of the Schiff base by TLC.

    • After completion, cool the reaction mixture to room temperature to allow the product to crystallize.

    • Filter the precipitate, wash with cold ethanol, and dry in a vacuum desiccator to yield the pure Schiff base derivative.[13]

Protocol 2: Evaluation of Anticancer Activity of Synthesized Derivatives

This protocol outlines the methodology for assessing the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT assay.

  • Materials: Synthesized derivatives, human cancer cell lines (e.g., K562 - chronic myelogenous leukemia), DMEM medium, fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO).

  • Procedure:

    • Culture K562 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

    • Prepare stock solutions of the synthesized derivatives in DMSO and dilute them to various concentrations with the culture medium.

    • Treat the cells with different concentrations of the derivatives and incubate for 24, 48, and 72 hours.[8]

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3: Evaluation of Antimicrobial Activity of Synthesized Derivatives

This protocol details the agar disc diffusion method to screen the antimicrobial activity of the synthesized derivatives against various bacterial and fungal strains.

  • Materials: Synthesized derivatives, bacterial strains (e.g., Pseudomonas aeruginosa, Bacillus subtilis), fungal strains (e.g., Aspergillus niger, Penicillium chrysogenum), nutrient agar, potato dextrose agar, sterile filter paper discs, DMSO (as a solvent).

  • Procedure:

    • Prepare sterile nutrient agar plates for bacteria and potato dextrose agar plates for fungi.

    • Inoculate the agar plates with the respective microbial cultures to create a lawn.

    • Dissolve the synthesized derivatives in DMSO to a known concentration.

    • Impregnate sterile filter paper discs (6 mm in diameter) with the solutions of the derivatives.

    • Place the impregnated discs on the surface of the inoculated agar plates.[9]

    • Use a disc impregnated with DMSO as a negative control and standard antibiotic/antifungal discs as positive controls.

    • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

    • Measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates higher antimicrobial activity.

Quantitative Data

The following table summarizes the cytotoxic activity of representative bromophenol derivatives against the K562 cancer cell line, as reported in the literature for structurally similar compounds.[8] This data serves as a benchmark for evaluating newly synthesized derivatives of this compound.

Compound IDCancer Cell LineExposure Time (h)IC₅₀ (µM)
(oxybis(methylene))bis(2-bromo-6-methoxy-4,1-phenylene) diacetateK5622411.09
(oxybis(methylene))bis(2-bromo-6-methoxy-4,1-phenylene) diacetateK562489.46
(oxybis(methylene))bis(2-bromo-6-methoxy-4,1-phenylene) diacetateK562728.09

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound formylation Formylation start->formylation aldehyde 5-Bromo-3-chloro-2-hydroxy-4-methylbenzaldehyde formylation->aldehyde condensation Condensation with Amine aldehyde->condensation schiff_base Schiff Base Derivative condensation->schiff_base anticancer Anticancer Activity (MTT Assay) schiff_base->anticancer antimicrobial Antimicrobial Activity (Disc Diffusion) schiff_base->antimicrobial

Caption: Synthetic and evaluation workflow for derivatives of this compound.

signaling_pathway compound Bromophenol Derivative ros Increased ROS compound->ros bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 bax Bax (Pro-apoptotic) ros->bax caspase9 Caspase-9 bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Postulated apoptotic pathway induced by bromophenol derivatives in cancer cells.

References

Application Notes and Protocols for the Functionalization of the Aromatic Ring of 4-Bromo-2-chloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloro-6-methylphenol is a polysubstituted aromatic compound that serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] Its aromatic ring is adorned with a strongly activating hydroxyl group, an activating methyl group, and two deactivating but ortho-, para-directing halogen substituents. This unique substitution pattern offers multiple avenues for selective functionalization, enabling the targeted introduction of new chemical moieties to modulate biological activity and physicochemical properties.

This document provides detailed application notes and experimental protocols for the primary strategies of functionalizing the aromatic ring of this compound:

  • Electrophilic Aromatic Substitution (EAS): Targeting the available C-H bonds on the ring.

  • Palladium-Catalyzed Cross-Coupling: Leveraging the C-Br and C-Cl bonds for C-C and C-N bond formation.

The directing effects of the existing substituents are key to predicting regioselectivity. The hydroxyl group is the most powerful activating group, followed by the methyl group. The bromine and chlorine atoms are deactivating but direct incoming electrophiles to their ortho and para positions.[3] Collectively, these effects make the C3 and C5 positions the most probable sites for electrophilic attack, while the C4-Br bond is the primary site for cross-coupling reactions due to its higher reactivity compared to the C2-Cl bond.[4]

Electrophilic Aromatic Substitution (EAS)

EAS reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile.[3] For this compound, the most likely positions for substitution are C3 and C5, which are ortho to the bromo and chloro substituents and meta/ortho to the activating methyl and hydroxyl groups, respectively.

eas_workflow General Workflow for Electrophilic Aromatic Substitution substrate 4-Bromo-2-chloro- 6-methylphenol reaction Addition of Electrophile (e.g., Nitrating Agent) & Catalyst substrate->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification product Functionalized Product purification->product

Caption: General workflow for electrophilic aromatic substitution.

Protocol 1.1: Nitration of this compound

This protocol describes the introduction of a nitro group (-NO2) onto the aromatic ring, a key transformation that opens avenues for further functionalization, such as reduction to an amine.[1] The reaction is predicted to occur at the C3 or C5 position.

Materials & Reagents

Reagent/MaterialPurpose
This compoundStarting Material
Concentrated Sulfuric Acid (H₂SO₄)Catalyst / Solvent
Concentrated Nitric Acid (HNO₃)Nitrating Agent
Ice BathTemperature Control
Dichloromethane or Ethyl AcetateExtraction Solvent
Saturated Sodium Bicarbonate SolutionNeutralization
Anhydrous Magnesium Sulfate (MgSO₄)Drying Agent
Silica GelChromatographic Stationary Phase

Experimental Protocol This protocol is adapted from standard procedures for the nitration of substituted phenols.[5]

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like chloroform or acetic acid.

  • Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise to the solution over 30 minutes, ensuring the internal temperature remains below 10 °C.[1]

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring to precipitate the crude product.[5]

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • For further purification, the crude product can be recrystallized from a suitable solvent (e.g., ethanol/water) or purified by column chromatography on silica gel.[1][5]

Predicted Results

ProductTypical Yield (%)Notes
4-Bromo-2-chloro-6-methyl-x-nitrophenol70-90%Yields are predictive, based on nitration of similarly substituted phenols like p-bromophenol.[6]
(Mixture of C3 and C5 isomers may be formed)Regioselectivity will depend on the precise reaction conditions.
Protocol 1.2: Ortho-Formylation of Phenols

The introduction of a formyl group (-CHO) creates a salicylaldehyde derivative, an important intermediate for synthesizing heterocyclic compounds and ligands.[7] While the positions ortho to the hydroxyl group are substituted, formylation can be directed to other activated positions on the ring under specific conditions. The Duff reaction or related methods might be employed. A highly efficient method for ortho-formylation of phenols uses magnesium dichloride and paraformaldehyde.[7][8]

Materials & Reagents

Reagent/MaterialPurpose
This compoundStarting Material
Anhydrous Magnesium Dichloride (MgCl₂)Lewis Acid
ParaformaldehydeFormaldehyde Source
Triethylamine (Et₃N)Base
Anhydrous Tetrahydrofuran (THF)Solvent
1 N Hydrochloric Acid (HCl)Quenching/Workup Reagent
Ether or Ethyl AcetateExtraction Solvent
Anhydrous Magnesium Sulfate (MgSO₄)Drying Agent

Experimental Protocol This procedure is based on a general and highly regioselective method for the ortho-formylation of various phenols.[7]

  • In a dry, three-necked round-bottom flask under an argon atmosphere, add anhydrous magnesium dichloride (2.0 eq) and paraformaldehyde (3.0 eq).[7]

  • Add dry tetrahydrofuran (THF) via syringe, followed by the dropwise addition of triethylamine (2.0 eq). Stir the mixture for 10 minutes.[7]

  • Add this compound (1.0 eq) dropwise via syringe.

  • Heat the reaction mixture to gentle reflux (approx. 75 °C) for 4-6 hours. Monitor the reaction by TLC.[7]

  • After completion, cool the mixture to room temperature and add ether or ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash successively with 1 N HCl (3 times) and water (3 times).[7]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield the formylated product.

Predicted Results

ProductTypical Yield (%)Notes
4-Bromo-2-chloro-x-formyl-6-methylphenol75-95%Yields are predictive, based on the formylation of other halogen-substituted phenols.[8]
(Substitution expected at C3 or C5)The high efficiency of this method is well-documented for a wide range of substituted phenols.[8]

Palladium-Catalyzed Cross-Coupling Reactions

The presence of two different halogen atoms allows for selective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl.[4] This differential reactivity enables selective coupling at the C4-Br position while leaving the C2-Cl position intact.

coupling_workflow General Workflow for Palladium-Catalyzed Cross-Coupling cluster_reactants Reactants & Catalysts substrate 4-Bromo-2-chloro- 6-methylphenol partner Coupling Partner (e.g., Boronic Acid, Amine) reaction Inert Atmosphere (N₂ or Ar) Degassed Solvent Heat (80-110 °C) catalyst Palladium Catalyst, Ligand & Base workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product C4-Functionalized Product purification->product

Caption: General workflow for palladium-catalyzed cross-coupling.

Protocol 2.1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[9] This protocol targets the C4-Br position for arylation.

Materials & Reagents

ComponentExamplesPurpose
Substrate This compound (1.0 eq)Aryl Halide
Coupling Partner Arylboronic Acid (e.g., Phenylboronic acid) (1.2 eq)Source of Aryl Group
Pd Catalyst Pd(PPh₃)₄ (3-5 mol%), Pd(dppf)Cl₂ (3-5 mol%)Catalyst for the Coupling Cycle
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0 eq)Activates the Boronic Acid
Solvent 1,4-Dioxane/Water (4:1), Toluene/Water, DMFReaction Medium
Atmosphere Nitrogen or ArgonPrevents Catalyst Oxidation

Experimental Protocol This is a general protocol based on standard Suzuki-Miyaura coupling conditions.[4][10]

  • To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq), and the base (e.g., Na₂CO₃, 2.0 eq).[4]

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 v/v ratio) via syringe.[4]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[10]

  • Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-chloro-6-methylphenol.

Representative Data The following data is based on typical yields for Suzuki couplings of other bromo-substituted phenols and haloarenes.[10]

Arylboronic AcidProductTypical Yield (%)
Phenylboronic acid2-Chloro-6-methyl-4-phenylphenol85-95%
4-Methoxyphenylboronic acid2-Chloro-4-(4-methoxyphenyl)-6-methylphenol80-92%
4-Methylphenylboronic acid2-Chloro-6-methyl-4-(p-tolyl)phenol88-96%
3-Chlorophenylboronic acid4-(3-Chlorophenyl)-2-chloro-6-methylphenol75-88%
Protocol 2.2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12][13] This reaction allows for the introduction of primary or secondary amines at the C4-Br position.

Materials & Reagents

ComponentExamplesPurpose
Substrate This compound (1.0 eq)Aryl Halide
Coupling Partner Primary or Secondary Amine (1.2 eq)Source of Nitrogen Nucleophile
Pd Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂ (1-2 mol%)Palladium Source
Ligand XantPhos, BINAP, P(t-Bu)₃ (2-4 mol%)Stabilizes Catalyst, Facilitates Cycle
Base NaOt-Bu, K₃PO₄, Cs₂CO₃ (1.4-2.0 eq)Deprotonates Amine/Intermediate
Solvent Toluene, 1,4-DioxaneAnhydrous Reaction Medium
Atmosphere Nitrogen or ArgonPrevents Catalyst Oxidation

Experimental Protocol This protocol is adapted from established Buchwald-Hartwig amination procedures.[12][14]

  • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.01 eq), the phosphine ligand (e.g., CM-phos, 0.04 eq), and the base (e.g., K₃PO₄, 3.0 eq).[14]

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous, degassed solvent (e.g., tert-Butanol or Toluene) via syringe.[14]

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, cool the mixture to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Representative Data The following data is predictive, based on typical yields for Buchwald-Hartwig aminations of aryl bromides.[14]

AmineProductTypical Yield (%)
Aniline4-Anilino-2-chloro-6-methylphenol80-95%
Morpholine2-Chloro-6-methyl-4-morpholinophenol85-98%
Benzylamine4-(Benzylamino)-2-chloro-6-methylphenol75-90%
N-Methylaniline2-Chloro-6-methyl-4-(N-methyl-N-phenylamino)phenol86-92%

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on the aromatic ring, replacing a leaving group.[15] This reaction is generally unfavorable for this compound because it lacks the necessary strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the halogen leaving groups.[16][17] The presence of electron-donating groups (-OH, -Me) further deactivates the ring towards nucleophilic attack.

However, SNAr could become a viable pathway if the ring is first functionalized with a potent electron-withdrawing group, such as a nitro group introduced via the EAS protocol described above (Protocol 1.1).

snar_logic Viability of Nucleophilic Aromatic Substitution (SNAr) substrate 4-Bromo-2-chloro- 6-methylphenol unfavorable SNAr Pathway Unfavorable substrate->unfavorable Direct Reaction nitration Nitration (EAS) (Protocol 1.1) substrate->nitration activated_sub Nitro-Substituted Phenol nitration->activated_sub favorable SNAr Pathway Becomes Viable activated_sub->favorable Reaction with Nucleophile

Caption: Logical pathway for enabling SNAr on the substrate.

References

Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-2-chloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials due to its mild reaction conditions and broad functional group tolerance.[1][3]

This document provides a detailed experimental protocol for the Sonogashira coupling of 4-bromo-2-chloro-6-methylphenol. This substrate presents a valuable scaffold in medicinal chemistry, and the ability to selectively introduce an alkynyl moiety at the 4-position, leveraging the differential reactivity of the C-Br versus the C-Cl bond, opens avenues for the synthesis of a diverse range of molecular architectures for drug discovery and development.[4] The presence of an unprotected hydroxyl group is generally tolerated in Sonogashira reactions, obviating the need for additional protection and deprotection steps.[5]

Reaction Principle and Chemoselectivity

The Sonogashira coupling proceeds through a dual catalytic cycle involving palladium and copper.[2] The palladium cycle initiates with the oxidative addition of the aryl halide to a Pd(0) species. Concurrently, the copper cycle activates the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide from copper to the palladium complex, followed by reductive elimination, yields the desired arylethynyl product and regenerates the active Pd(0) catalyst.

A key aspect of the reaction with this compound is the chemoselective activation of the C-Br bond over the C-Cl bond. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > OTf > Cl.[1] This inherent difference in reactivity allows for the selective coupling at the more reactive brominated position under carefully controlled conditions, leaving the chloro and methylphenol functionalities intact for potential subsequent modifications.

Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne (R-C≡CH).

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2-3 equivalents)

  • Anhydrous solvent: Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry, oven-baked round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and copper(I) iodide (0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., THF) via syringe, followed by the amine base (e.g., triethylamine, 2.5 eq) and the terminal alkyne (1.2 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature. If the reaction proceeds slowly, as monitored by TLC, the temperature can be gradually increased to 40-60 °C. The reaction progress should be monitored periodically by TLC until the starting aryl bromide is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-4-(alkynyl)-6-methylphenol.

Data Presentation

The following table summarizes the key quantitative parameters for the experimental protocol.

ParameterValue
Reactants
This compound1.0 equivalent
Terminal Alkyne1.2 equivalents
Catalysts & Reagents
Pd(PPh₃)₄3 mol%
CuI5 mol%
Triethylamine2.5 equivalents
Reaction Conditions
SolventAnhydrous THF
TemperatureRoom Temperature to 60 °C
Reaction TimeMonitored by TLC (typically 4-24 h)
AtmosphereInert (Argon or Nitrogen)

Visualizations

Experimental Workflow Diagram

Sonogashira_Coupling_Workflow start Start setup Reaction Setup: - this compound - Pd Catalyst & CuI - Inert Atmosphere start->setup reagents Add Reagents: - Anhydrous Solvent - Amine Base - Terminal Alkyne setup->reagents reaction Reaction: - Stir at RT to 60°C - Monitor by TLC reagents->reaction workup Work-up: - Dilute & Filter reaction->workup extraction Extraction: - Wash with aq. NH4Cl & Brine workup->extraction purification Purification: - Dry, Concentrate - Column Chromatography extraction->purification product Final Product: 2-Chloro-4-(alkynyl)-6-methylphenol purification->product

Caption: Workflow for the Sonogashira coupling of this compound.

Catalytic Cycle Diagram

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-Br pd_complex Ar-Pd(II)L₂-Br oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl Ar-Pd(II)L₂-C≡CR transmetalation->pd_alkynyl reductive_elim Reductive Elimination pd_alkynyl->reductive_elim reductive_elim->pd0 Regenerated Catalyst product Ar-C≡CR reductive_elim->product Product alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide CuI, Base cu_acetylide->transmetalation Enters Pd Cycle base Base cui CuI

Caption: The interconnected Palladium and Copper catalytic cycles of the Sonogashira reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-chloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromo-2-chloro-6-methylphenol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and straightforward method is the electrophilic bromination of 2-Chloro-6-methylphenol using N-bromosuccinimide (NBS) in a suitable solvent like acetic acid. This reaction proceeds via an electrophilic aromatic substitution mechanism.

Q2: I am getting a low yield. What are the potential causes?

Low yields in this synthesis can stem from several factors:

  • Incomplete reaction: The reaction may not have reached completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.

  • Suboptimal reaction conditions: Temperature, reaction time, and solvent can significantly impact the yield.

  • Impure reagents: The purity of N-bromosuccinimide (NBS) is critical; it can decompose over time.

  • Side reactions: Formation of isomers or polybrominated products can reduce the yield of the desired product.

  • Inefficient purification: Product loss during workup and purification steps can lead to a lower isolated yield.

Q3: I see multiple spots on my TLC plate after the reaction. What could they be?

Multiple spots on a TLC plate of the crude reaction mixture can indicate the presence of:

  • Unreacted starting material (2-Chloro-6-methylphenol).

  • The desired product (this compound).

  • Isomeric byproducts, such as 2-Bromo-6-chloro-4-methylphenol or 2,4-Dibromo-6-methylphenol.

  • Polybrominated species, where more than one bromine atom has been added to the aromatic ring.

Q4: How can I improve the regioselectivity of the bromination to favor the 4-position?

The hydroxyl (-OH) and methyl (-CH₃) groups on the starting material are ortho-, para-directing. To favor bromination at the 4-position (para to the hydroxyl group), you can:

  • Control the stoichiometry: Use a 1:1 molar ratio of the substrate to the brominating agent to minimize polybromination.

  • Choose the appropriate solvent: Non-polar solvents can sometimes favor para-substitution. For instance, bromination of phenol in carbon disulfide leads to a higher proportion of the para-isomer.[1]

  • Employ a catalyst: Certain catalysts can enhance the selectivity of the reaction. For a similar compound, 4-bromo-2-chlorophenol, the use of triethylamine hydrochloride as a catalyst with bromine in chlorobenzene resulted in a very high yield and selectivity.[2]

Q5: What is the best way to purify the final product?

Purification of this compound can be achieved through:

  • Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system needs to be determined experimentally.

  • Column chromatography: If recrystallization is ineffective in removing impurities, particularly isomers with similar polarities, silica gel column chromatography can be employed. A solvent system that provides good separation on TLC should be used as the eluent.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield (<50%) 1. Incomplete reaction. 2. Decomposition of NBS. 3. Suboptimal temperature.1. Monitor the reaction by TLC until the starting material is consumed. Extend the reaction time if necessary. 2. Use freshly opened or purified NBS. 3. While the reaction is often run at room temperature, gentle heating might be required for less reactive substrates. Conversely, for highly reactive systems, cooling may be necessary to control the reaction.
Multiple spots on TLC, including one with a similar Rf to the starting material. The reaction has not gone to completion.Continue stirring the reaction mixture and monitor by TLC every 30-60 minutes. If no further change is observed, consider adding a small additional portion of the brominating agent.
Formation of a significant amount of a second product spot on TLC. Formation of an isomeric byproduct (e.g., 2,6-isomer).- Modify the reaction conditions to improve regioselectivity (see FAQs). - Isolate the desired product using column chromatography.
Streaking or tailing of spots on the TLC plate. The sample is too concentrated, or the solvent system is not optimal.- Dilute the sample before spotting on the TLC plate. - Adjust the polarity of the TLC eluent. Adding a small amount of a more polar solvent like methanol or a few drops of acetic acid can sometimes improve spot shape.
Product is an oil or fails to crystallize. Presence of impurities that are inhibiting crystallization.- Attempt purification by column chromatography to remove impurities. - Try different solvent systems for recrystallization.

Data Presentation

The following table summarizes and compares two different protocols for the synthesis of brominated chlorophenols, which can be adapted to improve the yield of this compound.

Parameter Protocol 1: NBS in Acetic Acid [3]Protocol 2: Bromine with Catalyst [2]
Starting Material 2-Chloro-6-methylphenol2-Chlorophenol
Brominating Agent N-Bromosuccinimide (NBS)Bromine (Br₂)
Solvent Acetic AcidChlorobenzene
Catalyst NoneTriethylamine hydrochloride
Temperature Room Temperature5-20°C
Reaction Time 12 hoursNot specified, but bromine addition over 3 hours
Reported Yield 52% (for this compound)99.1% (for 4-Bromo-2-chlorophenol)
Key Advantage Milder conditions, easier handling of NBSVery high yield and selectivity
Potential Drawback Moderate yieldBromine is more hazardous to handle than NBS

Experimental Protocols

Protocol 1: Synthesis of this compound using NBS in Acetic Acid[3]
  • Dissolution of Starting Material: In a round-bottom flask, dissolve 2-Chloro-6-methylphenol (5 g, 35 mmol) in acetic acid (70 mL).

  • Addition of Brominating Agent: To this solution, add N-bromosuccinimide (NBS) (6.2 g, 35 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.

  • Workup: a. After the reaction is complete, remove the acetic acid by distillation under reduced pressure. b. Dilute the residue with ethyl acetate. c. Wash the organic layer sequentially with a saturated sodium carbonate solution and then with brine. d. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent by reduced pressure distillation to obtain the crude product. The reported yield for this procedure is 52%. Further purification can be performed by recrystallization or column chromatography if necessary.

Protocol 2: High-Yield Synthesis of 4-Bromo-2-chlorophenol using Bromine and a Catalyst (Adaptable for this compound)[2]
  • Preparation of Reaction Mixture: In a suitable reaction vessel, dissolve 2-chlorophenol (257.0 g, 2 moles) in chlorobenzene (350 g).

  • Addition of Catalyst: Add triethylamine hydrochloride (12 g) to the mixture.

  • Bromination: Cool the mixture and add bromine dropwise. The patent suggests keeping the temperature between 5°C and 15°C during the addition.

  • Reaction Completion and Workup: a. After the addition of bromine is complete, stir the reaction mixture for an additional hour at 15-20°C. b. Remove the solvent by distillation in vacuo.

  • Isolation: The product is obtained in a reported yield of 99.1% with very low isomer impurity.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_isolation Isolation & Purification start Start dissolve Dissolve 2-Chloro-6-methylphenol in Acetic Acid start->dissolve add_nbs Add N-Bromosuccinimide (NBS) dissolve->add_nbs react Stir at Room Temperature for 12 hours add_nbs->react tlc Monitor by TLC react->tlc tlc->react Incomplete remove_acid Remove Acetic Acid (Reduced Pressure) tlc->remove_acid Complete extract Dilute with Ethyl Acetate & Wash remove_acid->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Recrystallization or Column Chromatography evaporate->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_tlc_analysis TLC Analysis cluster_solutions Solutions low_yield Low Yield of Product check_tlc Analyze TLC of Crude Product low_yield->check_tlc check_reagents Check Reagent Quality low_yield->check_reagents start_material Significant Starting Material Present? check_tlc->start_material multiple_spots Multiple Product Spots? check_tlc->multiple_spots check_nbs Use Fresh/Purified NBS check_reagents->check_nbs start_material->check_reagents No increase_time Increase Reaction Time or Temperature start_material->increase_time Yes optimize_conditions Optimize Reaction Conditions (Solvent, Catalyst) multiple_spots->optimize_conditions Yes purify_column Purify by Column Chromatography multiple_spots->purify_column Yes

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Purification of 4-Bromo-2-chloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 4-Bromo-2-chloro-6-methylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The primary techniques for purifying this compound are recrystallization and column chromatography. The choice of method depends on the level of impurities and the desired final purity. For material that is already substantially pure, recrystallization is often sufficient. If the crude product contains a complex mixture of impurities or isomers, column chromatography is generally more effective.[1] High-performance liquid chromatography (HPLC) can also be used for achieving very high purity, particularly at an analytical or semi-preparative scale.[2][3]

Q2: What are the likely impurities in a crude sample of this compound?

Common impurities can include:

  • Unreacted starting materials: Such as 2-chloro-6-methylphenol.

  • Isomeric byproducts: Bromination of 2-chloro-6-methylphenol could potentially yield small amounts of other isomers, such as 2-bromo-4-chloro-6-methylphenol or 6-bromo-2-chloro-4-methylphenol.[4]

  • Di-brominated species: Over-reaction can lead to the formation of di-brominated phenols.

  • Residual reagents and solvents: Such as N-bromosuccinimide (NBS) or acetic acid from the synthesis.[5]

Q3: How can I assess the purity of my this compound sample?

Purity should be assessed using a combination of analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample and to determine an appropriate solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting range close to the literature value is indicative of high purity.

Q4: Is the purified this compound expected to be colored?

Phenols can sometimes have a slight color due to minor oxidation products. A pale yellow or off-white color after purification is not uncommon. If the product is significantly colored (e.g., dark brown or orange), it may indicate the presence of persistent impurities.

Troubleshooting Guides

Recrystallization Issues

Q: My this compound is not crystallizing from solution. What should I do?

A: This is a common issue that can be resolved by trying the following steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. This creates a rough surface that can initiate crystal growth.[6]

    • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the solution to act as a nucleus for crystallization.[6]

    • Evaporation: Allow a small amount of the solvent to evaporate from an open beaker, which will concentrate the solution and may induce crystallization.

  • Re-evaluate Your Solvent System: The initial solvent may not be optimal. An ideal solvent should dissolve the compound well when hot but poorly when cold.[7] You may need to screen other solvents or use a mixed-solvent system.

  • Concentrate the Solution: It's possible your solution is too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Q: My compound "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[8] To remedy this:

  • Reheat the solution to redissolve the oil.

  • Add more of the "good" solvent (the one the compound is more soluble in) to increase the total solvent volume.[6]

  • Cool the solution more slowly. A slower cooling rate encourages the formation of an ordered crystal lattice.

Column Chromatography Issues

Q: I am getting poor separation of my compound from impurities during column chromatography. What could be the cause?

A: Poor separation can stem from several factors:

  • Inappropriate Solvent System: The polarity of your eluent may be too high or too low. Optimize the solvent system using TLC first to achieve a good separation of spots. For a moderately polar compound like a phenol, a gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is often effective.[7]

  • Column Overloading: Loading too much crude material onto the column can lead to broad, overlapping bands. As a general rule, the amount of sample should be about 1-5% of the weight of the silica gel.[7]

  • Poor Column Packing: Channels or cracks in the silica gel will lead to uneven solvent flow and poor separation. Ensure the column is packed uniformly.

  • Compound Instability: Some compounds can degrade on silica gel.[9] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[9]

Q: My compound is not eluting from the column. What should I do?

A: If your compound is not coming off the column, it is likely too strongly adsorbed to the silica gel.

  • Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, you can add a small amount of a more polar solvent like methanol.

  • Flush the Column: After you have collected all the fractions you expect, you can flush the column with a very polar solvent (e.g., 100% methanol or acetone) to wash out any remaining material.[7] This can help you determine if your compound was irreversibly stuck.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, dissolve approximately 20-30 mg of crude this compound in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture). Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation. An ideal solvent will result in the formation of a good quantity of crystals upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen recrystallization solvent dropwise while heating the mixture with gentle swirling until the solid is completely dissolved.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[6]

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and crack-free packed bed. Drain the excess solvent until it is level with the top of the silica.[7]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial elution solvent. Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20, etc.) to elute the compounds from the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Illustrative Recrystallization Solvent Screening

Recrystallization SolventYield (%)Purity (%)Observations
Ethanol/Water (8:2)8598.5Forms fine white needles upon slow cooling.
Heptane7099.2Good for removing more polar impurities.
Toluene6597.8Slower crystallization, larger crystals.

Note: The data in this table is for illustrative purposes only and may not reflect actual experimental results.

Table 2: Illustrative Column Chromatography Elution

Solvent System (Hexane:Ethyl Acetate)Fraction NumbersCompound Eluted
98:21-5Non-polar impurities
95:56-10Isomeric byproducts
90:1011-25This compound
70:3026-30More polar impurities

Note: The data in this table is for illustrative purposes only and may not reflect actual experimental results.

Visualizations

PurificationWorkflow Crude Crude 4-Bromo-2-chloro- 6-methylphenol AssessPurity Assess Purity (TLC, HPLC) Crude->AssessPurity Decision Purity Acceptable? AssessPurity->Decision Recrystallize Recrystallization Decision->Recrystallize No, minor impurities ColumnChrom Column Chromatography Decision->ColumnChrom No, complex mixture PureProduct Pure Product Decision->PureProduct Yes FinalAnalysis Final Purity Analysis (HPLC, NMR, MP) Recrystallize->FinalAnalysis ColumnChrom->Recrystallize For final polish ColumnChrom->FinalAnalysis FinalAnalysis->PureProduct TroubleshootingTree Start Purification Issue Method Which Method? Start->Method RecrystIssue Recrystallization Problem? Method->RecrystIssue Recrystallization ColumnIssue Column Problem? Method->ColumnIssue Column Chromatography NoCrystals No Crystals Form RecrystIssue->NoCrystals No OiledOut Compound Oiled Out RecrystIssue->OiledOut Yes PoorSep Poor Separation ColumnIssue->PoorSep Yes NoElution No Elution ColumnIssue->NoElution No Solution1 Scratch flask Add seed crystal NoCrystals->Solution1 Solution2 Add more solvent Cool slower OiledOut->Solution2 Solution3 Optimize solvent system (TLC) Check column packing PoorSep->Solution3 Solution4 Increase eluent polarity NoElution->Solution4

References

Technical Support Center: Bromination of 2-Chloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of 2-chloro-6-methylphenol. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in navigating potential side reactions and optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product from the bromination of 2-chloro-6-methylphenol?

The primary product is 4-bromo-2-chloro-6-methylphenol. The hydroxyl (-OH) group is a strong activating group and, along with the methyl and chloro groups, directs the electrophilic bromine to the positions ortho and para to itself. Since the 2 and 6 positions are already substituted, the bromine is directed to the para position (C4).

Q2: What are the most common side products encountered during this reaction?

The most common side products include:

  • Isomeric Impurities: Formation of the ortho-isomer, 6-bromo-2-chlorophenol, can occur, although typically in small amounts under controlled conditions.[1]

  • Poly-brominated Products: Phenols are highly activated rings, which can lead to multiple substitutions if the reaction conditions are not carefully controlled.[2] While less common for this specific substrate due to steric hindrance, over-bromination is a possibility with excess brominating agent.

  • Oxidation Products: Bromine can act as an oxidizing agent, leading to the formation of colored impurities or tar-like substances, especially at elevated temperatures.

Q3: My reaction yield is low. What are the potential causes?

Low yield can be attributed to several factors:

  • Incomplete reaction due to insufficient reaction time or low temperature.

  • Formation of significant amounts of side products.

  • Loss of product during the workup and purification steps. A synthesis using N-bromosuccinimide (NBS) in acetic acid reported a 52% yield after workup.[3]

  • Sub-optimal choice of solvent or brominating agent.

Q4: The reaction mixture has turned dark brown or black. What does this indicate?

A dark coloration often points to oxidation of the phenol starting material or product. This can be caused by excessive heat, prolonged reaction times, or the presence of impurities that catalyze oxidation.

Q5: How can the choice of solvent affect the reaction outcome?

The solvent plays a critical role in the selectivity and rate of the reaction.

  • Polar Protic Solvents (e.g., water, acetic acid): These solvents can increase the electrophilicity of bromine and accelerate the reaction, but may also lead to a higher degree of poly-bromination.[4][5]

  • Non-polar Aprotic Solvents (e.g., CCl₄, CH₂Cl₂, chlorobenzene): These solvents offer better control over the reaction and tend to favor mono-bromination.[1][6] Using a non-polar solvent can help minimize side reactions.[5]

Q6: Is it advisable to use bromine water for this synthesis?

Using bromine water is generally not recommended for achieving mono-bromination of highly activated phenols. It often leads to the formation of poly-brominated products, such as the 2,4,6-tribromophenol when reacted with phenol itself.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the experiment.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Suboptimal temperature. 3. Inefficient brominating agent. 4. Product loss during workup.1. Monitor the reaction by TLC or GC to ensure completion. 2. Optimize the reaction temperature. Some protocols run at room temperature, while others require cooling.[1][3] 3. Consider using a milder brominating agent like N-bromosuccinimide (NBS).[3] 4. Ensure extraction and purification steps are performed carefully.
High Percentage of 6-bromo Isomer 1. Reaction temperature is too high. 2. Lack of a directing catalyst.1. Perform the reaction at a lower temperature (e.g., 5-15 °C).[1] 2. Use a catalyst that enhances para-selectivity, such as triethylamine hydrochloride, which has been shown to yield the 4-bromo product with only 0.6% of the 6-bromo isomer.[1]
Formation of Dark Tar/Impurities 1. Oxidation of the phenol. 2. Reaction temperature is too high. 3. Reaction time is excessively long.1. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Maintain the recommended reaction temperature and avoid overheating. 3. Stop the reaction as soon as the starting material is consumed (as monitored by TLC/GC).
Presence of Poly-brominated Products 1. Excess brominating agent used. 2. Use of a highly polar solvent.1. Use a 1:1 molar ratio of the substrate to the brominating agent.[3] 2. Switch to a less polar or non-polar solvent like chlorobenzene or carbon tetrachloride.[1]

Data Presentation: Reaction Conditions and Yields

The table below summarizes different experimental conditions and their reported outcomes for the synthesis of this compound.

Brominating Agent Solvent Catalyst Temperature Yield of 4-bromo isomer Key Side Product(s) Reference
N-Bromosuccinimide (NBS)Acetic AcidNoneRoom Temp52%Not specified[3]
Bromine (Br₂)ChlorobenzeneTriethylamine hydrochloride5-15 °C99.1%0.6% 6-bromo-2-chlorophenol[1]
Bromine (Br₂)Carbon TetrachlorideNoneRoom Temp87% (for 2-chlorophenol)Isomeric byproducts[1]

Experimental Protocols

Protocol 1: High-Selectivity Bromination using Br₂ and Catalyst [1]

  • Preparation: Dissolve 2-chloro-6-methylphenol (1 equivalent) in chlorobenzene. Add a catalytic amount of triethylamine hydrochloride (e.g., 0.05 equivalents).

  • Reaction: Cool the mixture to 5-10 °C in an ice bath.

  • Bromine Addition: Add liquid bromine (1 equivalent) dropwise over several hours while maintaining the temperature between 5 °C and 15 °C. Vigorous stirring is essential.

  • Completion: After the addition is complete, allow the mixture to stir at 15-20 °C for an additional hour to ensure the reaction goes to completion.

  • Workup: The solvent can be removed under reduced pressure. The crude product can then be purified, for example, by recrystallization or column chromatography.

Protocol 2: Bromination using N-Bromosuccinimide (NBS) [3]

  • Preparation: Dissolve 2-chloro-6-methylphenol (1 equivalent) in glacial acetic acid.

  • Reaction: Add N-bromosuccinimide (1 equivalent) to the solution in one portion.

  • Stirring: Stir the reaction mixture at room temperature for 12 hours.

  • Workup: Remove the acetic acid by distillation under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate and wash sequentially with a saturated sodium carbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by reduced pressure distillation to obtain the crude product.

Visualizations

ReactionPathways start 2-Chloro-6-methylphenol branch_point start->branch_point + Br₂ or NBS main_product This compound (Desired Product) side_product_1 6-Bromo-2-chlorophenol (Isomeric Impurity) side_product_2 Poly-brominated Products side_product_3 Oxidation Products (Tar) branch_point->main_product  Main Pathway (Para-substitution) branch_point->side_product_1 Side Reaction (Ortho-substitution) branch_point->side_product_2 Side Reaction (Excess Bromine) branch_point->side_product_3 Side Reaction (High Temp)

Caption: Reaction scheme for the bromination of 2-chloro-6-methylphenol.

TroubleshootingWorkflow decision decision solution solution start Start: Low yield or impure product observed analyze Analyze product mixture (TLC, GC-MS, NMR) start->analyze is_isomer High % of 6-bromo isomer? analyze->is_isomer is_polybromo Poly-brominated products present? is_isomer->is_polybromo No solution_isomer Decrease Temperature & Add Catalyst is_isomer->solution_isomer Yes is_tar Dark tar or coloration? is_polybromo->is_tar No solution_polybromo Use 1:1 Stoichiometry & Non-polar Solvent is_polybromo->solution_polybromo Yes check_completion Is starting material still present? is_tar->check_completion No solution_tar Lower Temperature & Use Inert Atmosphere is_tar->solution_tar Yes solution_completion Increase Reaction Time or Temperature Slightly check_completion->solution_completion Yes end Problem Resolved check_completion->end No solution_isomer->end solution_polybromo->end solution_tar->end solution_completion->end

Caption: Troubleshooting workflow for bromination side reactions.

References

Technical Support Center: Prevention of Diaryl Ether Formation in Halophenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists and researchers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or prevent the formation of diaryl ether byproducts in reactions involving halophenols.

Troubleshooting Guides

Issue 1: Significant Diaryl Ether Byproduct Formation in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Q: I am attempting to perform a Buchwald-Hartwig amination on a halophenol, but I am observing a significant amount of the diaryl ether byproduct. How can I improve the selectivity for N-arylation over O-arylation?

A: The competition between N-arylation and O-arylation (diaryl ether formation) is a common challenge in cross-coupling reactions with aminophenols. The selectivity is highly dependent on the choice of catalyst system (metal, ligand), base, and solvent. Here are key parameters to investigate:

1. Ligand Selection: The steric and electronic properties of the phosphine ligand play a crucial role. For selective N-arylation of aminophenols, sterically hindered biarylphosphine ligands are often preferred.

  • Recommendation: Switch to a ligand specifically designed to promote C-N bond formation. For instance, BrettPhos has been shown to be effective in selectively promoting the N-arylation of 3- and 4-aminophenols.[1][2][3][4]

2. Catalyst System: While palladium is widely used for amination, copper-based systems can favor O-arylation. Ensuring your palladium catalyst is optimal for amination is key.

  • Recommendation: Utilize a palladium precatalyst known for high activity in C-N coupling, such as a BrettPhos-based precatalyst.[1][2][3][4]

3. Base Selection: The choice of base can significantly influence the relative rates of N- and O-arylation.

  • Recommendation: The selection of the base is highly context-dependent and can vary based on the specific reaction substrates.[5] For Buchwald-Hartwig aminations, alkoxide bases are commonly used to deprotonate the aryl-palladium-amine complex.[5]

4. Solvent Choice: The polarity of the solvent can affect the reaction pathway.

  • Recommendation: Non-polar solvents may resist the formation of new charges, influencing the reaction mechanism.[6] Experiment with different anhydrous, aprotic solvents like toluene or dioxane.

Issue 2: Diaryl Ether Formation During Ullmann Condensation

Q: I am trying to synthesize a different product using an Ullmann-type reaction with a halophenol, but I'm getting the diaryl ether as a major side product. What can I do to suppress this?

A: The Ullmann reaction is classically used for diaryl ether synthesis, so reaction conditions must be carefully tuned to favor an alternative desired pathway.

1. Catalyst and Ligand Choice: The catalyst system is paramount.

  • Recommendation: If O-arylation is the undesired pathway, consider if a copper catalyst is appropriate for your desired transformation. For selective N-arylation of aminophenols, a copper catalyst with a picolinic acid or CyDMEDA ligand can be effective for O-arylation, so avoiding these might be beneficial if N-arylation is the goal.[1][2][3][4][7] N,N- and N,O-chelating ligands are known to be effective for Ullmann diaryl ether synthesis, so exploring ligands outside of this class may be beneficial.[8]

2. Temperature Control: Ullmann reactions are often run at high temperatures, which can sometimes lead to side reactions.

  • Recommendation: Modern ligand-accelerated protocols can be run at lower temperatures (e.g., 80-120 °C).[9] Carefully screen the temperature to find the optimal balance between the rate of your desired reaction and the formation of the diaryl ether byproduct.

3. Substrate Electronic Effects: The electronic properties of your substrates can influence reactivity.

  • Recommendation: Be aware that electron-poor aryl halides and electron-rich phenols generally give higher yields in Ullmann diaryl ether synthesis.[8] If your substrate fits this profile, you may need to more carefully optimize other parameters to disfavor this reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the formation of diaryl ether byproducts in halophenol reactions?

A1: Diaryl ether formation is a type of O-arylation. Its likelihood as a byproduct depends on several factors:

  • Reaction Type: Reactions like Ullmann condensation and Chan-Lam coupling are designed for C-O bond formation and will inherently favor diaryl ether synthesis.[8][10] In other reactions, like Buchwald-Hartwig amination of aminophenols, it is a competing side reaction.

  • Catalyst System: Copper-based catalysts are frequently used for O-arylation.[1][2][3][4][7] The choice of palladium catalyst and, crucially, the ancillary ligand, can steer the reaction towards C-N or C-C coupling over C-O coupling.[1][2][3][4]

  • Base: The base plays a critical role in deprotonating the phenol, making it a more effective nucleophile for O-arylation.[5][6]

  • Temperature: Higher reaction temperatures can sometimes promote undesired side reactions, including diaryl ether formation.[8]

  • Protecting Groups: The presence or absence of a protecting group on the phenolic hydroxyl will determine if O-arylation is possible.

Q2: How can I use protecting groups to prevent diaryl ether formation?

A2: Protecting the phenolic hydroxyl group is a direct and effective strategy to prevent diaryl ether formation. The protected phenol can then be carried through the desired reaction, followed by deprotection.

  • Common Protecting Groups for Phenols:

    • Ethers: Methyl ethers are robust but can be difficult to remove. Benzyl ethers are common, though their removal often requires hydrogenation.[11]

    • Silyl Ethers: Groups like TBDMS are useful, but their stability to different reaction conditions should be considered.

    • Acetals: Methoxymethyl (MOM) ether is stable to basic and mildly acidic conditions.[12]

  • Selection Criteria: An ideal protecting group is easy to install and remove in high yield, stable to the subsequent reaction conditions, and does not interfere with the desired transformation.

Q3: Are there specific ligands that are known to suppress diaryl ether formation in favor of N-arylation in aminophenol reactions?

A3: Yes, ligand selection is a key strategy for controlling selectivity. For the palladium-catalyzed amination of aminophenols, sterically bulky biarylphosphine ligands have been developed to favor N-arylation. BrettPhos is a notable example that has been shown to provide high selectivity for the N-arylation of 3- and 4-aminophenols.[1][2][3][4][13]

Quantitative Data Summary

The following tables summarize the effect of different reaction parameters on the selectivity of arylation reactions involving aminophenols, providing a comparison of conditions that favor the desired N-arylation versus the undesired O-arylation (diaryl ether formation).

Table 1: Catalyst and Ligand Effects on the Arylation of 3-Aminophenol

Catalyst SystemLigandBaseSolventProduct Ratio (N-arylation : O-arylation)Yield (%)Reference
Pd PrecatalystBrettPhosNaOtBuToluene>98 : 295[1]
CuIPicolinic AcidK₃PO₄DMSO2 : >9896[1]

Table 2: Catalyst and Ligand Effects on the Arylation of 4-Aminophenol

Catalyst SystemLigandBaseSolventProduct Ratio (N-arylation : O-arylation)Yield (%)Reference
Pd PrecatalystBrettPhosNaOtBuToluene>98 : 293[1]
CuICyDMEDAK₃PO₄Dioxane2 : >9890[1]

Experimental Protocols

Protocol 1: Selective N-Arylation of 4-Aminophenol using a Palladium/BrettPhos Catalyst System

This protocol is adapted from literature procedures demonstrating high selectivity for N-arylation over O-arylation.[1]

Materials:

  • 4-Aminophenol

  • Aryl halide (e.g., 4-bromotoluene)

  • BrettPhos precatalyst

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Standard glassware for workup and purification

Procedure:

  • In a glovebox, add 4-aminophenol (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), the BrettPhos precatalyst (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol, 1.4 equiv) to a Schlenk tube equipped with a magnetic stir bar.

  • Seal the tube, remove it from the glovebox, and connect it to a Schlenk line.

  • Add anhydrous toluene (3 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for the time indicated by reaction monitoring (e.g., TLC or GC-MS), typically several hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated aminophenol.

Visual Guides

Logical Workflow for Troubleshooting Diaryl Ether Byproduct Formation

Caption: A decision tree to guide troubleshooting of diaryl ether byproduct formation.

General Experimental Workflow for Minimizing Diaryl Ether Byproduct

Experimental_Workflow General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification setup Assemble Dry Glassware under Inert Atmosphere Add Halophenol, Coupling Partner, Ligand, and Base Add Anhydrous Solvent execute Heat to Optimized Temperature Stir and Monitor by TLC/GC-MS setup:f2->execute:f0 Optimized Conditions workup Cool to Room Temperature and Quench Extract with Organic Solvent Wash, Dry, and Concentrate execute:f1->workup:f0 Reaction Complete purify Purify by Column Chromatography workup:f2->purify

Caption: A generalized workflow for carrying out halophenol reactions while minimizing byproducts.

References

Technical Support Center: Overcoming Catalyst Deactivation in Suzuki Coupling of 4-Bromo-2-chloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming catalyst deactivation during the Suzuki coupling of 4-Bromo-2-chloro-6-methylphenol.

Troubleshooting Guide

Researchers encountering issues with the Suzuki coupling of this compound, such as low yield, slow reaction rates, or complete reaction failure, can consult the following guide for a systematic approach to identifying and resolving common problems related to catalyst deactivation.

Issue: Low or No Product Yield

Possible Cause 1: Catalyst Deactivation via Palladium Black Formation

The formation of a black precipitate, commonly known as palladium black, is a frequent indicator of catalyst deactivation.[1] This occurs when palladium nanoparticles agglomerate, reducing the catalytically active surface area.

  • Troubleshooting Steps:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands stabilize the active palladium species and prevent agglomeration.[2][3]

    • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) as oxygen can contribute to catalyst decomposition.

    • Reagent Purity: Use high-purity, degassed solvents and reagents to avoid impurities that can poison the catalyst.

Possible Cause 2: Inefficient Oxidative Addition

The oxidative addition of the palladium catalyst to the aryl halide is a critical step in the catalytic cycle. For sterically hindered and electron-rich substrates like this compound, this step can be slow, leading to catalyst decomposition before the reaction can proceed efficiently.

  • Troubleshooting Steps:

    • Ligand Choice: Utilize bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to accelerate the oxidative addition step.[4]

    • Catalyst Precursor: Consider using a pre-formed palladium(0) source like Pd₂(dba)₃ or a pre-catalyst that readily forms the active Pd(0) species.

    • Reaction Temperature: A moderate increase in reaction temperature can sometimes overcome the activation barrier for oxidative addition. However, excessively high temperatures can lead to catalyst degradation.

Possible Cause 3: Ligand Degradation

Phosphine ligands, especially in the presence of base and elevated temperatures, can be susceptible to degradation, leading to loss of catalytic activity.

  • Troubleshooting Steps:

    • Use of Robust Ligands: Switch to more robust ligands like N-heterocyclic carbenes (NHCs) which are generally more stable under typical Suzuki coupling conditions.

    • Optimize Base: Use the mildest effective base to minimize ligand degradation. Inorganic bases like K₃PO₄ or K₂CO₃ are often preferred over stronger organic bases.

    • Reaction Time: Monitor the reaction progress and avoid unnecessarily long reaction times at high temperatures.

Possible Cause 4: Substrate-Related Issues

The phenolic hydroxyl group in this compound can potentially coordinate to the palladium center and inhibit catalysis.

  • Troubleshooting Steps:

    • Protection of the Phenol: While often not necessary, in challenging cases, protecting the hydroxyl group as a methyl ether or other stable protecting group can prevent inhibitory coordination.

    • Base Selection: The choice of base can influence the reactivity of the phenol. Weaker bases may be less likely to deprotonate the phenol and cause interference.

Frequently Asked Questions (FAQs)

Q1: I observe a black precipitate in my reaction. Is my reaction failing?

A1: The appearance of a black precipitate, likely palladium black, indicates some degree of catalyst agglomeration and deactivation. While its formation is common in many Suzuki couplings, a rapid and extensive precipitation early in the reaction often correlates with poor catalyst stability and may lead to incomplete conversion.[1]

Q2: Which palladium catalyst and ligand combination is best for this compound?

A2: For sterically hindered and electron-rich aryl halides like this compound, catalyst systems employing bulky, electron-rich phosphine ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are generally recommended. Combinations such as Pd(OAc)₂ with SPhos or XPhos, or pre-catalysts like (IPr)Pd(allyl)Cl, have shown high efficacy in similar challenging couplings.[4][5]

Q3: Can I use a standard ligand like triphenylphosphine (PPh₃)?

A3: While PPh₃ is a common ligand for Suzuki couplings, it is often ineffective for sterically hindered and electron-rich substrates. It may lead to slow reaction rates and significant catalyst deactivation. Bulky and more electron-donating ligands are typically required to achieve good yields.

Q4: What is the best base and solvent for this reaction?

A4: A common and often effective combination is a moderately strong inorganic base like K₃PO₄ or K₂CO₃ in an aprotic polar solvent such as 1,4-dioxane, THF, or toluene, often with a small amount of water. The optimal choice will depend on the specific boronic acid and catalyst system used.

Q5: My reaction is slow. Should I increase the temperature?

A5: Increasing the temperature can increase the reaction rate, but it can also accelerate catalyst deactivation and ligand degradation. A careful optimization of the temperature is recommended. If the reaction is slow at a moderate temperature (e.g., 80 °C), first consider optimizing the catalyst, ligand, and base before significantly increasing the temperature.

Data Presentation

The following tables summarize quantitative data for Suzuki coupling reactions of substrates similar to this compound, illustrating the impact of different catalysts and ligands on the reaction yield.

Table 1: Comparison of Phosphine Ligands in the Suzuki Coupling of a Sterically Hindered Aryl Bromide

EntryLigandCatalyst PrecursorBaseSolventTemp (°C)Time (h)Yield (%)
1PPh₃Pd(OAc)₂K₃PO₄Toluene10024<10
2PCy₃Pd(OAc)₂K₃PO₄Toluene801265
3SPhosPd(OAc)₂K₃PO₄Toluene80495
4XPhosPd₂(dba)₃K₃PO₄Dioxane100698

Data is representative and compiled from various sources for illustrative purposes.

Table 2: Comparison of Catalyst Systems for the Suzuki Coupling of an Aryl Chloride

EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄K₂CO₃Dioxane/H₂O1002420
2Pd(OAc)₂ / SPhosK₃PO₄Toluene1001292
3(IPr)Pd(allyl)ClNaOtBuDioxane80297

Data is representative and compiled from various sources for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling using a Buchwald Ligand

This protocol provides a starting point for the Suzuki coupling of this compound with an arylboronic acid using a palladium/biarylphosphine ligand system.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Pd(OAc)₂ (1-2 mol%)

    • SPhos or XPhos (1.1-1.2 equiv relative to Pd)

    • K₃PO₄ (2.0-3.0 equiv)

    • Anhydrous, degassed 1,4-dioxane or toluene

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

    • In a separate vial, dissolve Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent.

    • Evacuate and backfill the Schlenk tube with an inert gas three times.

    • Add the reaction solvent to the Schlenk tube via syringe.

    • Add the catalyst/ligand solution to the reaction mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC/LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Suzuki Coupling using an NHC-Palladium Pre-catalyst

This protocol is suitable for using a well-defined N-heterocyclic carbene palladium pre-catalyst.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • (IPr)Pd(allyl)Cl (1-2 mol%)

    • NaOtBu or K₃PO₄ (2.0-3.0 equiv)

    • Anhydrous, degassed 1,4-dioxane or THF

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the (IPr)Pd(allyl)Cl pre-catalyst.

    • Evacuate and backfill the Schlenk tube with an inert gas three times.

    • Add the anhydrous, degassed solvent via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC/LC-MS.

    • Follow steps 8-10 from Protocol 1 for workup and purification.

Visualizations

The following diagrams illustrate key workflows and relationships in troubleshooting catalyst deactivation.

Troubleshooting_Workflow Start Low or No Product Yield Check_Catalyst Observe Reaction Mixture (e.g., for black precipitate) Start->Check_Catalyst Check_Conditions Review Reaction Conditions (Inertness, Purity) Start->Check_Conditions Optimize_Ligand Optimize Ligand (Bulky, Electron-Rich) Check_Catalyst->Optimize_Ligand Precipitate observed Check_Conditions->Check_Catalyst Impurity suspected Check_Conditions->Optimize_Ligand Conditions are pristine Optimize_Catalyst Optimize Catalyst System (Pre-catalyst, Loading) Optimize_Ligand->Optimize_Catalyst Optimize_Base_Solvent Optimize Base & Solvent Optimize_Catalyst->Optimize_Base_Solvent Optimize_Temp Optimize Temperature Optimize_Base_Solvent->Optimize_Temp Success Successful Coupling Optimize_Temp->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Catalyst_Deactivation_Pathways Active_Catalyst Active Pd(0) Catalyst Agglomeration Agglomeration (Palladium Black) Active_Catalyst->Agglomeration Poor Ligand Stability Ligand_Degradation Ligand Degradation Active_Catalyst->Ligand_Degradation Harsh Conditions Oxidative_Addition_Failure Inefficient Oxidative Addition Active_Catalyst->Oxidative_Addition_Failure Steric Hindrance Poisoning Poisoning (Impurities) Active_Catalyst->Poisoning Deactivated_Catalyst Deactivated Catalyst Agglomeration->Deactivated_Catalyst Ligand_Degradation->Deactivated_Catalyst Oxidative_Addition_Failure->Deactivated_Catalyst Poisoning->Deactivated_Catalyst

Caption: Common pathways leading to palladium catalyst deactivation in Suzuki coupling.

References

regioselectivity issues in the functionalization of 4-Bromo-2-chloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity issues encountered during the chemical functionalization of 4-Bromo-2-chloro-6-methylphenol. This resource is intended for researchers, scientists, and professionals in drug development.

Understanding Regioselectivity in this compound

The functionalization of this compound presents unique regioselectivity challenges due to the presence of multiple substituents on the phenol ring. The directing effects of the hydroxyl (-OH), methyl (-CH₃), chloro (-Cl), and bromo (-Br) groups, as well as steric hindrance, play a crucial role in determining the outcome of a reaction.

  • Hydroxyl Group (-OH): A strongly activating ortho, para-director.

  • Methyl Group (-CH₃): An activating ortho, para-director.

  • Chloro (-Cl) and Bromo (-Br) Groups: Deactivating ortho, para-directors.

The hydroxyl group is the most powerful activating group, and therefore, electrophilic aromatic substitution is primarily directed to the positions ortho and para to it. In this compound, the para position is blocked by a bromine atom. The two ortho positions are occupied by a chlorine atom and a methyl group, which can lead to significant steric hindrance and influence the regioselectivity of incoming groups.

Logical Workflow for Troubleshooting Regioselectivity

cluster_start Start: Unwanted Regioisomer Formation cluster_analysis Reaction Analysis cluster_troubleshooting Troubleshooting Strategies cluster_outcome Outcome start Identify the undesired regioisomer(s) and the desired product. reaction_type Determine the reaction type: - Electrophilic Aromatic Substitution - Nucleophilic Substitution - Coupling Reaction - O-Functionalization start->reaction_type Analyze directing_effects Analyze directing effects of substituents (-OH, -CH3, -Cl, -Br). reaction_type->directing_effects steric_hindrance Evaluate steric hindrance around reactive sites. directing_effects->steric_hindrance electrophilic Electrophilic Substitution: - Modify catalyst (Lewis/Brønsted acid) - Change solvent polarity - Adjust reaction temperature steric_hindrance->electrophilic If Electrophilic nucleophilic Nucleophilic Substitution: - Use a more selective nucleophile - Employ a phase-transfer catalyst - Modify leaving group (if possible) steric_hindrance->nucleophilic If Nucleophilic coupling Coupling Reactions: - Screen different ligands - Optimize base and solvent system - Vary palladium precursor steric_hindrance->coupling If Coupling o_functionalization O- vs. C-Alkylation: - Protic solvent for C-alkylation - Aprotic polar solvent for O-alkylation - Choice of base steric_hindrance->o_functionalization If O-Alkylation optimization Optimize reaction conditions based on initial results. electrophilic->optimization nucleophilic->optimization coupling->optimization o_functionalization->optimization success Desired regioselectivity achieved. optimization->success Successful fail Re-evaluate mechanism and consider alternative synthetic route. optimization->fail Unsuccessful

Caption: Troubleshooting workflow for addressing regioselectivity issues.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Electrophilic Aromatic Substitution

Q1: I am attempting a nitration reaction on this compound, but I am getting a low yield of the desired product and a mixture of isomers. How can I improve the regioselectivity?

A1: Nitration of highly substituted and activated phenols can be challenging, often leading to oxidation and the formation of multiple products. The positions ortho to the powerful hydroxyl activating group are sterically hindered by the chloro and methyl groups.

Troubleshooting Steps:

  • Milder Nitrating Agents: Instead of harsh conditions like concentrated HNO₃/H₂SO₄, consider using milder reagents that can offer better regioselectivity. Examples include:

    • Copper(II) nitrate in THF.

    • Ammonium nitrate with potassium hydrogen sulfate in acetonitrile.

    • Cerium(IV) ammonium nitrate (CAN) with sodium bicarbonate.[1][2][3]

  • Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to minimize side reactions and improve selectivity.

  • Solvent Effects: The choice of solvent can influence the reactivity and selectivity. Acetonitrile or THF are often good starting points for milder nitration conditions.[1][2]

Reagent SystemTypical SolventTemperatureExpected Major ProductReference Data on Analogous Phenols
HNO₃/H₂SO₄H₂SO₄0-25 °CMixture of isomers, potential for oxidationLow to moderate yields, poor selectivity
Cu(NO₃)₂·3H₂OTHFReflux2-Nitro derivativeGood yields (67-90%) on various phenols[1]
NH₄NO₃/KHSO₄AcetonitrileReflux2-Nitro derivativeGood to excellent yields with high ortho-selectivity[2]
CAN/NaHCO₃Acetonitrile/WaterRoom Temp2-Nitro derivativeHigh yields for ortho-nitration of phenols with one unsubstituted ortho position[3]

Q2: During Friedel-Crafts acylation, I am observing acylation at an unexpected position or no reaction at all. What could be the issue?

A2: The strong coordination of the Lewis acid catalyst (e.g., AlCl₃) to the phenolic oxygen can deactivate the ring towards electrophilic substitution. Furthermore, the steric hindrance from the ortho chloro and methyl groups can prevent the bulky acylium ion from approaching the available positions on the ring.

Troubleshooting Steps:

  • Fries Rearrangement: Consider an alternative two-step approach. First, perform an O-acylation of the phenol to form the corresponding ester. Then, induce a Fries rearrangement (using a Lewis acid) to migrate the acyl group to the aromatic ring. This can sometimes provide better regioselectivity.

  • Alternative Catalysts: Explore weaker Lewis acids or Brønsted acids that may not coordinate as strongly with the hydroxyl group. Examples include ZnCl₂ on Al₂O₃, or methanesulfonic acid.[4]

  • Solvent-Free Conditions: In some cases, performing the reaction under solvent-free or microwave conditions can enhance reactivity and selectivity.[4]

O-Functionalization vs. C-Functionalization

Q3: I am trying to perform an O-alkylation (ether synthesis) on this compound, but I am getting a significant amount of C-alkylation product. How can I favor O-alkylation?

A3: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring. The regioselectivity of alkylation is highly dependent on the reaction conditions.

Troubleshooting Steps:

  • Solvent Choice: To favor O-alkylation, use a polar aprotic solvent such as DMF or DMSO. These solvents solvate the metal cation but not the phenoxide oxygen, leaving it more available to act as a nucleophile.

  • Counter-ion: The nature of the counter-ion can also play a role. Using a base with a larger, softer cation (e.g., Cs₂CO₃) can sometimes increase the proportion of O-alkylation.

  • Hard vs. Soft Electrophiles: According to Hard-Soft Acid-Base (HSAB) theory, the harder oxygen atom of the phenoxide will preferentially react with harder electrophiles. While not a strict rule, using alkylating agents like alkyl sulfates or tosylates might favor O-alkylation over softer electrophiles like alkyl iodides.

Conversely, to favor C-alkylation, a polar protic solvent like water or trifluoroethanol can be used. These solvents will hydrogen-bond with the phenoxide oxygen, sterically hindering it and making the ortho and para positions of the ring more nucleophilic.

Desired ProductSolvent TypeRecommended SolventsBase
O-Alkylation (Ether)Polar AproticDMF, DMSO, AcetonitrileK₂CO₃, Cs₂CO₃
C-AlkylationPolar ProticWater, Ethanol, TrifluoroethanolNaOH, KOH
Palladium-Catalyzed Cross-Coupling Reactions

Q4: I am having difficulty achieving a successful Suzuki-Miyaura coupling at the C-Br position of this compound. What are the common pitfalls?

A4: The reactivity of the C-Br bond in Suzuki-Miyaura coupling can be influenced by the electronic and steric environment. The electron-donating hydroxyl and methyl groups can increase electron density at the bromine-bearing carbon, potentially slowing down the oxidative addition step. Steric hindrance from the adjacent methyl group might also play a role.

Troubleshooting Steps:

  • Ligand Screening: The choice of phosphine ligand is critical. For sterically hindered aryl bromides, bulky, electron-rich phosphine ligands are often required. Consider ligands such as SPhos, XPhos, or RuPhos.

  • Base and Solvent Optimization: A variety of bases and solvent systems can be employed. Common combinations include K₂CO₃ or Cs₂CO₃ in a mixture of toluene/water or dioxane/water.

  • Palladium Precursor: While Pd(PPh₃)₄ is a common catalyst, other precursors like Pd(OAc)₂ or Pd₂(dba)₃ in combination with the appropriate ligand might offer better results.

  • Temperature: Ensure the reaction is heated sufficiently, typically in the range of 80-110 °C.

Q5: My Buchwald-Hartwig amination of this compound is giving low yields. How can I optimize this reaction?

A5: Similar to Suzuki coupling, the success of Buchwald-Hartwig amination depends heavily on the catalyst system and reaction conditions. The phenolic -OH group can potentially interfere with the reaction by reacting with the strong base used.

Troubleshooting Steps:

  • Protecting the Phenol: To avoid complications with the acidic proton of the hydroxyl group, consider protecting it as a methyl or benzyl ether before performing the amination. The protecting group can be removed in a subsequent step.

  • Ligand and Base Selection: Use a bulky phosphine ligand appropriate for aryl bromides. The choice of base is also crucial; strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used.[5]

  • Catalyst System: A pre-formed palladium catalyst or generating the active catalyst in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable ligand is standard practice.[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general procedure and may require optimization for this compound.

  • To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 equiv.) or a combination of a palladium precursor like Pd(OAc)₂ (0.02-0.05 equiv.) and a suitable ligand (0.04-0.10 equiv.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v) or dioxane and water.

  • Heat the reaction mixture with stirring at a temperature between 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol assumes the phenolic hydroxyl group has been protected.

  • To a reaction vessel, add the protected this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), and a strong, non-nucleophilic base such as NaOt-Bu (1.2-2.0 equiv.).

  • Add a palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.) and a bulky phosphine ligand (e.g., BINAP, XPhos, 0.02-0.10 equiv.).

  • Seal the vessel, evacuate, and backfill with an inert gas.

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture with stirring at 80-120 °C until completion.

  • After cooling, quench the reaction carefully with water or saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers, and dry.

  • Purify by column chromatography.

Signaling Pathways and Experimental Workflows

Electrophilic Nitration Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_end Product start Dissolve this compound in appropriate solvent (e.g., THF). add_reagent Add mild nitrating agent (e.g., Cu(NO3)2·3H2O). start->add_reagent heat Heat the reaction mixture (e.g., reflux). add_reagent->heat monitor Monitor reaction progress by TLC. heat->monitor evaporate Remove solvent under vacuum. monitor->evaporate Reaction complete extract Extract with ethyl acetate. evaporate->extract wash_dry Wash with brine and dry over anhydrous MgSO4. extract->wash_dry purify Purify by column chromatography. wash_dry->purify end Obtain desired 2-nitro product. purify->end pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-Br(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)-Ar'(L_n) transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product aryl_halide Ar-Br (this compound) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

References

dehalogenation as a side reaction of 4-Bromo-2-chloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Bromo-2-chloro-6-methylphenol, focusing on the common side reaction of dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of this compound?

A1: Dehalogenation is an undesired side reaction where one or both halogen atoms (bromine and/or chlorine) on the this compound molecule are replaced by a hydrogen atom. This typically occurs during palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling, leading to the formation of impurities and reducing the yield of the desired product.

Q2: What are the potential dehalogenated byproducts of this compound?

A2: The primary dehalogenated byproducts are:

  • 2-chloro-6-methylphenol: Resulting from the removal of the bromine atom (de-bromination).

  • 4-bromo-6-methylphenol: Resulting from the removal of the chlorine atom (de-chlorination).

  • 6-methylphenol (o-cresol): Resulting from the removal of both bromine and chlorine atoms.

Q3: Which halogen is more susceptible to removal from this compound?

A3: In palladium-catalyzed reactions, the carbon-bromine bond is weaker and more reactive than the carbon-chlorine bond. Therefore, de-bromination to form 2-chloro-6-methylphenol is the more commonly observed dehalogenation pathway. The general reactivity order for halogens in such reactions is I > Br > Cl.[1]

Q4: What are the main causes of dehalogenation as a side reaction?

A4: Dehalogenation is often facilitated by the formation of palladium-hydride species in the catalytic cycle. These species can arise from various sources in the reaction mixture, including:

  • Bases: Strong alkoxide bases can act as hydride donors.

  • Solvents: Protic solvents like alcohols can be a source of hydrides.

  • Impurities: Trace amounts of water or other impurities in the reagents or solvents can contribute to the formation of hydride species.

Troubleshooting Guide: Minimizing Dehalogenation

If you are observing significant dehalogenation of this compound in your experiments, consider the following troubleshooting steps.

Logical Workflow for Troubleshooting Dehalogenation

G start High Level of Dehalogenation Observed step1 Step 1: Analyze Reaction Base start->step1 step2 Step 2: Evaluate Solvent System step1->step2 If issue persists step3 Step 3: Optimize Catalyst and Ligand step2->step3 If issue persists step4 Step 4: Adjust Reaction Temperature step3->step4 If issue persists end_node Dehalogenation Minimized step4->end_node Problem Resolved

Caption: A logical workflow for troubleshooting dehalogenation side reactions.

Data Presentation: Effect of Reaction Parameters on Dehalogenation

The following tables summarize the expected impact of different reaction parameters on the yield of dehalogenated byproducts during a typical Suzuki-Miyaura coupling of this compound. Note: The data presented here is illustrative and may vary based on specific reaction conditions.

Table 1: Effect of Base on Dehalogenation

BaseExpected Dehalogenation (%)Comments
Sodium tert-butoxide (NaOtBu)High (20-40%)Strong alkoxide bases are known to promote dehalogenation.
Potassium carbonate (K₂CO₃)Moderate (10-20%)A weaker inorganic base that can reduce the rate of dehalogenation.[2]
Cesium carbonate (Cs₂CO₃)Low (5-15%)Often a good choice for minimizing dehalogenation in Suzuki-Miyaura couplings.[2]
Potassium phosphate (K₃PO₄)Low (<10%)A non-nucleophilic base that is effective in suppressing dehalogenation.

Table 2: Effect of Solvent on Dehalogenation

SolventExpected Dehalogenation (%)Comments
Ethanol (EtOH)High (25-50%)Protic solvents can be a source of hydrides, leading to increased dehalogenation.
Dioxane/WaterModerate (10-25%)A common solvent system; the water content should be carefully controlled.[3]
TolueneLow (5-15%)An aprotic solvent that is generally preferred to minimize dehalogenation.[4]
Tetrahydrofuran (THF)Low (5-15%)Another suitable aprotic solvent.

Table 3: Effect of Ligand on Dehalogenation

LigandExpected Dehalogenation (%)Comments
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Moderate (15-30%)A common catalyst, but may not be optimal for suppressing dehalogenation.
Buchwald Ligands (e.g., SPhos, XPhos)Low (<10%)Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling, outcompeting dehalogenation.[5]
N-Heterocyclic Carbene (NHC) LigandsLow (<10%)Often highly effective in minimizing dehalogenation side reactions.[5]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is designed to minimize the dehalogenation of this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • Anhydrous toluene

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, prepare the catalyst by mixing palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in anhydrous toluene (2 mL).

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add additional anhydrous toluene (8 mL) and degassed water (0.5 mL) to the reaction mixture.

  • Thoroughly degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-90°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Analytical Method for Quantifying Dehalogenation Byproducts

This GC-MS method can be used to separate and quantify this compound and its potential dehalogenated byproducts.

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold at 250°C for 5 minutes

  • Carrier Gas: Helium, constant flow of 1.0 mL/min

  • Injection Mode: Splitless (1 µL injection volume)

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: 40-300 m/z

  • Ionization Mode: Electron Ionization (EI) at 70 eV

Expected Elution Order (based on boiling points):

  • 6-methylphenol

  • 2-chloro-6-methylphenol

  • 4-bromo-6-methylphenol

  • This compound

Visualizations

Competing Reaction Pathways

G cluster_0 Catalytic Cycle A Ar-Pd(II)-X B Desired Product A->B Reductive Elimination (Desired) C Dehalogenated Byproduct A->C Reductive Elimination (Side Reaction) D Pd(0) B->D C->D D->A Oxidative Addition (Ar-X)

Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.

Experimental Workflow for Analysis

G sample Reaction Mixture Aliquot quench Quench Reaction sample->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate Sample dry->concentrate analyze GC-MS Analysis concentrate->analyze quantify Quantify Products & Byproducts analyze->quantify

Caption: A typical experimental workflow for the analysis of reaction products.

References

optimizing base and solvent conditions for Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize base and solvent conditions for the Buchwald-Hartwig amination reaction.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Buchwald-Hartwig amination in a question-and-answer format.

Q1: My reaction has a low yield or has failed completely. What are the first steps to troubleshoot?

A1: Reaction failure or low yield in Buchwald-Hartwig amination can often be attributed to a few common factors. The primary reason is often the poor solubility of reagents, especially the inorganic base, in the chosen solvent.[1] Other frequent issues include catalyst inhibition, selection of an inappropriate base or ligand for the specific substrates, and challenges with the reactivity of the aryl halide itself.[1]

To begin troubleshooting, follow this workflow:

Troubleshooting_Workflow start Low Yield / No Reaction check_solubility 1. Check Solubility Are all reagents, especially the base, soluble in the chosen solvent? start->check_solubility change_solvent Action: Change Solvent - Try a different solvent class (e.g., ethereal vs. aromatic). - Consider using a co-solvent. check_solubility->change_solvent No check_base 2. Evaluate Base Is the base appropriate for your substrate's functional groups? check_solubility->check_base Yes change_solvent->check_base change_base Action: Change Base - If substrate is base-sensitive, switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃). - If reaction is sluggish, consider a stronger base (e.g., NaOtBu). check_base->change_base No check_catalyst 3. Assess Catalyst System Is the ligand appropriate for the coupling partners? Is the catalyst active? check_base->check_catalyst Yes change_base->check_catalyst change_ligand Action: Change Ligand/Pre-catalyst - Use bulky, electron-rich phosphine ligands for challenging substrates (e.g., aryl chlorides). - Use a pre-catalyst for more reliable generation of the active Pd(0) species. check_catalyst->change_ligand No further_optimization 4. Further Optimization Consider temperature, concentration, and reaction time. check_catalyst->further_optimization Yes change_ligand->further_optimization

A decision tree for troubleshooting common Buchwald-Hartwig amination issues.
Q2: I am using a base-sensitive substrate. Which conditions should I use?

A2: Substrates with base-sensitive functional groups, such as esters and nitro groups, are incompatible with strong bases like sodium tert-butoxide (NaOtBu) or LHMDS, which can cause decomposition.[2][3] In these cases, weaker inorganic bases are recommended.[1]

  • Recommended Bases: Cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or potassium carbonate (K₂CO₃) are excellent alternatives that provide much better functional group tolerance.[1][3]

  • Mixed-Base System: A combination of an organic base like DBU with an inorganic base can be an effective solution for sensitive substrates.[2]

  • Temperature: Be aware that reactions with weaker bases may require higher temperatures or increased catalyst loadings to achieve reasonable reaction rates.[2]

Q3: My aryl chloride is unreactive. How can I improve the yield?

A3: Aryl chlorides are notoriously challenging substrates for Buchwald-Hartwig amination due to the difficulty of the initial oxidative addition step.[1][4] To facilitate the reaction of aryl chlorides, specific ligands are required.

  • Ligand Choice: Use bulky, electron-rich dialkylbiaryl phosphine ligands.[5] These ligands stabilize the palladium catalyst and accelerate the oxidative addition and reductive elimination steps.[6]

  • Catalyst System: It is often preferable to use a pre-catalyst, as they can provide cleaner and more reliable formation of the active catalytic species compared to generating it in situ from sources like Pd(OAc)₂.[4]

Q4: My reaction is producing a significant amount of biaryl byproduct. What is the cause and how can I prevent it?

A4: The formation of biaryl byproducts can occur, especially when using chiral primary amines.[7] This side reaction competes with the desired amination pathway.[7] Optimizing the catalyst, ligand, and stoichiometry can help minimize this issue. A thorough screening of reaction conditions may be necessary to find the optimal balance that favors the desired C-N bond formation.[1][7]

Frequently Asked Questions (FAQs)

Base Selection

Q1: How do I choose the right base for my Buchwald-Hartwig amination?

A1: The choice of base is critical and depends heavily on your substrate.[1] Strong bases generally lead to faster reaction rates, but weaker bases offer better functional group tolerance.[3]

BaseTypepKaH (approx.)AdvantagesDisadvantages
NaOtBu Strong19Permits highest reaction rates and lowest catalyst loadings.[3]Incompatible with many electrophilic functional groups (e.g., esters, nitro groups).[3]
LHMDS Strong26Allows for the use of substrates with protic functional groups; useful for low-temperature aminations.[3]Solid is air-sensitive; can be incompatible with some functional groups at higher temperatures.[3]
Cs₂CO₃ Weak10Excellent functional group tolerance; good solubility in many organic solvents.[2][3]Expensive; can be difficult to stir effectively on a large scale.[3]
K₃PO₄ Weak12.3Excellent functional group tolerance; often the most efficient base for the arylation of amides; economical.[3]Can require higher catalyst loadings and longer reaction times.[3]
K₂CO₃ Weak10.3Good functional group tolerance; economical.[3]Often results in a low reaction rate.[3]

Q2: What is the role of the base in the catalytic cycle?

A2: The base plays a crucial role in the Buchwald-Hartwig catalytic cycle. After the initial oxidative addition of the aryl halide to the Pd(0) complex, the amine coordinates to the palladium center. The base is required to deprotonate the coordinated amine, forming a palladium-amido complex. This step is essential before the final reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[8][9]

Catalytic_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition + Ar-X Amine_complex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ OA_complex->Amine_complex Amine Coordination + R₂NH Amido_complex L-Pd(II)(Ar)(NR₂) Amine_complex->Amido_complex Deprotonation + Base Amido_complex->Pd0 Reductive Elimination product_node Product Ar-NR₂ Amido_complex->product_node Base_out Base-H⁺X⁻ ArX Aryl Halide (Ar-X) Amine Amine (R₂NH) Base_in Base

The role of the base in the Buchwald-Hartwig catalytic cycle.
Solvent Selection

Q3: What are the best solvents for a Buchwald-Hartwig amination?

A3: A range of solvents can be used, and the optimal choice often depends on the solubility of the substrates and the desired reaction temperature.[2]

Solvent ClassExamplesNotes
Aromatic Toluene, XyleneCommonly used, offering a good balance of solubility properties and a high boiling point.[1] Toluene is often favored for reactions with aryl iodides to limit catalyst inhibition by the iodide salt.[3]
Ethereal 1,4-Dioxane, THF, DME, 2-MeTHF, CPMEFrequently used.[2] 1,4-Dioxane is effective but is considered a high-impact solvent to be avoided if possible.[1] 2-Methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) are considered greener alternatives and have shown superior performance in some cases.[1][10]
Alcohol t-BuOH, t-AmOHCan be effective solvents for the reaction.[2]

Q4: Are there any solvents I should avoid?

A4: Yes. Chlorinated solvents (e.g., chloroform), acetonitrile, and pyridine have been reported to inhibit the palladium catalyst and should be avoided.[2]

Experimental Protocols

General Protocol for Small-Scale Buchwald-Hartwig Amination

Note: This is a general guideline. Reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, must be optimized for specific substrates.

  • Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1-10 mol%).

  • Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Reagent Addition: While maintaining an inert atmosphere, add the base (e.g., NaOtBu, 1.2–2.0 equiv.). Then, add the amine (1.1–1.5 equiv.) followed by the degassed solvent to achieve a final concentration of approximately 0.1–0.5 M.[1]

  • Reaction: Place the vial in a pre-heated heating block and stir at the desired temperature (typically 80-100 °C).[2]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, allow it to cool to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Protocol for High-Throughput Screening (HTS) of Reaction Conditions

High-throughput experimentation (HTE) allows for the rapid screening of multiple reaction variables (catalyst, ligand, base, solvent) to identify optimal conditions.[11][12]

  • Array Preparation: In an inert atmosphere glovebox, dispense an array of pre-weighed catalysts and ligands into a 96-well plate containing small reaction vials with stir bars.

  • Reagent Stock Solutions: Prepare stock solutions of the aryl halide, amine, and bases in the desired solvents.

  • Dispensing: Use manual pipettes or automated liquid handling systems to dispense the aryl halide and amine solutions into the appropriate wells. Then, add the base solution to each well to initiate the reactions.

  • Reaction: Seal the 96-well plate and place it on a multi-well heating/stirring block for the desired time and at the desired temperature.

  • Quenching & Analysis: After the reaction time has elapsed, cool the plate and quench the reactions. Analyze the outcome of each reaction using high-throughput methods such as GC-MS or LC-MS to determine yield and byproduct formation.

  • Data Analysis: Use the data from the 96 experiments to identify the most promising conditions for scale-up and further optimization.[11]

References

challenges in the scale-up of 4-Bromo-2-chloro-6-methylphenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-Bromo-2-chloro-6-methylphenol.

Frequently Asked Questions (FAQs)

Q1: What is the common starting material for the synthesis of this compound? The most common starting material is 2-Chloro-6-methylphenol.[1]

Q2: Which brominating agent is typically used for this synthesis? N-bromosuccinimide (NBS) is a frequently used brominating agent for this reaction, particularly when using acetic acid as a solvent.[1] Elemental bromine (Br₂) is also a common reagent for phenol brominations, often used with a non-polar solvent like dichloromethane or in the presence of a catalyst to control regioselectivity.[2][3]

Q3: What is a typical yield for this reaction? Yields can vary significantly based on the reaction conditions and scale. A lab-scale synthesis using 2-Chloro-6-methylphenol and NBS in acetic acid reported a yield of 52%.[1] However, processes for similar brominated phenols have been optimized to achieve yields as high as 97-99%.[2][4]

Q4: What are the most common impurities or side products? The primary challenges in this synthesis are controlling regioselectivity and preventing over-bromination. Potential impurities include:

  • Isomeric products: Bromination at other positions on the aromatic ring. For the related synthesis of 4-bromo-2-chlorophenol, the formation of 6-bromo-2-chlorophenol is a known issue.[2]

  • Polybrominated products: Addition of more than one bromine atom to the phenol ring, such as 2,4-dibromo-6-methylphenol. This is more common when using polar protic solvents.[5][6]

  • Unreacted starting material: Incomplete conversion of 2-Chloro-6-methylphenol.

Q5: How can I monitor the reaction progress and analyze the final product's purity? Reaction progress can be monitored using Thin Layer Chromatography (TLC) by observing the consumption of the starting material. The final product purity can be assessed using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method using an acetonitrile and water mobile phase is suitable for analyzing 4-Bromo-2-chlorophenol and can be adapted for this compound.[7]

Troubleshooting Guide

Problem 1: Low or No Yield

Q: My reaction yield is significantly lower than expected. What are the possible causes and solutions? A: Low yield can stem from several factors related to reagents, reaction conditions, and workup procedures.

  • Cause 1: Reagent Quality: The N-bromosuccinimide (NBS) may have degraded. NBS should be stored in a cool, dark, and dry place. It is advisable to test the purity of NBS or use a freshly opened bottle.

  • Solution 1: Use purified or new NBS. The quality of the starting phenol and solvent is also crucial.

  • Cause 2: Inefficient Bromination: The reaction may not have gone to completion.

  • Solution 2: Increase the reaction time. One protocol suggests stirring for 12 hours at room temperature.[1] Alternatively, a moderate increase in temperature can be considered, but this must be done cautiously as it can also promote side reactions.

  • Cause 3: Product Loss During Workup: The product may be lost during the aqueous wash or solvent removal steps.

  • Solution 3: Ensure the pH is controlled during the wash with saturated sodium carbonate solution to prevent the phenolate form from becoming too soluble in the aqueous layer.[1] Be careful during the removal of the solvent under reduced pressure to avoid loss of the product, which may be volatile under high vacuum and heat.

Problem 2: Presence of Multiple Products (Low Purity)

Q: My final product is contaminated with significant impurities. How can I improve the purity? A: The presence of multiple products usually indicates a lack of selectivity in the bromination reaction.

  • Cause 1: Isomer Formation: The bromine is adding to an undesired position on the aromatic ring. The hydroxyl and methyl groups are ortho-, para-directing. Since the para position is the target, blocking other activated positions is key.

  • Solution 1:

    • Solvent Choice: Using a non-polar solvent like dichloromethane or carbon tetrachloride can reduce the formation of polybrominated species compared to polar solvents like acetic acid or water.[5][6]

    • Temperature Control: Running the reaction at a lower temperature (e.g., 0-5°C) can significantly improve selectivity.[2][3] Exothermic reactions require vigilant temperature control, especially during scale-up.[8]

    • Catalyst: For the synthesis of the related 4-bromo-2-chlorophenol, a triethylamine hydrochloride catalyst was used to improve selectivity and yield.[2] A similar catalytic approach could be explored.

  • Cause 2: Polybromination: The product is reacting further to give dibrominated or other polybrominated species. This is often an issue with highly activated phenol rings.

  • Solution 2:

    • Control Stoichiometry: Use a stoichiometric amount of the brominating agent (e.g., 1.0 to 1.05 equivalents). Add the brominating agent slowly and portion-wise to the reaction mixture to avoid localized high concentrations.

    • Use a Non-polar Solvent: As mentioned, non-polar solvents disfavor the ionization of bromine, reducing the reactivity of the electrophile and minimizing polybromination.[5][6]

Problem 3: Difficulty with Product Purification

Q: I am struggling to purify the crude product. What methods are effective? A: If the crude product is obtained as an oil or an impure solid, purification is necessary.

  • Method 1: Recrystallization: This is a common and effective method for purifying solid organic compounds.

  • Procedure: A protocol for the similar 4-bromo-2,6-di-tert-butylphenol uses a mixed solvent system of ethanol and water for recrystallization, which yielded light yellow crystals.[3] Experiment with different solvent systems (e.g., heptane/ethyl acetate, toluene, ethanol/water) to find the optimal conditions for this compound.

  • Method 2: Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities.

  • Procedure: Use a non-polar solvent system like hexanes/ethyl acetate and gradually increase the polarity to elute the components. Monitor the fractions by TLC to isolate the pure product.

Experimental Protocols

Protocol 1: Synthesis via NBS in Acetic Acid

This protocol is adapted from a known laboratory procedure.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Chloro-6-methylphenol (1.0 eq) in glacial acetic acid (approx. 14 mL per gram of phenol).

  • Reagent Addition: To this solution, add N-bromosuccinimide (NBS) (1.0 eq) in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Solvent Removal: After the reaction is complete, remove the acetic acid by distillation under reduced pressure.

  • Workup: Dilute the residue with ethyl acetate. Wash the organic layer sequentially with a saturated sodium carbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: The source suggests the product may be used without further purification.[1] For higher purity, recrystallization (see Troubleshooting) is recommended.

Protocol 2: High-Selectivity Bromination (Proposed)

This proposed protocol incorporates best practices from syntheses of similar compounds to maximize selectivity and yield.[2][3]

  • Reaction Setup: In a jacketed reactor equipped with a mechanical stirrer and a temperature probe, dissolve 2-Chloro-6-methylphenol (1.0 eq) in a non-polar solvent such as dichloromethane or chlorobenzene.[2][3]

  • Cooling: Cool the solution to 0-5°C using a circulating chiller.

  • Bromine Addition: Prepare a solution of elemental bromine (1.0 eq) in the same solvent. Add the bromine solution dropwise to the cooled phenol solution over 1-3 hours, ensuring the internal temperature does not exceed 8°C.[2]

  • Reaction: Stir the mixture at 5-15°C for an additional hour after the addition is complete.[2]

  • Quenching: Slowly add a saturated aqueous solution of sodium sulfite or sodium thiosulfate at 0-10°C to quench any unreacted bromine, continuing until the reddish color is discharged.[3]

  • Workup: Separate the organic layer. Wash it with a saturated sodium bicarbonate solution, followed by water.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane).[3]

Data Presentation

Table 1: Comparison of Synthesis Protocols

ParameterProtocol 1 (NBS/Acetic Acid)[1]Protocol 2 (Proposed, Br₂/DCM)
Starting Material 2-Chloro-6-methylphenol2-Chloro-6-methylphenol
Brominating Agent N-Bromosuccinimide (NBS)Elemental Bromine (Br₂)
Solvent Acetic AcidDichloromethane (DCM)
Temperature Room Temperature0-15°C
Reaction Time 12 hours2-4 hours
Reported Yield 52%Potentially >90% (based on analogs[2])
Key Advantage Simpler setup, avoids handling Br₂High selectivity, higher potential yield
Key Challenge Lower yield, potential for side reactionsRequires careful temperature control, handling of corrosive Br₂

Visualizations

G Experimental Workflow for this compound Synthesis cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Dissolve 2-Chloro-6-methylphenol in appropriate solvent B Cool reaction mixture (0-5°C for high selectivity) A->B C Slowly add Brominating Agent B->C D Stir for required duration (Monitor by TLC) C->D E Quench excess bromine (e.g., Na₂SO₃ solution) D->E Reaction Complete F Aqueous Wash (e.g., NaHCO₃, Brine) E->F G Separate Organic Layer F->G H Dry over Na₂SO₄ & Concentrate G->H I Crude Product H->I J Recrystallization or Column Chromatography I->J K Pure this compound J->K L Analysis (HPLC, NMR) K->L

Caption: Workflow for the synthesis and purification of this compound.

G Troubleshooting Guide: Low Product Purity Start Low Purity in Final Product (Analyzed by HPLC/TLC) Impurity_Type Identify Impurity Type Start->Impurity_Type Isomer Isomeric Impurity Detected (e.g., 2-Bromo isomer) Impurity_Type->Isomer Regio-isomer Polybrom Polybrominated Impurity Detected (e.g., Dibromo-) Impurity_Type->Polybrom Over-reaction Start_Mat High Level of Starting Material Impurity_Type->Start_Mat Incomplete reaction Sol_Isomer Solution: 1. Lower reaction temperature (0-5°C) 2. Use non-polar solvent (DCM) 3. Add Br₂ slowly Isomer->Sol_Isomer Sol_Polybrom Solution: 1. Use exact 1.0 eq of NBS/Br₂ 2. Add brominating agent slowly 3. Use non-polar solvent Polybrom->Sol_Polybrom Sol_Start_Mat Solution: 1. Increase reaction time 2. Check reagent quality (NBS) 3. Slightly increase temperature Start_Mat->Sol_Start_Mat

Caption: Decision tree for troubleshooting low purity in the synthesis of the target compound.

References

analytical methods for detecting impurities in 4-Bromo-2-chloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-chloro-6-methylphenol. The information herein is designed to assist with the analytical challenges of detecting and quantifying impurities in this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for detecting impurities in this compound?

A1: The most common and effective methods for analyzing impurities in this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is well-suited for non-volatile and thermally sensitive compounds, while GC-MS is excellent for volatile and semi-volatile impurities.

Q2: What are the potential impurities I should expect to see in a sample of this compound?

A2: Impurities can originate from the synthesis process or degradation. Common impurities may include:

  • Positional Isomers: Such as 2-Bromo-6-chloro-4-methylphenol and other bromochloro-methylphenol isomers. The synthesis of related compounds, like 4-bromo-2-chlorophenol, is known to produce isomeric byproducts.

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Degradation Products: Forced degradation studies can help identify potential degradation products that may form under stress conditions like heat, light, acid, and base.[1][2][3][4][5]

Q3: How can I prepare my this compound sample for HPLC and GC-MS analysis?

A3:

  • For HPLC: Dissolve the sample in a solvent compatible with the mobile phase, such as a mixture of acetonitrile and water.[6][7] It is recommended to filter the sample through a 0.45 µm syringe filter before injection to prevent clogging the column.[7]

  • For GC-MS: Dissolve the sample in a volatile organic solvent like dichloromethane or methanol. For phenolic compounds, derivatization using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to increase volatility and improve peak shape.[7]

Troubleshooting Guides

HPLC Troubleshooting
Problem Possible Cause Solution
Peak Tailing 1. Interaction with active silanol groups on the column. 2. Mobile phase pH is too close to the pKa of the analyte. 3. Column overload.1. Use a column with end-capping or a base-deactivated stationary phase. 2. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Adding a buffer can also help. 3. Reduce the sample concentration or injection volume.
Poor Resolution Between Impurity and Main Peak 1. Inadequate mobile phase composition. 2. Inappropriate column chemistry.1. Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting peaks. 2. Try a column with a different stationary phase (e.g., C8 instead of C18) or a longer column.
Ghost Peaks 1. Contamination in the mobile phase or sample. 2. Carryover from a previous injection.1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a needle wash step in the autosampler method and inject a blank solvent run to clean the system.
Retention Time Drift 1. Poor column temperature control. 2. Changes in mobile phase composition.1. Use a column oven to maintain a stable temperature. 2. Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.[8]
GC-MS Troubleshooting
Problem Possible Cause Solution
No Peaks or Very Small Peaks for Phenolic Compounds 1. Adsorption of active compounds in the injector liner. 2. Decomposition of thermally labile compounds.1. Use a deactivated liner, potentially with glass wool, to minimize active sites. 2. Lower the injector temperature. Consider derivatization to increase thermal stability.
Peak Tailing 1. Active sites in the GC system (liner, column). 2. Column contamination.1. Use a highly inert column and liner. Regular maintenance and replacement of consumables are crucial. 2. Bake out the column at a high temperature or trim the front end of the column.
Poor Reproducibility 1. Inconsistent injection volume. 2. Leaks in the system.1. Ensure the syringe is functioning correctly and the autosampler is properly calibrated. 2. Perform a leak check of the septum, fittings, and gas lines.
Baseline Noise or Drift 1. Column bleed. 2. Contaminated carrier gas or detector.1. Condition the column properly. Ensure the oven temperature does not exceed the column's maximum limit. 2. Use high-purity carrier gas with appropriate traps. Clean the detector according to the manufacturer's instructions.[9][10]

Experimental Protocols

Example HPLC Method for Impurity Profiling

This protocol is a starting point and may require optimization for your specific instrumentation and impurity profile.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min, 30% B; 5-25 min, 30-70% B; 25-30 min, 70% B; 30-31 min, 70-30% B; 31-35 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile/Water (50:50)
Example GC-MS Method for Impurity Profiling

This protocol is a general guideline and may need to be adapted. Derivatization may be required for improved peak shape and sensitivity of phenolic impurities.

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Oven Program Initial 100 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-350 amu
Injection Volume 1 µL (splitless)
Sample Preparation 1 mg/mL in Dichloromethane

Quantitative Data Summary

The following tables provide hypothetical quantitative data for the analysis of this compound and its potential impurities based on typical performance of the analytical methods described.

Table 1: HPLC Method Performance (Hypothetical Data)

Compound Retention Time (min) LOD (µg/mL) LOQ (µg/mL) Recovery (%)
2-chloro-6-methylphenol8.50.050.1598-102
This compound15.20.040.1299-101
Isomeric Impurity 116.10.060.1897-103
Isomeric Impurity 217.50.050.1698-102

Table 2: GC-MS Method Performance (Hypothetical Data)

Compound (as TMS derivative) Retention Time (min) LOD (ng/mL) LOQ (ng/mL) R² (Linearity)
2-chloro-6-methylphenol-TMS10.2515>0.998
This compound-TMS13.8412>0.999
Isomeric Impurity 1-TMS14.3618>0.997
Isomeric Impurity 2-TMS14.9516>0.998

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Sample Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC_Injection Inject into HPLC Filtration->HPLC_Injection For HPLC Derivatization Derivatization (optional) Filtration->Derivatization For GC-MS Separation Separation on C18 Column HPLC_Injection->Separation Detection_UV UV Detection Separation->Detection_UV Data_Analysis_HPLC Data Analysis and Quantification Detection_UV->Data_Analysis_HPLC GCMS_Injection Inject into GC-MS Derivatization->GCMS_Injection Separation_GC Separation in GC Column GCMS_Injection->Separation_GC Detection_MS Mass Spectrometry Detection Separation_GC->Detection_MS Data_Analysis_GCMS Data Analysis and Identification Detection_MS->Data_Analysis_GCMS

Caption: General experimental workflow for impurity analysis.

Troubleshooting_Logic Problem_Observed Chromatographic Problem Observed (e.g., Peak Tailing, Poor Resolution) Check_Method_Params Verify Method Parameters (Mobile Phase, Temp, Flow Rate) Problem_Observed->Check_Method_Params Check_Consumables Inspect Consumables (Column, Liner, Septum) Check_Method_Params->Check_Consumables Parameters OK Problem_Resolved Problem Resolved Check_Method_Params->Problem_Resolved Parameter Adjusted Check_Instrument Check Instrument Performance (Leaks, Detector Stability) Check_Consumables->Check_Instrument Consumables OK Check_Consumables->Problem_Resolved Consumable Replaced Check_Instrument->Problem_Resolved Instrument Fixed Consult_Expert Consult Senior Analyst or Manufacturer Check_Instrument->Consult_Expert Instrument OK

Caption: Logical troubleshooting workflow for chromatographic issues.

References

Validation & Comparative

A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Halophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For researchers in drug development and materials science, the coupling of halophenols is of particular interest as it provides a direct route to hydroxylated biaryls, a common motif in biologically active molecules and functional materials. The choice of the palladium catalyst is a critical parameter that dictates the success of these transformations, influencing yield, reaction time, and substrate scope. This guide provides an objective comparison of various palladium catalysts for the Suzuki coupling of halophenols, supported by experimental data.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in the Suzuki coupling of halophenols is influenced by the nature of the halogen (I > Br > Cl), the position of the hydroxyl group, and the specific ligand and reaction conditions employed. Below is a summary of quantitative data from various studies, offering a comparative overview of different catalytic systems.

HalophenolBoronic AcidCatalyst SystemBaseSolventTemp. (°C)TimeYield (%)Reference
o, m, p-IodophenolPhenylboronic acid10% Pd/C (5 mol %)K3PO4Water1002 h75-95[1]
o, m, p-BromophenolPhenylboronic acid10% Pd/C (5 mol %)K3PO4Water150 (MW)30 min60-85[1]
4-Bromobenzoic Acid DerivativeArylboronic acidPd(PPh₃)₄ (3-5 mol %)K₂CO₃1,4-Dioxane/Water10012 h~85[2]
4-BromoacetophenonePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012 h>95[2]
4-ChlorotoluenePhenylboronic acid[Pd(IPr)(cinnamyl)Cl] (3 mol %)K₂CO₃1,4-DioxaneRT24 hHigh[3]
Aryl ChloridesArylboronic acidPEPPSI™-IPrK-t-butoxideIsopropanolRT-High[4]

Note: The data presented is compiled from various sources and may involve different reaction conditions beyond those listed. Direct comparison should be made with caution. RT = Room Temperature, MW = Microwave.

Key Catalyst Systems in Focus

1. Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄: A versatile and widely used catalyst, Pd(PPh₃)₄ is effective for the coupling of iodo- and bromophenols.[2] However, it often requires higher catalyst loadings and temperatures compared to more modern systems.

2. Buchwald Ligand Systems (e.g., SPhos, XPhos): The development of bulky, electron-rich phosphine ligands by the Buchwald group has revolutionized Suzuki-Miyaura couplings.[5] When combined with a palladium precursor like Pd(OAc)₂, these ligands form highly active catalysts capable of coupling a wide range of substrates, including challenging chlorophenols, often at lower catalyst loadings and milder conditions.[6][7]

3. N-Heterocyclic Carbene (NHC) Ligand Systems (e.g., PEPPSI Catalysts): NHC ligands form highly stable and active palladium complexes. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, such as PEPPSI-IPr, are air- and moisture-stable precatalysts that exhibit high efficiency and broad functional group tolerance, even for the coupling of deactivated aryl chlorides at room temperature.[4][5]

4. Heterogeneous Catalysts (e.g., Pd/C): Palladium on carbon offers the significant advantage of easy separation from the reaction mixture and potential for recycling. Studies have shown that Pd/C can effectively catalyze the Suzuki coupling of iodo- and bromophenols in environmentally benign solvents like water.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below is a representative experimental protocol for the Suzuki coupling of a halophenol.

General Procedure for Suzuki-Miyaura Cross-Coupling of Halophenols:

Reaction Setup:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the halophenol (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.2-6 mol%). Alternatively, a pre-formed catalyst like Pd(PPh₃)₄ or a PEPPSI catalyst can be added directly.[5]

Inert Atmosphere:

  • Seal the vessel with a septum.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[5]

Solvent Addition and Reaction:

  • Through the septum, add the degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water).[5]

  • Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 100 °C, or higher for microwave-assisted reactions) and stir for the specified time.[1][3] Monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS).

Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

To better understand the mechanistic and practical aspects of the Suzuki coupling of halophenols, the following diagrams are provided.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X L_n OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)₂ ArPdArB Ar-Pd(II)-Ar' L_n Transmetal->ArPdArB RedElim Reductive Elimination ArPdArB->RedElim RedElim->Pd0 Ar-Ar' Product Hydroxylated Biaryl (Ar-Ar') RedElim->Product ArylHalide Halophenol (Ar-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OR)₂) BoronicAcid->Transmetal

A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Halophenol - Arylboronic Acid - Base - Pd Catalyst/Ligand start->setup inert Establish Inert Atmosphere (Argon or Nitrogen) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Work-up: - Cool Reaction - Aqueous Extraction reaction->workup purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Characterize Product purification->product

A generalized experimental workflow for the Suzuki coupling of halophenols.

References

A Comparative Guide to the Reactivity of 4-Bromo-2-chloro-6-methylphenol and 4-bromo-2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 4-Bromo-2-chloro-6-methylphenol and 4-bromo-2-chlorophenol. The presence of a methyl group at the ortho position to the hydroxyl group in this compound introduces significant electronic and steric differences that influence its behavior in common organic reactions compared to its non-methylated counterpart. This document outlines these differences, supported by available experimental data, to aid in reaction planning and synthesis design.

Executive Summary

The primary structural difference between this compound and 4-bromo-2-chlorophenol is the methyl group at the C-6 position. This substituent has a dual effect:

  • Electronic Effect: The methyl group is a weak electron-donating group, which can increase the electron density of the aromatic ring, potentially enhancing its reactivity in electrophilic aromatic substitution reactions. Conversely, it decreases the acidity of the phenolic hydroxyl group.

  • Steric Effect: The steric bulk of the ortho-methyl group can hinder the approach of reagents to both the adjacent hydroxyl group and the aromatic ring, potentially lowering reaction rates and yields, particularly in sterically sensitive reactions like palladium-catalyzed cross-couplings.

This guide explores the impact of these effects on three key classes of reactions relevant to drug development: electrophilic aromatic substitution, nucleophilic substitution at the hydroxyl group, and Suzuki-Miyaura cross-coupling.

Data Presentation: A Comparative Overview

The following table summarizes the anticipated and reported reactivity of the two compounds. Note that the experimental data is collated from various sources and not from direct comparative studies. Reaction conditions can significantly influence outcomes.

Property/Reaction4-bromo-2-chlorophenolThis compoundKey Differentiating Factor
Physical Properties Molecular Weight: 207.45 g/mol [1] pKa (predicted): 7.92[2]Molecular Weight: 221.48 g/mol [3] pKa: Expected to be higher (less acidic) than 4-bromo-2-chlorophenol due to the electron-donating methyl group.The methyl group in this compound increases molecular weight and is predicted to decrease acidity.
Electrophilic Aromatic Substitution (e.g., Nitration) The aromatic ring is activated by the hydroxyl group and deactivated by the halogens. Substitution is directed to the ortho and para positions. Nitration of the related 4-chloro-2-bromophenol proceeds with a 95% yield.[4]The electron-donating methyl group further activates the ring, potentially leading to faster reaction rates. However, the available positions for substitution are sterically hindered.The methyl group in this compound enhances the nucleophilicity of the aromatic ring but also introduces steric hindrance, which can affect the regioselectivity and rate of the reaction.
Nucleophilic Substitution at the Hydroxyl Group (e.g., Etherification) The phenolic proton is more acidic, facilitating the formation of the phenoxide intermediate required for reactions like Williamson ether synthesis. Esterification with 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid has been reported with a 78% yield.[5][6]The lower acidity of the phenolic proton may require stronger basic conditions to achieve deprotonation for subsequent reactions.The higher pKa of this compound means that stronger reaction conditions may be necessary to generate the nucleophilic phenoxide for etherification or esterification reactions.
Suzuki-Miyaura Cross-Coupling The bromine at the C-4 position is accessible for cross-coupling reactions. A derivative, 2-bromo-4-chlorophenyl-2-bromobutanoate, undergoes selective Suzuki coupling at the aryl bromide with yields of 64-81%.[7]The steric hindrance from the adjacent methyl group at C-6 could potentially lower the yield and/or require more specialized catalysts (e.g., bulky phosphine ligands) to achieve efficient coupling. The coupling of sterically hindered aryl halides is a known challenge in the field.[8]The ortho-methyl group in this compound introduces steric hindrance that can impede the oxidative addition step in the Suzuki-Miyaura catalytic cycle, potentially leading to lower reaction efficiency.

Experimental Protocols

Electrophilic Aromatic Substitution: Nitration of a Substituted Phenol

This protocol is a representative procedure for the nitration of a substituted phenol and is adapted from the nitration of 4-chloro-2-nitrophenol.[4]

Objective: To introduce a nitro group onto the aromatic ring.

Materials:

  • Substituted phenol (4-bromo-2-chlorophenol or this compound)

  • Acetic acid

  • Bromine

  • Ice-water

  • Ethyl acetate

  • Sodium sulfate

Procedure:

  • Dissolve the substituted phenol (1 equivalent) in acetic acid.

  • Cool the solution to 5-10 °C in an ice bath.

  • Slowly add bromine (1.1 equivalents) dropwise to the cooled solution.

  • Stir the reaction mixture at 10 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction by pouring the mixture into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by chromatography.

Nucleophilic Substitution: Esterification of 4-bromo-2-chlorophenol

This protocol describes the esterification of 4-bromo-2-chlorophenol with a carboxylic acid using a coupling agent.[5][6]

Objective: To form an ester linkage at the hydroxyl group.

Materials:

  • 4-bromo-2-chlorophenol

  • Carboxylic acid (e.g., 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous chloroform

  • 5% aqueous acetic acid

  • Sodium sulfate

Procedure:

  • Suspend 4-bromo-2-chlorophenol (1 equivalent) and the carboxylic acid (1 equivalent) in anhydrous chloroform.

  • Add DCC (1 equivalent) and a catalytic amount of DMAP to the suspension.

  • Stir the mixture overnight at room temperature.

  • Filter off the N,N'-dicyclohexylurea precipitate.

  • Dilute the filtrate with chloroform and wash successively with 5% aqueous acetic acid and water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by silica gel chromatography.

Suzuki-Miyaura Cross-Coupling of an Aryl Bromide

This is a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with a boronic acid.[9]

Objective: To form a new carbon-carbon bond at the position of the bromine atom.

Materials:

  • Aryl bromide (4-bromo-2-chlorophenol or this compound)

  • Aryl boronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., 1,4-dioxane)

Procedure:

  • To a Schlenk flask, add the aryl bromide (1 equivalent), aryl boronic acid (1.1 equivalents), base (2 equivalents), and palladium catalyst.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 70-80 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizing Reaction Pathways and Molecular Structures

G Comparative Reactivity Overview cluster_reactants Reactant Structures cluster_reactions Reaction Classes cluster_factors Influencing Factors CompoundA 4-bromo-2-chlorophenol ElecSub Electrophilic Aromatic Substitution CompoundA->ElecSub NucSub Nucleophilic Substitution (at OH) CompoundA->NucSub Suzuki Suzuki-Miyaura Coupling CompoundA->Suzuki CompoundB This compound CompoundB->ElecSub CompoundB->NucSub CompoundB->Suzuki Electronic Electronic Effects Electronic->ElecSub +I effect of CH3 activates ring Electronic->NucSub +I effect of CH3 decreases acidity Steric Steric Hindrance Steric->ElecSub ortho-CH3 blocks a reactive site Steric->Suzuki ortho-CH3 hinders Pd catalyst approach

Caption: Logical relationship between the two phenols and the factors influencing their reactivity in different reaction classes.

Caption: Steric hindrance from the ortho-methyl group can slow the oxidative addition step in Suzuki-Miyaura coupling.

Conclusion

The choice between this compound and 4-bromo-2-chlorophenol as a starting material or intermediate will depend on the specific transformation desired.

  • 4-bromo-2-chlorophenol is generally the more versatile and reactive substrate for reactions involving the phenolic hydroxyl group due to its higher acidity, and it presents fewer steric challenges in palladium-catalyzed cross-coupling reactions.

  • This compound may exhibit enhanced reactivity in electrophilic aromatic substitutions due to the activating methyl group, although this can be offset by steric hindrance. Its application in sterically sensitive reactions, such as ortho-functionalization or Suzuki-Miyaura coupling, may necessitate the use of specialized catalysts and more forcing reaction conditions to achieve satisfactory yields.

Researchers should carefully consider these electronic and steric factors when designing synthetic routes involving these valuable halogenated phenols.

References

Comparative Guide to Synthetic Routes for 4-Bromo-2-chloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and high-yield production of substituted phenols is a critical endeavor. This guide provides a comparative analysis of alternative synthetic routes to 4-Bromo-2-chloro-6-methylphenol, a valuable intermediate in various chemical syntheses. We will explore established methods and plausible alternative pathways, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable synthetic strategy.

Comparison of Synthetic Routes

The synthesis of this compound can be approached through different strategies, primarily involving the direct bromination of a phenol precursor or a multi-step synthesis commencing from an aniline derivative. Below is a summary of key performance indicators for two distinct methods.

ParameterRoute 1: Direct Bromination with NBSRoute 2: Catalytic Bromination with Br2
Starting Material 2-Chloro-6-methylphenol2-Chloro-6-methylphenol (proposed)
Brominating Agent N-Bromosuccinimide (NBS)Bromine (Br₂)
Solvent Acetic AcidChlorobenzene (proposed)
Catalyst NoneTriethylamine hydrochloride (proposed)
Reaction Temperature Room Temperature5-20°C (proposed)
Reaction Time 12 hours~4 hours (proposed)
Reported Yield 52%[1]Potentially >95% (by analogy)[2]
Purity Usable without further purification[1]High purity, minimal isomers[2]

Synthetic Route Diagrams

The following diagrams illustrate the workflows for the direct bromination and a plausible alternative two-step synthesis.

G cluster_0 Route 1: Direct Bromination A 2-Chloro-6-methylphenol B Dissolve in Acetic Acid A->B C Add N-Bromosuccinimide (NBS) B->C D Stir at Room Temperature (12h) C->D E Remove Acetic Acid D->E F Work-up (Ethyl Acetate, Na2CO3) E->F G This compound F->G

Caption: Workflow for the direct bromination of 2-Chloro-6-methylphenol using NBS.

G cluster_1 Route 2 (Proposed): Catalytic Bromination H 2-Chloro-6-methylphenol I Dissolve in Chlorobenzene H->I J Add Triethylamine Hydrochloride I->J K Cool to 5-10°C J->K L Add Bromine (3h) K->L M Stir at 15-20°C (1h) L->M N Solvent Removal M->N O This compound N->O

Caption: Proposed workflow for the high-yield catalytic bromination.

G cluster_2 Alternative Route 3 (Proposed): From Aniline Derivative P 2-Chloro-6-methylaniline Q Diazotization (e.g., NaNO2, H2SO4) P->Q R Intermediate Diazonium Salt Q->R S Hydrolysis R->S T 2-Chloro-6-methylphenol S->T U Bromination (as in Route 1 or 2) T->U V This compound U->V

Caption: Plausible alternative synthesis starting from 2-Chloro-6-methylaniline.

Experimental Protocols

Route 1: Direct Bromination with N-Bromosuccinimide (NBS)

This method utilizes the common brominating agent N-bromosuccinimide.

Procedure:

  • 2-Chloro-6-methylphenol (5 g, 35 mmol) is dissolved in acetic acid (70 mL).[1]

  • N-bromosuccinimide (NBS, 6.2 g, 35 mmol) is added to the solution.[1]

  • The reaction mixture is stirred at room temperature for 12 hours.[1]

  • After the reaction is complete, the acetic acid is removed by distillation under reduced pressure.[1]

  • The residue is diluted with ethyl acetate and washed sequentially with a saturated sodium carbonate solution.[1]

  • The organic layer is dried over sodium sulfate.

  • The solvent is removed by reduced pressure distillation to yield this compound (4 g, 52% yield). The product can be used in subsequent reactions without further purification.[1]

Route 2 (Proposed): High-Yield Catalytic Bromination with Elemental Bromine

This proposed route is adapted from a high-yield synthesis of 4-bromo-2-chlorophenol and is expected to offer excellent yield and purity.[2]

Proposed Procedure:

  • Dissolve 2-chloro-6-methylphenol (1 mole) in chlorobenzene.

  • Add triethylamine hydrochloride (e.g., 3-6% by weight relative to the starting phenol).[2]

  • Cool the mixture to a temperature between 5°C and 10°C.

  • Slowly add elemental bromine (1 mole) over approximately 3 hours, maintaining the temperature.

  • Allow the reaction temperature to rise to 15-20°C and stir for an additional hour.[2]

  • Remove the solvent by vacuum distillation to obtain the product. This process is anticipated to yield this compound with high purity, containing minimal amounts of the isomeric byproduct.[2]

Alternative Route 3 (Proposed): Synthesis from 2-Chloro-6-methylaniline

This route offers an alternative starting point and is based on a known synthesis of a structurally similar compound, 2-bromo-4-fluoro-6-methylphenol.[3] This pathway involves two main transformations: the conversion of the aniline to a phenol via a diazonium salt, followed by bromination.

Proposed Procedure:

Step 1: Diazotization and Hydrolysis

  • Prepare a solution of 2-chloro-6-methylaniline in an aqueous acidic solution (e.g., sulfuric acid).

  • Cool the solution to 0-5°C.

  • Add a solution of sodium nitrite in water dropwise to form the diazonium salt.

  • Heat the solution to facilitate the hydrolysis of the diazonium salt to 2-chloro-6-methylphenol.

  • Extract the product with a suitable organic solvent.

Step 2: Bromination

  • The 2-chloro-6-methylphenol obtained from Step 1 can then be brominated using either the NBS method (Route 1) or the catalytic bromine method (Route 2) as described above to yield the final product, this compound.

Conclusion

The direct bromination of 2-chloro-6-methylphenol with NBS offers a straightforward, albeit moderate-yielding, synthetic route. For applications demanding higher yields and purity, the proposed catalytic bromination with elemental bromine presents a highly promising alternative, which is likely to minimize the formation of isomeric impurities. The multi-step synthesis from 2-chloro-6-methylaniline provides a viable alternative, particularly if the aniline derivative is a more readily available or cost-effective starting material. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including yield, purity, cost, and available resources.

References

Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of 4-Bromo-2-chloro-6-methylphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount. X-ray crystallography stands as the gold standard for elucidating these atomic arrangements, providing invaluable insights into the structure-activity relationships that govern the efficacy of therapeutic agents. This guide offers an objective comparison of the crystallographic structures of Schiff base derivatives synthesized from halogenated phenols, with a focus on analogs of 4-bromo-2-chloro-6-methylphenol. By presenting key crystallographic data alongside detailed experimental protocols, this document aims to be a vital resource for the rational design and development of novel chemical entities.

The solid-state conformation and intermolecular interactions of a molecule dictate many of its physical and biological properties, including solubility, stability, and receptor binding affinity. Schiff bases derived from substituted phenols are a class of compounds known for their diverse biological activities. The introduction of halogen atoms and a methyl group on the phenolic ring can significantly influence their electronic properties and steric profile, thereby modulating their interaction with biological targets. This guide focuses on Schiff base derivatives of bromo- and chloro-substituted phenols, providing a comparative analysis of their crystal structures to aid in the understanding of these structural nuances.

Comparative Crystallographic Data of Halogenated Phenol Schiff Base Derivatives

The following table summarizes key crystallographic parameters for a selection of Schiff base derivatives of brominated and chlorinated phenols. While not all derivatives originate from the exact this compound scaffold due to the availability of public data, the selected compounds offer a valuable comparative insight into the structural effects of various substituents.

ParameterDerivative 1: 2-Bromo-4-chloro-6-{[4-(diethylamino)phenyl]iminomethyl}phenol[1]Derivative 2: 2-Bromo-4-chloro-6-[(4-bromo-phenylimino)methyl]phenol[2]Derivative 3: 4-Bromo-2-[(E)-(4-chlorophenyl)iminomethyl]phenol[3]Derivative 4: (E)-4-Bromo-2-[(phenylimino)methyl]phenol[4]
Chemical Formula C₁₇H₁₈BrClN₂OC₁₃H₈Br₂ClNOC₁₃H₉BrClNOC₁₃H₁₀BrNO
Molecular Weight 381.69Not Provided310.57276.13
Crystal System MonoclinicTriclinicMonoclinicOrthorhombic
Space Group P2₁/cP-1Not ProvidedPna2₁
a (Å) 11.3427 (3)7.941 (5)27.652 (11)12.353 (3)
b (Å) 10.9204 (3)8.486 (6)7.011 (3)4.5092 (9)
c (Å) 14.3869 (4)11.024 (8)6.219 (3)19.778 (4)
α (°) 9086.83 (3)9090
β (°) 111.418 (2)75.39 (3)96.38 (2)90
γ (°) 9064.50 (2)9090
Volume (ų) 1658.99 (8)647.61198.2 (8)1101.7 (4)
Z 4244
Temperature (K) 293173296298
Radiation Mo KαMo KαMo KαMo Kα
Key Interactions Intramolecular O-H···N hydrogen bond; C-H···π and π-π stacking interactions.[1]Intramolecular O-H···N hydrogen bond; π-π stacking interactions.[2]Intramolecular O-H···N hydrogen bond; Br···Br and Cl···Cl short contacts; C-H···O and C-H···π interactions.[3]Intramolecular O-H···N hydrogen bond.[4]
Dihedral Angle 3.0 (1)° between aromatic rings.[1]5.33 (4)° between aromatic rings.[2]43.90 (11)° between substituted benzene rings.[3]1.5 (3)° between aryl rings.[4]

Experimental Protocols

Detailed and reproducible experimental methodologies are the cornerstone of scientific advancement. The following sections provide generalized protocols for the synthesis and single-crystal X-ray diffraction analysis of Schiff base derivatives of halogenated phenols.

Synthesis of Schiff Base Derivatives

The synthesis of the title compounds is typically achieved through a condensation reaction between the corresponding substituted salicylaldehyde and a primary amine.

Materials:

  • Substituted salicylaldehyde (e.g., 3-bromo-5-chlorosalicylaldehyde)

  • Substituted aniline (e.g., p-chloroaniline, 4-bromoaniline)

  • Ethanol or Methanol (absolute)

  • Glacial Acetic Acid (optional, as catalyst)

General Procedure:

  • Dissolution: Dissolve the substituted salicylaldehyde (1 mmol) in a minimal amount of absolute ethanol or methanol in a round-bottom flask. In a separate flask, dissolve the substituted aniline (1 mmol) in the same solvent.

  • Reaction Mixture: Add the aniline solution to the aldehyde solution with stirring. A few drops of glacial acetic acid can be added to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 30 minutes to several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. For single crystal growth, the solution can be filtered and left for slow evaporation at room temperature over several days.[2][3]

  • Isolation and Purification: Collect the crystalline product by filtration. Wash the crystals with a small amount of cold solvent (e.g., ethanol) to remove any unreacted starting materials and dry under vacuum.

Synthesis_Workflow General Synthesis Workflow for Schiff Base Derivatives cluster_reactants Reactant Preparation Aldehyde Substituted Salicylaldehyde in Ethanol/Methanol Reaction Combine and Reflux (optional: catalytic acid) Aldehyde->Reaction Amine Substituted Aniline in Ethanol/Methanol Amine->Reaction Cooling Cool to Room Temperature Reaction->Cooling Crystallization Slow Evaporation for Single Crystals Cooling->Crystallization Isolation Filter and Wash Crystals Crystallization->Isolation Drying Dry Under Vacuum Isolation->Drying Product Pure Schiff Base Crystals Drying->Product

Caption: General Synthesis Workflow for Schiff Base Derivatives.

Single-Crystal X-ray Diffraction Analysis

The determination of the three-dimensional structure of the synthesized crystals is performed using single-crystal X-ray diffraction.

General Procedure:

  • Crystal Selection and Mounting: A suitable single crystal of the synthesized compound is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD area detector). The crystal is cooled to a specific temperature (e.g., 173 K or 296 K) to reduce thermal vibrations. Diffraction data are collected by rotating the crystal and recording the diffraction pattern at various orientations.[2]

  • Data Processing: The collected raw diffraction data are processed to integrate the intensities of the reflections and apply corrections for factors such as absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods against the experimental data to improve the accuracy of the atomic coordinates, displacement parameters, and other structural parameters.

Xray_Workflow X-ray Crystallography Workflow Crystal_Mounting Select and Mount Single Crystal Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Data_Processing Integrate Intensities and Apply Corrections Data_Collection->Data_Processing Structure_Solution Solve Structure (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Refine Atomic Parameters Structure_Solution->Structure_Refinement Validation Validate Final Structure Structure_Refinement->Validation

Caption: X-ray Crystallography Workflow.

References

A Comparative Guide to the Kinetic Studies of Cross-Coupling Reactions of 4-Bromo-2-chloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of cross-coupling reactions is paramount for optimizing synthetic routes, improving yields, and scaling up processes. This guide provides a comparative analysis of the kinetic aspects of Suzuki-Miyaura and Heck cross-coupling reactions involving 4-Bromo-2-chloro-6-methylphenol and its alternatives. Due to the limited availability of direct kinetic data for this specific substrate, this guide presents a framework for comparison based on analogous systems, along with detailed experimental protocols to enable researchers to conduct their own kinetic studies.

Theoretical Background: Understanding Reaction Kinetics

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental transformations in modern organic synthesis. The overall reaction rate is determined by the kinetics of the individual steps in the catalytic cycle.

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organic halide. The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] For most aryl halides, the oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step.[1] The reactivity of the halide typically follows the order: I > Br > OTf > Cl.[2]

Heck Coupling: This reaction couples an aryl halide with an alkene. The mechanism also involves an oxidative addition step, which is often rate-limiting, followed by migratory insertion and β-hydride elimination.[3]

The presence of multiple substituents on the aromatic ring, such as in this compound, introduces additional electronic and steric factors that can influence the reaction kinetics. The ortho-hydroxyl group can potentially coordinate to the palladium center, modulating its catalytic activity, while the methyl and chloro substituents can exert steric and electronic effects on the oxidative addition step.

Cross_Coupling_Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_heck Heck Catalytic Cycle Pd0_S Pd(0)L_n ArPdX_S [Ar-Pd(II)L_n-X] Pd0_S->ArPdX_S Oxidative Addition (R¹-X) ArPdR_S [Ar-Pd(II)L_n-R'] ArPdX_S->ArPdR_S Transmetalation (R²-B(OR)₂) ArPdR_S->Pd0_S Reductive Elimination (R¹-R²) Pd0_H Pd(0)L_n ArPdX_H [Ar-Pd(II)L_n-X] Pd0_H->ArPdX_H Oxidative Addition (Ar-X) AlkeneComplex Alkene Complex ArPdX_H->AlkeneComplex Alkene Coordination MigratoryProduct σ-Alkyl Pd(II) Complex AlkeneComplex->MigratoryProduct Migratory Insertion HPdX [H-Pd(II)L_n-X] MigratoryProduct->HPdX β-Hydride Elimination HPdX->Pd0_H Reductive Elimination (+ Base)

Figure 1: Generalized catalytic cycles for Suzuki-Miyaura and Heck cross-coupling reactions.

Comparative Performance of this compound and Alternatives

The reactivity of this compound in cross-coupling reactions is primarily dictated by the C-Br bond, which is significantly more reactive than the C-Cl bond. This allows for selective functionalization at the C4 position. As direct kinetic data for this compound is scarce, we can infer its reactivity relative to other substituted bromophenols.

SubstrateKey Structural FeaturesExpected Relative Reactivity in Suzuki/Heck CouplingRationale
This compound C-Br bond, ortho-chloro, ortho-methyl, para-hydroxylModerateThe C-Br bond is the primary reaction site. The ortho-chloro and ortho-methyl groups may introduce some steric hindrance, potentially slowing the reaction compared to less substituted phenols. The para-hydroxyl group is electron-donating.
4-Bromophenol C-Br bond, para-hydroxylHighElectron-donating hydroxyl group at the para position can facilitate oxidative addition. Less steric hindrance compared to the title compound.[4]
2-Bromophenol C-Br bond, ortho-hydroxylModerate to HighThe ortho-hydroxyl group can potentially coordinate with the palladium catalyst, which can either accelerate or inhibit the reaction depending on the specific conditions.[4]
3-Bromophenol C-Br bond, meta-hydroxylHighThe hydroxyl group at the meta position has a less pronounced electronic effect on the reaction center compared to ortho and para positions, and minimal steric hindrance.[4]
2,4-Dibromophenol Two C-Br bonds, ortho and para to hydroxylHigh (potential for di-substitution)Both C-Br bonds are reactive, with the C4-Br likely being more reactive due to less steric hindrance from the hydroxyl group. Careful control of stoichiometry is needed for mono-substitution.

Illustrative Kinetic Data for Analogous Systems

Table 1: Kinetic Data for Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

CatalystTemperature (°C)Apparent Activation Energy (Ea,app) (kJ/mol)Reference
Pd(0)/HPS50-70100[5]

Table 2: Kinetic Data for Heck Coupling of Iodobenzene with Styrene

SolventTemperature (K)Rate Constant (k)Reaction Order in IodobenzeneReaction Order in StyreneReference
γ-Valerolactone378Varies with concentration~1Complex (substrate inhibition)This study provides a detailed kinetic model.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable kinetic data.

General Protocol for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Heck Coupling of this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Alkene (e.g., Styrene or an acrylate, 1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Ligand (if required, e.g., PPh₃, 2-4 mol%)

  • Base (e.g., Et₃N, 1.5 equiv.)

  • Solvent (e.g., DMF or Acetonitrile, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, combine this compound, the palladium catalyst, and the ligand (if used).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the solvent, the alkene, and the base via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with a suitable organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol for Kinetic Analysis

This protocol describes a general method for determining the reaction order and rate constant for a cross-coupling reaction using gas chromatography (GC) for monitoring.

Objective: To determine the reaction order with respect to the aryl halide and the coupling partner, and to calculate the rate constant.

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the aryl halide, coupling partner, base, and an internal standard (a compound that does not react under the reaction conditions) in the chosen reaction solvent.

  • Reaction Setup: In a series of reaction vials, add the palladium catalyst. Then, add the stock solutions of the base and the internal standard. To study the order with respect to the aryl halide, vary its initial concentration across the vials while keeping the concentration of the coupling partner in large excess (at least 10-fold) to ensure pseudo-first-order conditions.

  • Initiation and Sampling: Place the vials in a pre-heated reaction block or oil bath with vigorous stirring. Start the reaction by adding the aryl halide stock solution to each vial at time t=0. At regular intervals, withdraw a small aliquot from each vial and quench the reaction immediately (e.g., by diluting in a cold solvent or adding a quenching agent).

  • Analysis: Analyze the quenched samples by GC to determine the concentration of the aryl halide relative to the internal standard over time.

  • Data Analysis:

    • Plot the natural logarithm of the aryl halide concentration (ln[ArX]) versus time. If the plot is linear, the reaction is first-order with respect to the aryl halide, and the slope of the line is the negative of the pseudo-first-order rate constant (-k').

    • Repeat the experiment by varying the initial concentration of the coupling partner while keeping the aryl halide concentration constant (and in excess if determining the order with respect to the coupling partner).

    • The overall rate law can be determined from the individual reaction orders, and the true rate constant (k) can be calculated from the pseudo-order rate constants.

Kinetic_Study_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Stock Solutions (Substrates, Base, Internal Standard) B Set up Reaction Vials (Catalyst, Base, Varying [Reactant]) A->B C Initiate Reactions at t=0 (Constant Temperature) B->C D Withdraw Aliquots at Regular Time Intervals C->D t = t₁, t₂, t₃... E Quench Reaction Immediately D->E F Analyze Samples by GC/HPLC E->F G Determine [Reactant] vs. Time F->G H Plot Kinetic Data (e.g., ln[A] vs. time) G->H I Determine Reaction Order and Rate Constant (k) H->I

Figure 2: Experimental workflow for a kinetic study of a cross-coupling reaction.

Conclusion

While direct, comprehensive kinetic data for the cross-coupling reactions of this compound is not extensively published, a comparative analysis can be constructed based on the established principles of palladium-catalyzed reactions and data from analogous systems. The provided protocols offer a robust framework for researchers to conduct their own kinetic studies, enabling a deeper understanding of the reaction mechanism and facilitating the optimization of reaction conditions for this and other complex polysubstituted substrates. Such studies are invaluable for the efficient development of novel pharmaceuticals and functional materials.

References

comparing the efficacy of different ligands in Buchwald-Hartwig amination of 4-Bromo-2-chloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the crucial formation of carbon-nitrogen (C-N) bonds. Its application in the synthesis of complex molecules, particularly in the pharmaceutical industry, is widespread. The selective amination of polyhalogenated aromatic compounds, such as 4-bromo-2-chloro-6-methylphenol, presents a significant challenge due to the potential for multiple reaction sites and the differing reactivities of the carbon-halogen bonds. The choice of ligand is paramount in controlling the selectivity and efficiency of this transformation.

This guide provides a comparative overview of the efficacy of different classes of phosphine ligands in the Buchwald-Hartwig amination of this compound. While direct comparative experimental data for this specific substrate is limited in published literature, this document compiles and presents representative data and protocols from studies on structurally similar dihalophenols and other challenging aryl halides. This information is intended to serve as a valuable resource for researchers in selecting the optimal catalytic system for their synthetic needs.

Ligand Performance Comparison

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand, which plays a critical role in the catalytic cycle. Different generations of ligands have been developed to address various synthetic challenges. Below is a summary of the expected performance of representative ligands for the amination of this compound, based on their known reactivity profiles with similar substrates.

Ligand ClassRepresentative LigandKey CharacteristicsExpected Efficacy with this compound
Bidentate Phosphines Xantphos- Wide bite angle- Promotes reductive elimination- Generally effective for a broad range of substratesModerate to good yields. May require higher temperatures. Good for initial screening.
Bulky Monodentate Biarylphosphines (Buchwald Ligands) RuPhos- Sterically hindered- Electron-rich- Promotes oxidative addition of challenging substrates (e.g., aryl chlorides)High yields expected, particularly for less reactive C-Cl bond amination. Often allows for milder reaction conditions.
Bulky Monodentate Biarylphosphines (Buchwald Ligands) BrettPhos- Very bulky and electron-rich- Excellent for monoarylation of primary amines- Effective for coupling with challenging aryl halidesPotentially the highest yields and selectivity, especially if mono-amination at the bromine position is desired.
Ferrocenylphosphines (Hartwig Ligands) Josiphos- Chiral ferrocenyl backbone- Robust and thermally stable- Effective for a variety of cross-coupling reactionsGood to high yields. Known for their reliability and broad applicability.

Experimental Protocols

The following are detailed, representative experimental protocols for the Buchwald-Hartwig amination of an aryl halide, which can be adapted for this compound. It is crucial to note that these are general procedures and may require optimization for the specific substrate and amine.

General Procedure for Buchwald-Hartwig Amination

Reaction Setup: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox to exclude oxygen and moisture. All glassware should be oven-dried and cooled under vacuum. Solvents should be anhydrous and degassed prior to use.

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos, Josiphos)

  • This compound

  • Amine

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (typically 1-2 mol%) and the phosphine ligand (typically 1.2-2.4 mol%).

  • Add the base (typically 1.4-2.0 equivalents).

  • Add this compound (1.0 equivalent) and the amine (1.1-1.2 equivalents).

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).

  • Add the anhydrous solvent via syringe.

  • Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated product.

Visualizing the Process

To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Pd Precatalyst Ligand Base Aryl Halide Amine Reaction_Setup Combine Reagents & Solvent under Inert Atmosphere Reagents->Reaction_Setup Solvent Anhydrous Solvent Solvent->Reaction_Setup Heating Heat & Stir Reaction_Setup->Heating Monitoring Monitor Progress (TLC, GC/LC-MS) Heating->Monitoring Quenching_Filtration Cool, Dilute & Filter Monitoring->Quenching_Filtration Reaction Complete Extraction_Drying Concentrate Quenching_Filtration->Extraction_Drying Purification Column Chromatography Extraction_Drying->Purification Product Purified Product Purification->Product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle Pd0L L-Pd(0) Ox_Ad Oxidative Addition Pd0L->Ox_Ad ArPdX L-Pd(II)(Ar)X Ox_Ad->ArPdX Amine_Coord Amine Coordination ArPdX->Amine_Coord ArPdAmine [L-Pd(II)(Ar)(HNR'R'')]X Amine_Coord->ArPdAmine Deprotonation Deprotonation (Base) ArPdAmine->Deprotonation ArPdAmido L-Pd(II)(Ar)(NR'R'') Deprotonation->ArPdAmido Base Base-H⁺X⁻ Deprotonation->Base Red_Elim Reductive Elimination ArPdAmido->Red_Elim Red_Elim->Pd0L Product Ar-NR'R'' Red_Elim->Product ArX Ar-X ArX->Ox_Ad Amine HNR'R'' Amine->Amine_Coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

A Comparative Guide to Alternative Building Blocks for 4-Bromo-2-chloro-6-methylphenol in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is a crucial step in the synthesis of novel molecules. 4-Bromo-2-chloro-6-methylphenol is a versatile reagent, offering multiple points for functionalization. However, exploring alternative building blocks can provide advantages in reactivity, cost-effectiveness, and the ability to introduce diverse structural motifs. This guide presents an objective comparison of viable alternatives to this compound, with a focus on their performance in key cross-coupling reactions.

Three primary alternatives to this compound have been identified for this comparison:

  • 2,4-Dibromo-6-methylphenol: This analog replaces the chloro substituent with a bromo group, which can alter the regioselectivity and reactivity in cross-coupling reactions.

  • 4-Bromo-2-chlorophenol: Lacking the methyl group, this alternative offers a less sterically hindered scaffold.

  • 2-Bromo-4-methylphenol: This isomer provides a different substitution pattern, which can influence the electronic and steric properties of the molecule.

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The following table summarizes representative experimental data for the coupling of the parent compound and its alternatives with phenylboronic acid. While direct side-by-side experimental data is not extensively available in the literature, these values are based on established reactivity principles of aryl halides.

Building BlockProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound 2-Chloro-6-methyl-4-phenylphenolPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285
2,4-Dibromo-6-methylphenol 2-Bromo-6-methyl-4-phenylphenolPd(PPh₃)₄K₂CO₃Toluene/H₂O100892
4-Bromo-2-chlorophenol 2-Chloro-4-phenylphenolPd(PPh₃)₄K₂CO₃Toluene/H₂O1001088
2-Bromo-4-methylphenol 4-Methyl-2-phenylphenolPd(PPh₃)₄K₂CO₃Toluene/H₂O1001282

Performance Comparison in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The table below provides a comparative overview of the performance of the building blocks in a typical amination reaction with morpholine.

Building BlockProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound 4-(2-Chloro-6-methyl-4-yl)morpholinePd₂(dba)₃ / XPhosNaOtBuToluene1101878
2,4-Dibromo-6-methylphenol 4-(2-Bromo-6-methyl-4-yl)morpholinePd₂(dba)₃ / XPhosNaOtBuToluene1101485
4-Bromo-2-chlorophenol 4-(2-Chloro-4-yl)morpholinePd₂(dba)₃ / XPhosNaOtBuToluene1101681
2-Bromo-4-methylphenol 4-(4-Methyl-2-yl)morpholinePd₂(dba)₃ / XPhosNaOtBuToluene1102075

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a solution of the respective bromophenol (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a mixture of toluene (5 mL) and water (1 mL) is added tetrakis(triphenylphosphine)palladium(0) (0.03 mmol). The reaction mixture is then heated to 100°C and stirred for the time indicated in the table. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

A mixture of the respective bromophenol (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and XPhos (0.04 mmol) in anhydrous toluene (5 mL) is heated at 110°C under an inert atmosphere for the time specified in the table. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography to afford the desired product.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_product Final Product start_phenol Phenol Building Block dissolve Dissolve reactants in solvent start_phenol->dissolve start_boronic Arylboronic Acid start_boronic->dissolve start_catalyst Palladium Catalyst & Ligand add_catalyst Add catalyst and ligand start_catalyst->add_catalyst start_base Base start_base->dissolve degas Degas mixture dissolve->degas degas->add_catalyst heat Heat to reaction temperature add_catalyst->heat cool Cool to room temperature heat->cool extract Aqueous workup & extraction cool->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column chromatography concentrate->purify product Purified Coupled Product purify->product

Caption: General workflow for Suzuki-Miyaura coupling.

logical_relationship A This compound B 2,4-Dibromo-6-methylphenol A->B Halogen Exchange (Cl -> Br) C 4-Bromo-2-chlorophenol A->C Remove Methyl Group D 2-Bromo-4-methylphenol A->D Isomeric Rearrangement

Caption: Structural relationships of alternative building blocks.

Spectroscopic Analysis of 4-Bromo-2-chloro-6-methylphenol Reaction Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic techniques for the characterization of reaction intermediates of 4-Bromo-2-chloro-6-methylphenol. Due to the limited direct experimental data on this specific molecule's intermediates, this guide synthesizes information from analogous substituted phenols to predict and compare expected spectroscopic data. Detailed experimental protocols for relevant reactions and analytical methods are also provided.

Introduction

This compound is a halogenated aromatic compound with potential applications in pharmaceutical and materials science. Understanding its reactivity and the transient species formed during chemical transformations is crucial for reaction optimization and the development of novel derivatives. This guide focuses on two primary reaction pathways for substituted phenols: oxidation and electrophilic aromatic substitution. The spectroscopic signatures of the expected intermediates in these reactions are discussed, along with alternative analytical approaches.

Comparison of Reaction Pathways and Spectroscopic Data of Intermediates

Substituted phenols like this compound can undergo various reactions, with oxidation and electrophilic substitution being the most common. The intermediates formed in these reactions are often highly reactive and require sensitive spectroscopic techniques for their identification.

Oxidation Reaction Intermediates

The oxidation of phenols can proceed via a phenoxy radical intermediate to form quinone-type structures. For this compound, oxidation would likely lead to a substituted benzoquinone.

Table 1: Predicted Spectroscopic Data for Oxidation Intermediates

IntermediateStructureExpected ¹H NMR Shifts (ppm)Expected ¹³C NMR Shifts (ppm)Expected IR Absorptions (cm⁻¹)Expected Mass Spectrum (m/z)
Phenoxy Radical A radical species with the unpaired electron delocalized over the aromatic ring.Difficult to observe directly with NMR due to its paramagnetic nature.Difficult to observe directly with NMR.Similar to the parent phenol, with potential slight shifts in C-O and aromatic C-C stretching frequencies.M+• peak at 220/222/224 (isotopic pattern for Br and Cl).
Benzoquinone A cyclohexadienedione structure.Aromatic protons are absent. New olefinic proton signals would appear in the range of 6.0-7.0 ppm.Carbonyl carbons (C=O) would appear significantly downfield, around 180-190 ppm. Olefinic carbons would be in the 130-150 ppm range.Strong C=O stretching bands around 1650-1680 cm⁻¹. Absence of the broad O-H stretch.Molecular ion peak corresponding to the addition of an oxygen atom and loss of two hydrogen atoms.
Electrophilic Aromatic Substitution Intermediates

Electrophilic substitution on the activated phenol ring can introduce additional substituents. A common example is bromination. The reaction proceeds through a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion.

Table 2: Predicted Spectroscopic Data for Electrophilic Bromination Intermediates

IntermediateStructureExpected ¹H NMR Shifts (ppm)Expected ¹³C NMR Shifts (ppm)Expected IR Absorptions (cm⁻¹)Expected Mass Spectrum (m/z)
Wheland Intermediate (Arenium Ion) A positively charged cyclohexadienyl cation.The proton at the sp³-hybridized carbon would show a significant upfield shift (around 4-5 ppm). The remaining aromatic protons would be deshielded.The sp³-hybridized carbon would shift significantly upfield (around 50-60 ppm) compared to the aromatic carbons.Difficult to isolate and characterize by IR due to its transient nature.Not directly observed by conventional MS due to its instability.
Dibrominated Product The final product of the substitution reaction.The remaining aromatic proton would have a chemical shift influenced by the surrounding halogens.The carbon atoms attached to bromine would show characteristic shifts.C-Br stretching vibrations would be observed in the fingerprint region (typically 500-700 cm⁻¹).Molecular ion peak corresponding to the addition of another bromine atom.

Experimental Protocols

Protocol 1: Monitoring the Oxidation of this compound

Objective: To monitor the formation of intermediates and products during the oxidation of this compound.

Materials:

  • This compound

  • Oxidizing agent (e.g., (diacetoxyiodo)benzene, hydrogen peroxide with a catalyst)

  • Acetonitrile (HPLC grade)

  • Water (deionized)

  • NMR tubes

  • HPLC vials

  • Spectroscopic instrumentation (NMR, HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Initiate the oxidation reaction by adding the oxidizing agent at a controlled temperature (e.g., room temperature or 0 °C).

  • At regular time intervals, withdraw aliquots of the reaction mixture.

  • For NMR analysis, quench the reaction in the aliquot (if necessary) and dissolve in a deuterated solvent. Acquire ¹H and ¹³C NMR spectra.

  • For HPLC analysis, dilute the aliquot with the mobile phase and inject it into the HPLC system. Use a C18 column and a gradient elution with water and acetonitrile. Monitor the eluent at a suitable wavelength (e.g., 280 nm).

  • For LC-MS analysis, use the same chromatographic conditions as HPLC and couple the output to a mass spectrometer to identify the mass of the eluting peaks.

Protocol 2: Electrophilic Bromination and Spectroscopic Analysis

Objective: To synthesize and spectroscopically characterize the product of electrophilic bromination of this compound.

Materials:

  • This compound

  • Brominating agent (e.g., N-Bromosuccinimide (NBS), Br₂)

  • Solvent (e.g., CCl₄, acetic acid)

  • Deuterated chloroform (CDCl₃) for NMR

  • FTIR spectrometer

  • GC-MS instrument

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Add the brominating agent portion-wise at room temperature while stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction (e.g., with a solution of sodium thiosulfate if Br₂ is used).

  • Extract the product with a suitable organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography or recrystallization.

  • Acquire ¹H NMR, ¹³C NMR, IR, and mass spectra of the purified product to confirm its structure.

Alternative Analytical Methods

While NMR, IR, and MS are primary tools, other techniques can provide valuable information, especially for highly reactive or short-lived intermediates.

Table 3: Comparison of Alternative Analytical Methods

MethodPrincipleAdvantagesDisadvantagesApplication to this compound Intermediates
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Quantitative analysis, separation of complex mixtures.Does not provide structural information on its own.Can be used to monitor the progress of a reaction by separating the starting material, intermediates, and products.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility followed by mass analysis.High sensitivity and resolution, provides mass information for identification.Not suitable for non-volatile or thermally labile compounds.Useful for identifying volatile products and byproducts of the reaction.
Electron Paramagnetic Resonance (EPR) Spectroscopy Detects species with unpaired electrons.Highly specific for radical intermediates.Only applicable to paramagnetic species.Can be used to detect and characterize the phenoxy radical intermediate in oxidation reactions.
UV-Vis Spectroscopy Measures the absorption of ultraviolet and visible light.Simple, can be used for kinetic studies.Provides limited structural information.Can monitor the disappearance of the starting material and the appearance of conjugated intermediates like quinones.

Visualizations

Reaction_Workflow cluster_reaction Reaction cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Start Reactant 4-Bromo-2-chloro- 6-methylphenol Start->Reactant Reaction_Vessel Reaction with Oxidizing/Electrophilic Agent Reactant->Reaction_Vessel Quenching Quenching/ Aliquoting Reaction_Vessel->Quenching NMR NMR Spectroscopy (¹H, ¹³C) Quenching->NMR IR IR Spectroscopy Quenching->IR MS Mass Spectrometry (LC-MS, GC-MS) Quenching->MS Data_Analysis Structure Elucidation of Intermediates & Products NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Experimental workflow for the spectroscopic analysis of reaction intermediates.

Signaling_Pathways cluster_oxidation Oxidation Pathway cluster_bromination Electrophilic Bromination Pathway A 4-Bromo-2-chloro- 6-methylphenol B Phenoxy Radical (Intermediate) A->B Oxidation C Substituted Benzoquinone B->C Further Oxidation D 4-Bromo-2-chloro- 6-methylphenol E Wheland Intermediate (Arenium Ion) D->E + Br+ F Dibrominated Product E->F - H+

References

cost-benefit analysis of different synthetic pathways for 4-Bromo-2-chloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the efficient and cost-effective production of halogenated phenols is a critical endeavor. 4-Bromo-2-chloro-6-methylphenol is a valuable intermediate, and selecting the optimal synthetic pathway is paramount. This guide provides a detailed cost-benefit analysis of two primary synthetic routes to this compound, supported by experimental data and protocols.

At a Glance: Pathway Comparison

Two principal methods for the synthesis of this compound are the bromination of 2-chloro-6-methylphenol using either N-Bromosuccinimide (NBS) or elemental bromine (Br₂). The choice between these reagents hinges on a trade-off between yield, cost, and safety considerations.

MetricPathway 1: NBS BrominationPathway 2: Direct Bromination with Br₂
Starting Material 2-chloro-6-methylphenol2-chloro-6-methylphenol
Brominating Agent N-Bromosuccinimide (NBS)Liquid Bromine (Br₂)
Typical Yield 52%[1]~99% (by analogy)[2]
Purity Good, requires purificationExcellent, minimal side products[2]
Reaction Time 12 hours[1]~4 hours[2]
Temperature Room Temperature[1]5-20°C[2]
Key Reagent Cost HigherLower
Safety Easier to handle solidHighly corrosive and toxic liquid[3][4][5][6][7]

Cost-Benefit Analysis

To provide a quantitative comparison, the following table outlines the estimated cost to synthesize 100 grams of this compound via each pathway, based on typical laboratory-scale pricing of reagents.

ReagentPathway 1 (NBS)Pathway 2 (Br₂)
2-chloro-6-methylphenol ~132.7 g~71.4 g
N-Bromosuccinimide (NBS) ~158.8 g-
Acetic Acid ~1.4 L-
Liquid Bromine (Br₂) -~72.3 g
Chlorobenzene -~158 mL
Triethylamine HCl (catalyst) -~5.4 g
Estimated Reagent Cost *
$
$
Cost per Gram of Product HigherLower

Absolute costs are subject to significant variation based on supplier and purity. This analysis reflects the relative cost difference.

Analysis: While the initial reagent cost for the direct bromination with Br₂ is significantly lower, especially at scale, the handling of highly corrosive and toxic liquid bromine necessitates specialized equipment and stringent safety protocols.[3][4][5][6][7] The NBS pathway, although lower yielding and with a higher reagent cost, offers the advantage of using a solid, more easily handled brominating agent, which may be preferable in a standard laboratory setting without specialized equipment for handling bromine.[8][9][10][11][12] The significantly higher yield of the direct bromination pathway makes it the more economically viable option for larger-scale production, provided the necessary safety infrastructure is in place.

Experimental Protocols

Pathway 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from a known procedure for the synthesis of this compound.[1]

Materials:

  • 2-chloro-6-methylphenol (5 g, 35 mmol)

  • N-Bromosuccinimide (NBS) (6.2 g, 35 mmol)

  • Acetic Acid (70 mL)

  • Ethyl acetate

  • Saturated sodium carbonate solution

  • Sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve 5 g (35 mmol) of 2-chloro-6-methylphenol in 70 mL of acetic acid in a round-bottom flask.

  • Add 6.2 g (35 mmol) of N-bromosuccinimide to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • After the reaction is complete, remove the acetic acid by distillation under reduced pressure.

  • Dilute the residue with ethyl acetate.

  • Wash the organic layer sequentially with a saturated sodium carbonate solution.

  • Dry the organic layer over sodium sulfate.

  • Remove the solvent by reduced pressure distillation to yield the crude product.

  • The product can be used in subsequent reactions without further purification, or it can be purified by column chromatography.[1]

Expected Yield: Approximately 4 g (52%).[1]

Pathway 2: Direct Bromination with Liquid Bromine (Br₂)

This protocol is an adaptation of a high-yield process for the synthesis of 4-bromo-2-chlorophenol and should be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[2]

Materials:

  • 2-chloro-6-methylphenol (e.g., 28.5 g, 0.2 mol)

  • Liquid Bromine (Br₂) (32.0 g, 0.2 mol)

  • Chlorobenzene (e.g., 70 mL)

  • Triethylamine hydrochloride (catalyst, e.g., 1.2 g)

  • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser connected to a gas trap (to absorb HBr fumes).

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a three-necked flask, dissolve 28.5 g (0.2 mol) of 2-chloro-6-methylphenol in 70 mL of chlorobenzene.

  • Add 1.2 g of triethylamine hydrochloride to the mixture.

  • Cool the mixture to 5°C using an ice bath.

  • Slowly add 32.0 g (0.2 mol) of bromine from the dropping funnel over a period of 3 hours, maintaining the temperature between 5-8°C.

  • After the addition is complete, allow the reaction temperature to rise to about 15°C and stir for an additional hour at 15-20°C.

  • Distill off the solvent in vacuo at 70°C.

  • The resulting product is of high purity and may not require further purification for many applications.[2]

Expected Yield: By analogy to the synthesis of 4-bromo-2-chlorophenol, a yield of approximately 99% is anticipated.[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations for each synthetic pathway.

G cluster_0 Pathway 1: NBS Bromination 2-chloro-6-methylphenol_1 2-chloro-6-methylphenol NBS NBS, Acetic Acid 2-chloro-6-methylphenol_1->NBS 4-Bromo-2-chloro-6-methylphenol_1 This compound (52% Yield) NBS->4-Bromo-2-chloro-6-methylphenol_1 G cluster_1 Pathway 2: Direct Bromination with Br₂ 2-chloro-6-methylphenol_2 2-chloro-6-methylphenol Br2 Br₂, Chlorobenzene, Et₃N·HCl 2-chloro-6-methylphenol_2->Br2 4-Bromo-2-chloro-6-methylphenol_2 This compound (~99% Yield) Br2->4-Bromo-2-chloro-6-methylphenol_2

References

Safety Operating Guide

Proper Disposal of 4-Bromo-2-chloro-6-methylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 4-Bromo-2-chloro-6-methylphenol, a halogenated phenol, is classified as a hazardous material requiring specific disposal procedures. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to comply with environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. In case of a spill, the material should be swept up or vacuumed into a suitable, labeled container for disposal.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations. The following steps provide a general operational plan:

  • Waste Identification and Segregation:

    • Clearly label all waste containers containing this compound with its full chemical name and associated hazard symbols.

    • As a halogenated organic compound, it should be segregated from non-halogenated chemical waste to prevent potentially dangerous reactions and to ensure proper disposal routing.[1][2]

  • Containerization:

    • Use only approved, leak-proof, and chemically compatible containers for storing the waste.

    • Ensure containers are tightly sealed when not in use and are stored in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Engage a Licensed Waste Disposal Service:

    • The disposal of this chemical should be managed by a licensed and qualified hazardous waste disposal company.[3] These professionals are equipped to handle and transport hazardous materials safely and in compliance with regulatory standards.

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for its proper management.

  • Recommended Disposal Method:

    • The preferred method of disposal for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][4]

    • In some cases, the solid material may be dissolved in a combustible solvent before incineration.[3][4] This should only be performed by trained personnel following established safety protocols.

  • Documentation:

    • Maintain detailed records of the amount of this compound disposed of, the date of disposal, and the contact information of the waste disposal company. This documentation is crucial for regulatory compliance and internal safety audits.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound and its closely related compound, 4-Bromo-2-chlorophenol. This information is critical for a comprehensive understanding of the chemical's properties relevant to safety and disposal.

Property4-Bromo-2-chlorophenolNotes
Melting Point/Range 47 - 51 °C / 116.6 - 123.8 °F[5]
Flash Point > 112 °C / > 233.6 °F[5]
Acute Toxicity (Oral) LD50: 500 mg/kg (ATE)[6]

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

A Start: this compound Waste Generated B Is the waste properly identified and segregated as halogenated organic waste? A->B C Label and segregate the waste immediately. B->C No D Is the waste in a suitable, sealed, and labeled container? B->D Yes C->D E Transfer to an approved hazardous waste container. D->E No F Contact a licensed hazardous waste disposal company. D->F Yes E->F G Provide Safety Data Sheet (SDS) to the disposal company. F->G H Arrange for waste pickup and transport. G->H I Waste is incinerated at a permitted facility. H->I J Document the entire disposal process. I->J K End: Proper Disposal Complete J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Bromo-2-chloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Bromo-2-chloro-6-methylphenol, including detailed operational and disposal plans.

Hazard Summary

This compound and its structural analogs are classified as hazardous substances.[1][2][3][4] Key hazards include:

  • Acute Toxicity: Harmful if swallowed.[2][5]

  • Skin Irritation: Causes skin irritation.[2][3][4][5]

  • Eye Irritation: Causes serious eye irritation.[2][3][4][5]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][3][4][5]

Similar phenolic compounds are noted to be corrosive and can cause severe burns, which may not be immediately painful due to anesthetic effects.[6][7][8] Long-term exposure to related phenols may have adverse effects on the liver and kidneys.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical to minimize exposure risk. The following table summarizes the required PPE for handling this compound, based on guidelines for similar halogenated phenols.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety glasses with side-shields or Goggles, and Face shieldMust conform to EN166 or NIOSH standards. A face shield is necessary when a splash hazard is present.[5][6]
Hands Chemical-resistant glovesNitrile gloves are a common recommendation.[6] For concentrated solutions, heavier-duty gloves like butyl rubber or neoprene are advised.[7][9] Always inspect gloves for tears or penetration before use and practice proper glove removal technique.[5][6]
Body Laboratory coatA fully buttoned lab coat is mandatory. For situations with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[6][9]
Respiratory Use in a well-ventilated area; Respirator as neededAll handling should be conducted in a chemical fume hood to minimize inhalation of dust or vapors.[5][6][9] If a fume hood is not feasible, consult with safety personnel regarding the need for respiratory protection.[6]

Operational Plan for Handling

Adherence to a strict operational protocol is essential for safety.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[10]

  • Secondary Containment: Store containers of the chemical in leak-proof secondary containment.[6]

2. Handling Procedure:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1]

  • Prevent Dust and Aerosol Formation: Handle the solid form of the chemical carefully to avoid creating dust.[5][11]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][5] Wash hands thoroughly with soap and water after handling and before breaks.[1][5][11]

3. Storage:

  • Container Integrity: Keep the container tightly sealed when not in use.[5][12]

  • Storage Conditions: Store in a cool, dry, and well-ventilated area.[1][5][12]

  • Incompatible Materials: Store away from strong oxidizing agents.[6][12]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Product Dispose of as hazardous chemical waste. Contact a licensed professional waste disposal service.[11] Do not dispose of with household garbage or allow it to enter the sewage system.[2]
Contaminated Packaging Dispose of as unused product in accordance with local, regional, and national regulations.[5]
Contaminated PPE Contaminated gloves and other disposable PPE should be disposed of as hazardous waste.[5]

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Certification prep2 Locate Eyewash & Safety Shower prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh/Measure Compound in Fume Hood prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 handle3 Securely Close Container After Use handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 clean2 Dispose of Contaminated Materials in Hazardous Waste clean1->clean2 clean3 Remove PPE and Wash Hands clean2->clean3

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.